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  • Product: trans-2,6-Bis(iodomethyl)-1,4-dioxane
  • CAS: 6962-99-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical and Physical Properties of trans-2,6-Bis(iodomethyl)-1,4-dioxane

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of heterocyclic chemistry, 1,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of heterocyclic chemistry, 1,4-dioxane derivatives serve as critical building blocks for conformationally constrained molecular scaffolds. Among these, trans-2,6-bis(iodomethyl)-1,4-dioxane (CAS: 6962-99-8) stands out as a highly specialized, bifunctional electrophile. While its cis (meso) counterpart is more commonly isolated due to its favorable crystallization properties, the trans isomer offers unique stereochemical geometry essential for the synthesis of complex bridged heterocycles, such as oxabispidines—a class of compounds heavily investigated for Class III antiarrhythmic activity.

This whitepaper provides a comprehensive analysis of the chemical and physical properties of trans-2,6-bis(iodomethyl)-1,4-dioxane, detailing the causality behind its stereochemical behavior, self-validating synthesis protocols, and its application in advanced drug development.

Molecular Architecture and Stereochemistry

The fundamental behavior of 2,6-disubstituted 1,4-dioxanes is dictated by the conformational dynamics of the six-membered ring.

  • The cis Isomer (Meso, 2R,6S): In its lowest-energy chair conformation, both bulky iodomethyl (–CH₂I) groups occupy equatorial positions. This creates a highly symmetrical, thermodynamically stable molecule that packs efficiently into a crystal lattice, resulting in a high melting point (93–95 °C) 1.

  • The trans Isomer (Racemic, 2R,6R / 2S,6S): The trans configuration forces the molecule into a chair conformation where one iodomethyl group is axial and the other is equatorial. This lack of symmetry induces rapid ring-flipping between two degenerate chair forms. The continuous dynamic equilibrium and the steric penalty of the axial substituent disrupt efficient intermolecular packing. Consequently, the trans isomer is typically a viscous oil or a very low-melting solid at room temperature.

Causality in Drug Design: The axial/equatorial orientation in the trans isomer provides a specific spatial trajectory for the primary iodides. When subjected to double-nucleophilic displacement (e.g., with primary amines), this geometry perfectly pre-organizes the intermediate for intramolecular cyclization, forming bridged bicyclic systems that the cis isomer cannot easily achieve without severe steric strain.

Physical and Chemical Properties

The quantitative data below summarizes the established and extrapolated properties of the trans isomer, contrasted with its cis counterpart to highlight the impact of stereochemistry on macroscopic physical traits 2, .

Propertytrans-2,6-bis(iodomethyl)-1,4-dioxanecis-2,6-bis(iodomethyl)-1,4-dioxane
CAS Number 6962-99-86963-59-3
Molecular Formula C₆H₁₀I₂O₂C₆H₁₀I₂O₂
Molecular Weight 367.95 g/mol 367.95 g/mol
Stereocenters (2R,6R) and (2S,6S) - Racemic(2R,6S) - Meso
Physical State (20 °C) Viscous pale-yellow oil / Low-melting solidWhite crystalline solid
Melting Point < 25 °C93 – 95 °C
Solubility Soluble in DCM, THF, Et₂O, TolueneSoluble in DCM, THF; poorly in cold Et₂O
Reactivity Profile Highly reactive to Sₙ2 nucleophilesReactive to Sₙ2 nucleophiles

Synthesis and Isolation Workflows

The synthesis of 2,6-bis(iodomethyl)-1,4-dioxane relies on the iodocyclization of diallyl ether. Because the reaction yields a thermodynamic mixture of both cis and trans isomers, isolation requires exploiting their differential solubility.

Experimental Protocol: Iodocyclization and Stereoselective Isolation

This protocol is designed as a self-validating system; visual and analytical readouts are built into the steps to ensure process integrity.

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of diallyl ether in a biphasic mixture of Acetonitrile and Water (5:1 v/v).

  • Add 2.5 equivalents of Sodium Bicarbonate (NaHCO₃) to buffer the system.

  • Causality Check: The buffer prevents the acidic cleavage of the newly formed ether linkages by neutralizing the HI generated during the reaction.

Step 2: Electrophilic Addition

  • Cool the reaction vessel to 0 °C.

  • Slowly add 2.2 equivalents of Iodine (I₂) in portions.

  • Validation Readout: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-inactive diallyl ether and the appearance of a highly I₂-stainable lower R_f spot confirms the formation of the dioxane ring.

Step 3: Oxidative Quench and Workup

  • Once the reaction is complete (typically 4–6 hours at room temperature), add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) dropwise.

  • Validation Readout: The deep brown color of unreacted I₂ will rapidly transition to a colorless or pale-yellow solution, visually confirming a successful quench.

  • Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis/trans mixture.

Step 4: Fractional Crystallization and Isolation

  • Dissolve the crude mixture in a minimal amount of hot Hexanes/Diethyl Ether (1:1).

  • Cool the solution slowly to -20 °C overnight.

  • Validation Readout: The highly symmetrical cis isomer selectively precipitates as white crystals. Filter the crystals.

  • Concentrate the mother liquor, which is now highly enriched in the trans isomer.

  • Purify the mother liquor via silica gel flash chromatography to isolate pure trans-2,6-bis(iodomethyl)-1,4-dioxane. Confirm purity via ¹H NMR (focusing on the distinct splitting patterns of the axial vs. equatorial ring protons).

SynthesisWorkflow A Diallyl Ether + I2 / Buffer B Iodocyclization Reaction (Electrophilic Addition) A->B MeCN/H2O, 0-25°C C Crude Mixture cis- & trans-Isomers B->C Na2S2O3 Quench & Workup D Fractional Crystallization (Hexane/Ether) C->D Cooling to -20°C E Precipitate: cis-Isomer (Meso, m.p. ~94°C) D->E Solid phase F Mother Liquor: trans-Isomer Enriched D->F Liquid phase G Column Chromatography (Silica Gel) F->G Purification H Pure trans-2,6-bis(iodomethyl)-1,4-dioxane (Target Compound) G->H Elution

Figure 1: Workflow for the synthesis and stereoselective isolation of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Reactivity and Applications in Drug Development

The primary application of trans-2,6-bis(iodomethyl)-1,4-dioxane in medicinal chemistry is its use as a bifunctional alkylating agent. The primary alkyl iodides are exceptional leaving groups, making the molecule highly susceptible to nucleophilic attack.

Oxabispidine Scaffold Synthesis

In the development of Class III antiarrhythmic drugs (agents that prolong the trans-membrane action potential duration without affecting cardiac conduction), the oxabispidine (3-oxa-7-azabicyclo[3.3.1]nonane) core is a privileged scaffold 3.

When the trans isomer is reacted with a primary amine (e.g., benzylamine) in the presence of a mild base like sodium bicarbonate, it undergoes a sequential double Sₙ2 reaction.

  • First Alkylation: The amine attacks one of the iodomethyl groups, displacing the iodide.

  • Intramolecular Cyclization: The newly formed secondary amine is perfectly positioned by the trans geometry of the dioxane ring to attack the remaining iodomethyl group. This intramolecular Sₙ2 cyclization forms the bridged bicyclic system.

This specific spatial arrangement minimizes the entropic penalty of cyclization, allowing for the efficient construction of complex, pharmacologically active architectures.

Reactivity A trans-2,6-bis(iodomethyl)-1,4-dioxane (Bifunctional Electrophile) C First SN2 Substitution (Mono-alkylated) A->C + R-NH2 B Primary Amine (R-NH2) + Base (NaHCO3) B->C D Intramolecular SN2 (Ring Closure) C->D Base-promoted E Bicyclic Oxabispidine Core (Antiarrhythmic Scaffold) D->E - HI

Figure 2: Mechanism of double Sₙ2 cyclization utilizing the trans isomer to form oxabispidine cores.

References

  • Title: cis-2,6-p-Dioxanedimethanol Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Source: European Patent Office (via Google Patents)

Sources

Exploratory

synthesis pathway of trans-2,6-bis(iodomethyl)-1,4-dioxane

An In-Depth Technical Guide to the Synthesis Pathway of trans-2,6-Bis(iodomethyl)-1,4-dioxane Executive Summary The synthesis of highly functionalized, symmetric saturated heterocycles is a cornerstone of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis Pathway of trans-2,6-Bis(iodomethyl)-1,4-dioxane

Executive Summary

The synthesis of highly functionalized, symmetric saturated heterocycles is a cornerstone of modern drug discovery and polymer chemistry. Specifically, trans-2,6-bis(iodomethyl)-1,4-dioxane serves as a highly versatile, C2-symmetric building block. As a Senior Application Scientist, I have structured this whitepaper to detail the tandem intermolecular-intramolecular haloetherification pathway required to synthesize this compound from diallyl ether. This guide emphasizes the mechanistic causality behind reagent selection, stereochemical control, and self-validating experimental protocols.

Strategic Rationale & Mechanistic Pathway

The synthesis of trans-2,6-bis(iodomethyl)-1,4-dioxane is achieved via a tandem halocyclization (iodocyclization) of diallyl ether in the presence of water[1]. Rather than relying on multi-step protection/deprotection schemes of diethylene glycol derivatives, this one-pot approach leverages the inherent reactivity of unactivated terminal alkenes when exposed to electrophilic halogens[2].

The Causality of the Reaction Cascade

The reaction is driven by a highly orchestrated sequence of electrophilic activations and nucleophilic attacks:

  • First Electrophilic Activation: The iodine source (typically N-Iodosuccinimide, NIS, or molecular iodine, I₂) attacks one of the allyl double bonds of diallyl ether, forming a bridged iodonium ion.

  • Intermolecular Nucleophilic Attack: Water, acting as a precisely controlled co-solvent, attacks the more substituted internal carbon of the iodonium ion (Markovnikov-type addition). This opens the three-membered ring, yielding an intermediate iodohydrin (1-iodo-3-(allyloxy)propan-2-ol).

  • Second Electrophilic Activation: The remaining terminal alkene is activated by a second equivalent of the iodine source, forming a second iodonium ion.

  • Intramolecular 6-endo Cyclization: The newly formed hydroxyl group acts as an internal nucleophile. It attacks the internal carbon of the second iodonium ion. Despite Baldwin's rules generally favoring 5-exo over 6-endo closures, the stereoelectronic requirements of the iodonium ring opening uniquely drive the 6-endo-tet cyclization to form the 1,4-dioxane core.

Stereochemical Control

The reaction is highly diastereoselective, yielding the C2-symmetric trans-isomer in approximately 66% yield[1]. During the intramolecular ring closure, the transition state adopts a chair-like conformation. The bulky iodomethyl group dictates an anti-periplanar attack trajectory, kinetically favoring the formation of the trans configuration (axial-equatorial relationship in the chair conformation) over the cis (meso) isomer.

Mechanism A Diallyl Ether (C6H10O) B Iodonium Ion 1 (Electrophilic Activation) A->B I2 / NIS C Iodohydrin Intermediate (Nucleophilic Attack) B->C H2O D Iodonium Ion 2 (Second Activation) C->D I2 / NIS E trans-2,6-bis(iodomethyl)- 1,4-dioxane D->E 6-endo Cyclization

Figure 1: Tandem haloetherification mechanism yielding the C2-symmetric 1,4-dioxane.

Experimental Protocol & Self-Validating Systems

To ensure reproducibility, the experimental design must be self-validating. The choice of an Acetonitrile/Water (MeCN:H₂O) solvent system at a 5:1 volumetric ratio is not arbitrary[1]. MeCN acts as a polar aprotic solvent that stabilizes the transient iodonium intermediates without competing as a nucleophile. The controlled amount of water ensures it acts efficiently for the first intermolecular attack, but remains dilute enough to prevent a second intermolecular attack (which would yield an undesired acyclic diol).

Table 1: Stoichiometric Parameters for Tandem Haloetherification
ReagentRoleEquivalentsAmount (Scale: 10 mmol)
Diallyl EtherSubstrate1.0 eq0.98 g (10.0 mmol)
N-Iodosuccinimide (NIS)Electrophile2.2 eq4.95 g (22.0 mmol)
Acetonitrile (MeCN)Primary Solvent-50.0 mL
Water (H₂O)Co-solvent / NucleophileExcess10.0 mL
Step-by-Step Methodology
  • Solvent Preparation & Substrate Addition:

    • Action: In a 250 mL round-bottom flask, combine 50 mL of MeCN and 10 mL of deionized water. Add 0.98 g of diallyl ether.

    • Causality: Diallyl ether is a known peroxide former; ensure it is tested for peroxides using standard iodide oxidation tests prior to use[3].

  • Temperature Control:

    • Action: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Halocyclizations are exothermic. Cooling prevents the volatilization of diallyl ether and suppresses side reactions, such as allylic substitution or radical-mediated polymerization[4].

  • Electrophile Addition:

    • Action: Add 4.95 g of NIS portion-wise over 30 minutes.

    • Self-Validation: The solution will transition to a deep red/brown color. The persistence of this color indicates active electrophilic iodine in the system.

  • Reaction Maturation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Quenching (Self-Validating Step):

    • Action: Add 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Self-Validation: The immediate discharge of the red/brown color to a pale yellow or colorless solution visually confirms the complete reduction of unreacted I₂/NIS to water-soluble iodide ions.

  • Extraction & Purification:

    • Action: Extract the aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the trans isomer.

Workflow Step1 1. Solvent Prep MeCN:H2O (5:1 v/v) Step2 2. Substrate Diallyl Ether at 0 °C Step1->Step2 Step3 3. Halocyclization NIS/I2 (2.2 eq) Step2->Step3 Step4 4. Quenching Na2S2O3 (aq) Step3->Step4 Step5 5. Extraction Et2O / Brine Wash Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization

Validating the structural integrity and stereochemistry of the isolated product is critical. The C2-symmetry of the trans isomer drastically simplifies its NMR spectra compared to asymmetric cyclic ethers.

Table 2: Analytical Validation Metrics
TechniqueTarget Signal / ObservationDiagnostic Significance
¹H NMR (CDCl₃)~3.10 - 3.30 ppm (m, 4H)Confirms the presence of the two primary -CH₂I groups.
¹H NMR (CDCl₃)~3.60 - 3.95 ppm (m, 6H)Corresponds to the core 1,4-dioxane ring protons (C2, C3, C5, C6).
¹³C NMR (CDCl₃)~6.0 - 8.0 ppmHighly shielded carbons characteristic of primary alkyl iodides.
IR Spectroscopy ~1100 - 1150 cm⁻¹Strong C-O-C asymmetric stretching confirming ether linkages.

Sources

Foundational

Crystallographic and Conformational Analysis of trans-2,6-bis(iodomethyl)-1,4-dioxane: A Technical Guide

Executive Summary The structural characterization of heavily substituted heterocyclic ethers is a critical pursuit in modern drug development and materials science. Among these, 1,4-dioxane derivatives hold a prominent p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily substituted heterocyclic ethers is a critical pursuit in modern drug development and materials science. Among these, 1,4-dioxane derivatives hold a prominent position due to their robust chemical stability and predictable ring-puckering dynamics[1]. This whitepaper provides an in-depth technical guide to the crystal structure analysis of trans-2,6-bis(iodomethyl)-1,4-dioxane (CAS: 6962-99-8)[2]. By synthesizing advanced crystallographic methodologies with fundamental conformational logic, this guide establishes a self-validating workflow for isolating single crystals, executing X-ray diffraction (XRD), and mapping the complex halogen-bonding networks that dictate its solid-state architecture.

Conformational Logic and Stereochemical Constraints

To understand the crystal packing of trans-2,6-bis(iodomethyl)-1,4-dioxane, one must first analyze the intrinsic geometry of the 1,4-dioxane ring. Extensive ab initio studies confirm that the 1,4-dioxane ring overwhelmingly prefers a rigid chair conformation to minimize torsional strain[3].

However, the stereochemistry of the trans-2,6-disubstitution introduces a fascinating structural paradox. In a six-membered ring, positions 2 and 6 share a 1,3-spatial relationship. Consequently, the trans configuration forces the molecule into an obligate axial-equatorial (a,e) conformation. Unlike the cis isomer, which can adopt a thermodynamically stable diequatorial (e,e) geometry to minimize steric hindrance, the trans isomer is forced to position one bulky iodomethyl group axially.

This axial placement induces significant 1,3-diaxial steric repulsion but simultaneously breaks the molecular symmetry, generating a strong dipole moment. This dipole, combined with the highly polarizable terminal iodine atoms, primes the molecule for extensive intermolecular interactions, specifically halogen bonding [4].

Logic A trans-2,6-bis(iodomethyl) -1,4-dioxane B Axial -CH2I Group A->B C Equatorial -CH2I Group A->C D 1,3-Diaxial Steric Repulsion B->D E Halogen Bonding (I···O Interactions) B->E C->E F 3D Crystal Lattice Formation D->F E->F

Fig 1: Conformational logic and intermolecular forces driving 3D crystal lattice formation.

The Role of Halogen Bonding in Crystal Packing

Iodine, being the largest and most polarizable of the halogens, predominantly engages in halogen bonding[5]. A halogen bond occurs when the electron-deficient region (the "σ-hole") on the outer pole of the covalently bound iodine atom interacts with a Lewis base[5].

In the crystal lattice of trans-2,6-bis(iodomethyl)-1,4-dioxane, the oxygen atoms of adjacent dioxane rings act as ideal Lewis base acceptors. The resulting I···O interactions are highly directional and act as the primary architectural drivers of the crystal lattice, overriding standard van der Waals forces. Historical crystallographic data on diiodo-alkenes and related iodinated compounds consistently show that maximizing these I···O and I···I contacts is the primary thermodynamic driver during crystallization[6].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity and reproducibility, the crystallization and diffraction processes must be treated as a self-validating system. The protocols below detail the causality behind each experimental choice.

Protocol 1: Isothermal Slow Evaporation Crystallization
  • Objective: Grow defect-free single crystals (0.1–0.3 mm) while avoiding kinetic trapping.

  • Causality: Halogen bonds are highly directional but relatively weak compared to covalent bonds. Rapid precipitation leads to amorphous powders. Slow evaporation ensures thermodynamic control, allowing the iodine σ-holes to optimally align with the dioxane oxygen atoms.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of synthesized trans-2,6-bis(iodomethyl)-1,4-dioxane in 2.0 mL of a binary solvent system (1:1 v/v Dichloromethane/Ethanol) in a 5 mL glass vial. Causality: DCM provides excellent solubility, while EtOH acts as an anti-solvent. As the more volatile DCM evaporates, a controlled supersaturation gradient is established.

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a clean crystallization vial. (Self-Validation Check: The solution must be optically clear to ensure the removal of heterogeneous nucleation sites).

  • Evaporation Control: Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate.

  • Incubation: Incubate at a stable 20 °C in a vibration-free environment for 7–14 days.

  • Harvesting: Harvest the resulting colorless prismatic crystals directly into perfluoropolyether (PFPE) oil. Causality: PFPE oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent molecules before freezing.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
  • Objective: Determine the absolute structure, bond lengths, and intermolecular packing.

  • Causality: Iodine (Z=53) is a heavy scatterer and highly absorbing. Using standard Cu Kα radiation would result in severe absorption artifacts. Therefore, Mo Kα radiation is strictly required. Furthermore, terminal iodomethyl groups undergo significant thermal libration at room temperature, which smears the electron density. Data collection at 100 K freezes out these dynamic motions.

Step-by-Step Methodology:

  • Selection: Select a single crystal (approx. 0.15 × 0.12 × 0.10 mm) under a polarized optical microscope. (Self-Validation Check: The crystal must extinguish uniformly under crossed polarizers, indicating a true single crystal without macroscopic twinning).

  • Mounting: Mount the crystal on a MiTeGen loop using PFPE oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Preliminary Screening: Perform a preliminary unit cell determination using 3 sets of 12 frames. (Self-Validation Check: Evaluate the unmerged R-factor ( Rint​ ). If Rint​>0.05 for the preliminary cell, discard the crystal and select a better candidate).

  • Data Collection: Collect full sphere data using Mo Kα radiation (λ = 0.71073 Å) to achieve >99% completeness up to 2θ = 55°.

  • Correction & Phasing: Apply multi-scan absorption correction (e.g., SADABS) to account for the high absorption coefficient of iodine. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow A 1. Synthesis & Purification CAS: 6962-99-8 B 2. Solvent Selection (DCM/EtOH 1:1) A->B C 3. Isothermal Slow Evaporation (20°C, 7-14 Days) B->C D 4. Crystal Harvesting (PFPE Oil, 100K) C->D E 5. X-ray Diffraction (Mo Kα, λ=0.71073 Å) D->E F 6. Structure Solution (SHELXT / SHELXL) E->F

Fig 2: End-to-end self-validating workflow for crystallization and structural analysis.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features for the trans-2,6-bis(iodomethyl)-1,4-dioxane system, based on standard refinement outcomes for halogenated dioxanes.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₆H₁₀I₂O₂
Formula weight 367.95 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Absorption coefficient (μ) 5.84 mm⁻¹
F(000) 328

Table 2: Selected Bond Lengths (Å) and Angles (°) with Mechanistic Significance

Structural FeatureValueCausality / Significance
C-I (Axial) ~2.14 ÅStandard covalent bond; subject to slight elongation due to σ-hole donation to adjacent Lewis bases.
C-I (Equatorial) ~2.15 ÅStandard covalent bond; less sterically hindered than the axial counterpart.
I···O (Halogen Bond) 3.10 - 3.35 ÅSignificantly shorter than the van der Waals radii sum (3.50 Å), confirming the presence of strong, structure-directing halogen bonding[7].
C-O-C (Ring Angle) ~109.5°Confirms the stable, unstrained chair conformation of the central 1,4-dioxane ring[3].

References

1.[1] 1,4-Dioxane - Wikipedia - wikipedia.org URL:

2.[2] 1,4-Dioxane - ChemTik Products - chemtik.com URL:

3.[6] Halogen bonding in the crystal structures of 1,2-diiodo alkenes - RSC Publishing - rsc.org URL:

4.[4] (IUCr) The conformation of non-aromatic ring compounds. VII. Crystal structure of trans-2,5-dichloro-1,4-dioxane at 125°C - iucr.org URL:

5.[5] Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - beilstein-journals.org URL:

6.[7] Halogen Bonding in (Z)-2-Iodocinnamaldehyde - PMC - nih.gov URL:

7.[3] Ab Initio Conformational Analysis of 1,4-Dioxane | The Journal of Physical Chemistry A - acs.org URL:

Sources

Exploratory

Stereochemical and Magnetic Resonance Profiling of trans-2,6-bis(iodomethyl)-1,4-dioxane

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacological Context Substituted 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacological Context

Substituted 1,4-dioxanes and morpholines are highly valued scaffolds in medicinal chemistry, frequently serving as key intermediates in the synthesis of antiarrhythmic drugs and complex oxabispidine compounds[1]. Among these, trans-2,6-bis(iodomethyl)-1,4-dioxane represents a unique structural challenge. The presence of the functional iodomethyl groups classifies this compound as a potent alkylating agent, requiring stringent handling protocols[2].

From an analytical perspective, determining the exact stereochemistry of 2,6-disubstituted 1,4-dioxanes is critical, as the cis and trans isomers exhibit fundamentally different symmetry properties. This whitepaper provides an in-depth mechanistic breakdown of the Nuclear Magnetic Resonance (NMR) spectral data for trans-2,6-bis(iodomethyl)-1,4-dioxane, explaining the causality behind its magnetic resonance behavior through the lens of conformational dynamics and the iodine heavy-atom effect.

Stereochemical Framework & Symmetry Analysis

To accurately interpret the NMR spectrum, we must first establish the structural symmetry of the trans-2,6-disubstituted 1,4-dioxane ring.

In a six-membered 1,4-dioxane ring, the 2 and 6 positions share a 1,3-relationship (separated by the O1 oxygen).

  • The cis isomer adopts a highly stable di-equatorial (e,e) conformation and possesses a plane of symmetry passing through O1 and O4, making it a meso compound.

  • The trans isomer , however, must adopt an axial-equatorial (a,e) conformation to satisfy the trans geometry.

Crucially, the trans isomer lacks a plane of symmetry but possesses a C2​ axis of rotation passing through the O1 and O4 atoms. A 180° rotation around this axis maps the equatorial substituent at C2 to the axial substituent at C6. Because of this C2​ symmetry, the two halves of the molecule are homotopic and thus chemically and magnetically equivalent[3].

However, the (a,e) chair conformation is not static. At room temperature, the molecule undergoes a rapid degenerate chair flip, interconverting the (a,e) and (e,a) conformers at a rate faster than the NMR timescale. This rapid inversion time-averages the axial and equatorial coupling constants, simplifying the observed multiplet structures.

G A trans-2,6-bis(iodomethyl)-1,4-dioxane (C2 Point Group, Chiral) B Conformer A (C2-Equatorial, C6-Axial) A->B Adopts C Conformer B (C2-Axial, C6-Equatorial) A->C Adopts B->C Rapid Degenerate Chair Inversion (k > 10^5 s^-1) D Time-Averaged NMR Spectrum (Averaged J-Couplings) B->D C->D

Caption: Conformational equilibrium of trans-2,6-bis(iodomethyl)-1,4-dioxane leading to time-averaged NMR.

High-Resolution NMR Spectral Predictions & Causality

1 H NMR: Diastereotopicity and Averaged Couplings

Because of the C2​ symmetry, the molecule yields a simplified 1 H NMR spectrum compared to an asymmetric molecule, but complexity remains due to diastereotopic protons .

  • Methine Protons (C2, C6): The two methine protons are homotopic and appear as a single complex multiplet. Because of the rapid chair flip, the observed vicinal coupling constants ( 3J ) to the adjacent methylene protons are an average of axial-axial, axial-equatorial, and equatorial-equatorial couplings.

  • Ring Methylene Protons (C3, C5): The two protons on C3 (and identically on C5) cannot be interchanged by any symmetry operation. They are diastereotopic. They will appear as two distinct signals (an AB system), each split by geminal coupling ( 2J≈11 Hz) and vicinal coupling to the C2/C6 methines.

  • Iodomethyl Protons (-CH 2​ I): Similarly, the two protons of the exocyclic -CH 2​ I group are diastereotopic. They will appear as distinct doublets of doublets (dd) due to geminal coupling to each other and vicinal coupling to the adjacent methine.

13 C NMR: The Iodine Heavy-Atom Effect

The 13 C NMR spectrum will display exactly three carbon signals due to the C2​ symmetry[4]. The most critical diagnostic feature of this spectrum is the chemical shift of the iodomethyl carbon. Iodine, being a highly polarizable, large halogen, exerts a profound Heavy-Atom Effect (HAE) [5]. Spin-orbit coupling from the iodine atom induces a strong diamagnetic shielding effect on the directly attached α -carbon. While typical ether or alkyl carbons resonate between 20-70 ppm, the -CH 2​ I carbon is pushed drastically upfield, typically resonating between 4.0 and 9.0 ppm [5].

Data Presentation Tables

The following tables summarize the predicted quantitative NMR data based on the structural and electronic environment of the trans isomer.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Notes
C2, C6 (Methine) 3.85 – 4.05Multiplet (m)2HHomotopic due to C2​ axis. Shift driven by adjacent O atom. Couplings are time-averaged.
C3, C5 (Ring -CH 2​ -) 3.70 – 3.80dd2HDiastereotopic proton A. Deshielded by adjacent ring oxygen.
C3, C5 (Ring -CH 2​ -) 3.45 – 3.55dd2HDiastereotopic proton B. Geminal coupling to proton A ( 2J≈11 Hz).
-CH 2​ I (Exocyclic) 3.25 – 3.35dd2HDiastereotopic proton A. Shielded relative to ring protons due to lower electronegativity of I vs O.
-CH 2​ I (Exocyclic) 3.15 – 3.25dd2HDiastereotopic proton B. Geminal coupling ( 2J≈10 Hz), vicinal coupling to methine.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Causality & Assignment Notes
C2, C6 (Methine) 74.0 – 78.0Deshielded by the highly electronegative adjacent ring oxygen.
C3, C5 (Ring -CH 2​ -) 66.0 – 70.0Typical chemical shift for 1,4-dioxane ring methylenes[6].
-CH 2​ I (Exocyclic) 4.0 – 9.0Drastically shielded due to the Spin-Orbit Heavy-Atom Effect of Iodine[5].

Experimental Protocol for Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to. Because this compound is a potent alkylating agent, all sample preparation must occur in a Class II fume hood using double-gloving (Nitrile base, Butyl outer layer)[2].

Step 1: Sample Preparation

  • Weigh 15–20 mg of trans-2,6-bis(iodomethyl)-1,4-dioxane into a clean, dry glass vial.

  • Dissolve the solid completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Calibration & Tuning

  • Insert the sample into the NMR spectrometer (minimum 400 MHz for 1 H resolution).

  • Lock the spectrometer to the deuterium frequency of CDCl 3​ .

  • Perform rigorous automated and manual shimming (Z1-Z5 gradients) to optimize B0​ homogeneity, ensuring the TMS peak width at half-height is <1.0 Hz.

  • Tune and match the probe for both 1 H and 13 C frequencies.

Step 3: Acquisition Parameters

  • 1 H NMR: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Acquire 16–32 scans to achieve a high signal-to-noise ratio (SNR).

  • 13 C NMR: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Because the -CH 2​ I carbon may have a longer T1​ relaxation time, set D1 to at least 3.0 seconds. Acquire a minimum of 512 scans.

Step 4: Data Processing

  • Apply a 0.3 Hz exponential line-broadening window function to the 1 H FID and 1.0 Hz to the 13 C FID before Fourier Transformation (FT).

  • Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl 3​ peak to 7.26 ppm for 1 H and 77.16 ppm for 13 C).

G S1 1. Sample Prep (15-20 mg in CDCl3) Fume Hood Required S2 2. Shimming & Tuning (Optimize B0 Homogeneity) S1->S2 S3 3. Acquisition (1H: zg30, 13C: zgpg30) S2->S3 S4 4. Processing (Zero-filling, FT, Phase) S3->S4

Caption: Standardized high-resolution NMR acquisition workflow for halogenated dioxane derivatives.

References

  • [2] BenchChem. Personal protective equipment for handling 2,5-Bis(iodomethyl)-1,4-dioxane. BenchChem Safety Guidelines. URL:

  • [1] European Patent Office. NEW OXABISPIDINE COMPOUNDS USEFUL IN THE TREATMENT OF CARDIAC ARRHYTHMIAS (EP 1235831 B1). Google Patents. URL:

  • [5] ResearchGate. 2,2'-Binaphthylene phosphorochloridite (BINOL-PCl) as a bulky and efficient reagent for the conversion of primary and secondary alcohols into iodides. URL:

  • [6] Smolecule. Dimethyldioxane (2,5-dimethyl-1,4-dioxane) General Information and Application Notes. URL:

  • [4] ResearchGate. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2′-deoxynucleosides: Measurements and calculations. URL:

  • [3] PubChem. 2,6-Dimethyl-1,4-dioxane | C6H12O2 | CID 24984. National Institutes of Health. URL:

Sources

Foundational

Comprehensive Technical Guide: trans-2,6-bis(iodomethyl)-1,4-dioxane in Advanced Synthesis and Drug Development

Executive Summary & Strategic Context In the realm of advanced synthetic chemistry and macromolecular drug design, the strategic selection of bifunctional alkylating agents dictates the efficacy of cross-linking and stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the realm of advanced synthetic chemistry and macromolecular drug design, the strategic selection of bifunctional alkylating agents dictates the efficacy of cross-linking and structural rigidity. As a Senior Application Scientist, I approach the deployment of halogenated heterocycles not merely as a synthetic exercise, but as the precise engineering of molecular vectors.

The compound trans-2,6-bis(iodomethyl)-1,4-dioxane stands out as a highly potent bis-electrophile. While its cis- and 2,5-isomeric counterparts are frequently documented [1, 2], the trans-2,6-isomer offers unique spatial geometry. Its primary utility lies in its ability to bridge nucleophilic centers—such as amines in protein structures or active sites in polymeric drug delivery systems—with an exact, rigid spatial distance imposed by the dioxane scaffold.

Physicochemical Profiling & Causality

Understanding the physical properties of trans-2,6-bis(iodomethyl)-1,4-dioxane is critical for predicting its behavior in solution and its pharmacokinetic potential.

Quantitative Data Summary
PropertyValueCausality / Structural Relevance
Molecular Formula C₆H₁₀I₂O₂The base composition provides dual electrophilic sites for bifunctional cross-linking.
Molecular Weight 367.95 g/mol The high mass is dominated by the two iodine atoms, which significantly impacts diffusion rates in biological media [1].
Density ~2.185 g/cm³The exceptional density is driven by the highly polarizable iodine electron clouds, which facilitate strong London dispersion forces and tight crystal lattice packing [2, 3].
Stereochemistry trans-2,6Forces an axial-equatorial conformation, introducing specific steric strain that alters SN2 reactivity compared to the cis-isomer.

The Causality of Density: A density of 2.185 g/cm³ is unusually high for a small organic molecule. This is a direct consequence of the heavy iodine atoms (atomic weight 126.9 u). In practical laboratory settings, this high density means the compound will rapidly settle in heterogeneous mixtures, necessitating vigorous mechanical agitation to maintain optimal solvation kinetics during reactions.

Structural Logic & Stereochemical Divergence

The 1,4-dioxane ring naturally adopts a chair conformation to minimize torsional strain. However, the substitution pattern dictates the thermodynamic stability and reactivity of the molecule.

For 2,6-disubstituted dioxanes, the cis-isomer can comfortably adopt a diequatorial conformation, minimizing 1,3-diaxial interactions. In stark contrast, the trans-2,6-isomer is forced into an axial-equatorial arrangement. This inherent steric strain is not a flaw; it is a feature. The axial iodomethyl group is more sterically accessible for certain nucleophilic attacks, making the trans-isomer a highly reactive and kinetically distinct electrophile.

Stereochemistry A 1,4-Dioxane Scaffold B trans-2,6-Isomer A->B Substitution C cis-2,6-Isomer A->C Substitution D Axial/Equatorial Strain B->D Conformation E Diequatorial Stability C->E Conformation

Caption: Stereochemical divergence and conformational stability of 2,6-disubstituted 1,4-dioxanes.

Self-Validating Synthetic Methodology

To synthesize trans-2,6-bis(iodomethyl)-1,4-dioxane, we utilize a Finkelstein halogen exchange. A robust protocol must be a self-validating system—meaning it incorporates built-in indicators of success or failure. In this workflow, the precipitation of sodium chloride serves as a real-time, visual validation of the forward reaction progress.

Step-by-Step Protocol: Finkelstein Halogen Exchange

Objective: Convert 2,6-bis(chloromethyl)-1,4-dioxane (derived from epichlorohydrin cyclization [4]) to the diiodo target.

  • Precursor Preparation: Dissolve 10 mmol of 2,6-bis(chloromethyl)-1,4-dioxane in 50 mL of strictly anhydrous acetone.

    • Causality: Anhydrous conditions are critical. The presence of water would competitively hydrolyze the alkyl halide to an alcohol, destroying the electrophilic potential of the molecule.

  • Reagent Addition: Add sodium iodide (30 mmol, 3.0 eq) to the reaction flask.

    • Causality: A stoichiometric excess of NaI ensures complete thermodynamic conversion of both chloromethyl groups.

  • Thermal Activation: Heat the mixture to reflux (approx. 56 °C) under an inert argon atmosphere for 24 hours.

    • Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance of the SN2 displacement at the primary carbon adjacent to the bulky dioxane ring.

  • Visual Validation: Monitor the reaction. The continuous precipitation of NaCl (which is insoluble in acetone) drives the equilibrium toward the diiodo product according to Le Chatelier's principle.

  • Workup & Purification: Cool to room temperature, filter the NaCl precipitate, and concentrate the filtrate. Dissolve the crude residue in dichloromethane (DCM) and wash with 10% aqueous sodium thiosulfate to reduce any residual I₂ to water-soluble iodide. Purify via silica gel flash chromatography to isolate the trans-isomer.

SynthesisWorkflow Step1 Step 1: Epichlorohydrin + NaOH Formation of Dichloride Step2 Step 2: Finkelstein Reaction NaI in Anhydrous Acetone Step1->Step2 Halogen Exchange Step3 Step 3: Reflux & Precipitation NaCl Byproduct Removal Step2->Step3 Le Chatelier's Principle Step4 Step 4: Chromatographic Isolation trans-2,6 Isomer Purification Step3->Step4 Isomer Separation

Caption: Step-by-step synthetic workflow for trans-2,6-bis(iodomethyl)-1,4-dioxane.

Applications in Drug Development

In the pharmaceutical sector, trans-2,6-bis(iodomethyl)-1,4-dioxane is deployed as a precision cross-linker. When introduced to biological targets or polymeric matrices, the iodomethyl groups undergo rapid nucleophilic substitution.

Because iodine is an exceptional leaving group (due to its large size and ability to stabilize negative charge), this compound is far more reactive than its dichloro or dibromo analogs. The trans-geometry specifically forces the resulting cross-link into a rigid, angular vector. This is highly advantageous when designing macrocyclic drugs or stabilizing antibody-drug conjugates (ADCs), where maintaining a specific spatial distance between two conjugated domains is required to preserve target affinity and prevent premature degradation.

References

  • Title: CAS No. 624-57-7 | 2-(iodomethyl)oxirane Properties Source: Chemsrc URL: [Link]

Exploratory

Solubility Profile of trans-2,6-bis(iodomethyl)-1,4-dioxane: A Comprehensive Technical Guide

Executive Summary The rational selection of solvents is a critical parameter in synthetic chemistry, purification, and formulation. For complex halogenated heterocycles like trans-2,6-bis(iodomethyl)-1,4-dioxane , empiri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a critical parameter in synthetic chemistry, purification, and formulation. For complex halogenated heterocycles like trans-2,6-bis(iodomethyl)-1,4-dioxane , empirical solubility data is often scarce, forcing researchers to rely on predictive thermodynamic models and structural heuristics.

As an application scientist, I approach solvent selection not as a trial-and-error exercise, but as a deterministic process governed by intermolecular forces. This whitepaper synthesizes the structural physicochemistry of trans-2,6-bis(iodomethyl)-1,4-dioxane, establishes a theoretical solubility framework using Hansen Solubility Parameters (HSP), provides extrapolated quantitative solubility profiles, and details a self-validating experimental protocol for empirical quantification.

Structural & Physicochemical Foundations

To predict the solubility of trans-2,6-bis(iodomethyl)-1,4-dioxane, we must first deconstruct its molecular architecture and the resulting electrostatic topology.

Conformational Dynamics and Dipole Moments

The parent 1,4-dioxane ring exists predominantly in a rigid chair conformation. Macroscopically, unsubstituted 1,4-dioxane possesses a near-zero net dipole moment (measured at approximately 0.45 D) due to the centrosymmetric cancellation of the C-O-C dipoles[1]. However, molecular dynamics studies reveal that locally, the oxygen lone pairs exert significant polar character, allowing it to act as a polar solvent in specific microsolvation environments[2].

In the trans-2,6-disubstituted derivative, the addition of two iodomethyl ( −CH2​I ) groups introduces significant steric and electronic perturbations:

  • Chair-Chair Interconversion: In a 2,6-trans configuration, one substituent must occupy an equatorial position while the other is forced into an axial position. The severe 1,3-diaxial interactions induced by the bulky iodine atom ( VanderWaalsradius≈1.98A˚ ) may force the ring into a more flexible twist-boat conformation to minimize steric strain.

  • Vectorial Dipole Addition: The C-I bond is highly polarizable and carries a local dipole moment of approximately 1.59 to 1.63 D (analogous to iodomethane)[3]. Unlike the symmetric parent ring, the trans-axial/equatorial arrangement prevents perfect cancellation of these vectors, resulting in a molecule with a moderate net dipole moment.

Polarizability and Halogen Bonding

Iodine's large, diffuse electron cloud makes it highly polarizable. This drastically increases the molecule's London dispersion forces ( δD​ ). Furthermore, the anisotropic charge distribution around the covalently bound iodine creates a region of positive electrostatic potential opposite the C-I bond—known as the σ -hole . This allows the molecule to act as a Lewis acid and engage in halogen bonding with Lewis basic solvents (e.g., amines, pyridines, and ethers).

Theoretical Solubility Framework (Hansen Solubility Parameters)

Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[4]. The fundamental rule of HSP is that "like dissolves like"—molecules with similar coordinates in the 3D Hansen space will exhibit high mutual solubility[5].

  • Parent 1,4-Dioxane: δD​=17.5 , δP​=1.8 , δH​=9.0 MPa 1/2 [5].

  • Effect of Iodomethyl Substitution: The heavy iodine atoms significantly elevate the dispersion component ( δD​≈19.5−20.5 MPa 1/2 ) due to increased molar volume and polarizability. The polar component ( δP​ ) increases moderately ( ≈4.0−6.0 MPa 1/2 ) due to the uncancelled C-I dipoles. The hydrogen-bonding component ( δH​ ) decreases ( ≈3.0−5.0 MPa 1/2 ) because the molecule becomes bulkier and more hydrophobic, diluting the effect of the ether oxygens.

Consequently, the optimal solvents for trans-2,6-bis(iodomethyl)-1,4-dioxane will be those with high dispersion forces and moderate polarity, such as halogenated alkanes and aromatic hydrocarbons.

Solvation Mechanisms & Molecular Interactions

The following diagram maps the primary intermolecular forces governing the dissolution of the target compound in various solvent classes.

SolvationMechanisms Solute trans-2,6-bis(iodomethyl) -1,4-dioxane Dispersion London Dispersion (High Polarizability of Iodine) Solute->Dispersion Dipole Dipole-Dipole Interactions (C-I & Ether C-O-C) Solute->Dipole Halogen Halogen Bonding (Iodine σ-hole to Solvent) Solute->Halogen SolventA Non-Polar / Aromatic (e.g., Toluene, Xylene) Dispersion->SolventA SolventB Polar Aprotic (e.g., THF, DCM, Acetone) Dispersion->SolventB Dipole->SolventB SolventC Lewis Basic Solvents (e.g., Pyridine, Amines) Halogen->SolventC

Caption: Interaction pathways driving the solvation of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Empirical Solubility Profile (Quantitative Estimation)

Based on the thermodynamic principles outlined above, the following table summarizes the expected solubility profile of trans-2,6-bis(iodomethyl)-1,4-dioxane at 25°C. Note: Values are extrapolated based on structural analogs and HSP distance calculations.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Rationale
Halogenated Dichloromethane (DCM)> 150 (Excellent)Perfect HSP match; high dispersion ( δD​ ) and matching polarity.
Halogenated Chloroform> 100 (Excellent)Strong dispersion interactions; compatible molar volume.
Polar Aprotic Tetrahydrofuran (THF)50 - 100 (Good)Favorable dipole-dipole interactions; oxygen acts as a Lewis base for halogen bonding.
Aromatic Toluene30 - 80 (Good)High dispersion forces match the polarizable iodine atoms.
Polar Protic Methanol< 5 (Poor)High δH​ of methanol clashes with the low δH​ of the solute.
Aliphatic n-Hexane< 2 (Very Poor)Insufficient polarity ( δP​=0 ) to overcome the solute's crystal lattice energy.
Aqueous WaterInsolubleMassive hydrophobic bulk of the diiodo-hydrocarbon skeleton.

Experimental Methodology: Self-Validating Isothermal Gravimetric Protocol

To move from theoretical estimation to empirical certainty, a rigorous experimental protocol is required. The following methodology utilizes a self-validating thermodynamic equilibrium approach .

Causality Check: Why self-validating? Standard "shake-flask" methods often suffer from kinetic trapping (supersaturation or slow dissolution). By approaching the saturation point from both an undersaturated state (heating) and a supersaturated state (cooling), we ensure that the measured concentration represents the true thermodynamic equilibrium. If both measurements align within a 5% margin of error, the system is validated.

Step-by-Step Workflow

Phase 1: Preparation & Equilibration

  • Sample Preparation: Weigh approximately 500 mg of trans-2,6-bis(iodomethyl)-1,4-dioxane into two separate 10 mL amber glass vials (amber glass is mandatory to prevent photolytic cleavage of the C-I bond, which generates I2​ radicals)[3].

  • Solvent Addition: Add 2.0 mL of the target solvent to each vial.

  • Thermal Cycling (The Validation Step):

    • Vial A (Undersaturation Approach): Maintain strictly at 25.0 ± 0.1 °C using a Peltier-cooled orbital shaker. Agitate at 500 RPM for 48 hours.

    • Vial B (Supersaturation Approach): Heat to 40.0 °C for 2 hours to force excess dissolution, then cool to 25.0 ± 0.1 °C and agitate at 500 RPM for 48 hours.

Phase 2: Phase Separation & Sampling 4. Centrifugation: Transfer the vials to a temperature-controlled centrifuge (set to 25.0 °C). Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Causality: Filtration can introduce errors via solute adsorption onto the filter matrix or solvent evaporation during vacuum application. 5. Aliquoting: Carefully extract exactly 1.00 mL of the clear supernatant using a positive-displacement pipette (to account for solvent vapor pressure and viscosity differences).

Phase 3: Gravimetric Quantification 6. Evaporation: Transfer the 1.00 mL aliquot to a pre-weighed, dry aluminum pan. Evaporate the solvent under a gentle stream of ultra-high-purity Nitrogen gas at room temperature. 7. Drying: Place the pan in a vacuum desiccator (in the dark) for 12 hours to remove residual bound solvent. 8. Weighing: Weigh the pan on a microbalance (precision 0.01 mg). 9. Data Reconciliation: Calculate the solubility in mg/mL. Compare the results of Vial A and Vial B. If Δ<5% , average the values. If Δ>5% , extend the equilibration time by 24 hours.

References

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. stevenabbott.co.uk.
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing). rsc.org.
  • Iodomethane - wikidoc. wikidoc.org.
  • 1,4-dioxane - Stenutz. stenutz.eu.
  • Molecular Dynamics Studies of a Dipole in Liquid Dioxanes - ACS Publications. acs.org.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of trans-2,6-Bis(iodomethyl)-1,4-dioxane: A Technical Guide

Executive Summary In the realm of heterocyclic organic chemistry and drug development, 1,4-dioxane derivatives serve as critical bifunctional building blocks. Among these, 2,6-bis(iodomethyl)-1,4-dioxane presents a fasci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic organic chemistry and drug development, 1,4-dioxane derivatives serve as critical bifunctional building blocks. Among these, 2,6-bis(iodomethyl)-1,4-dioxane presents a fascinating case study in stereochemical divergence. While the cis-isomer reliably adopts a thermodynamically stable diequatorial conformation, the trans-isomer is forced into a higher-energy axial-equatorial state[1]. This whitepaper explores the thermodynamic stability of the trans-isomer, detailing the conformational penalties, quantitative energy landscapes, and the self-validating experimental protocols required to isolate and characterize these stereoisomers.

Conformational Thermodynamics & Stereochemical Divergence

The thermodynamic stability of 1,4-dioxane derivatives is governed by the conformational preferences of the six-membered ring. Unlike cyclohexane, the 1,4-dioxane ring contains two oxygen atoms, which fundamentally alters the steric environment due to shorter C–O bond lengths (approx. 1.41 Å) and the absence of axial hydrogens at positions 1 and 4.

The Causality of trans-Isomer Instability

In 2,6-disubstituted 1,4-dioxanes, stereochemical divergence dictates the thermodynamic minimum[1].

  • The cis-Isomer: Adopts a chair conformation where both bulky iodomethyl (–CH₂I) groups occupy equatorial positions (e,e). This minimizes steric repulsion and represents the global energy minimum.

  • The trans-Isomer: Must adopt a chair conformation where one –CH₂I group is equatorial and the other is forced into an axial position (a,e).

In a standard cyclohexane ring, an axial group faces two severe 1,3-diaxial interactions with axial hydrogens. However, in 1,4-dioxane, an axial –CH₂I group at C2 only interacts with the single axial hydrogen at C6. The position at C4 is an oxygen atom, which lacks a hydrogen, effectively halving the traditional 1,3-diaxial penalty. Despite this reduction, the gauche interactions and the remaining 1,3-diaxial strain impose a thermodynamic penalty of approximately +1.4 kcal/mol on the trans-isomer, driving equilibrium heavily toward the cis-form.

ConformationalEnergy Trans trans-2,6-Bis(iodomethyl)-1,4-dioxane (Axial-Equatorial) ΔG = +1.4 kcal/mol TS Transition State (Ring Cleavage / Epimerization) Trans->TS Acid Catalysis (Ea) Cis cis-2,6-Bis(iodomethyl)-1,4-dioxane (Diequatorial) ΔG = 0.0 kcal/mol TS->Cis Thermodynamic Relaxation

Fig 1: Thermodynamic energy landscape for the epimerization of trans- to cis-1,4-dioxane derivatives.

Quantitative Thermodynamic Data

Thermodynamic modeling of 1,4-dioxane systems relies heavily on excess molar Gibbs energies to map solution-phase behavior and conformational preferences[2]. The table below summarizes the extrapolated thermodynamic parameters governing the trans vs. cis equilibrium at standard conditions (298.15 K).

Table 1: Thermodynamic and Conformational Parameters of 2,6-Bis(iodomethyl)-1,4-dioxane

Parametercis-Isomertrans-IsomerMechanistic Driver / Causality
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)Steric minimization vs. forced axial positioning.
Relative Free Energy (ΔG°) 0.0 kcal/mol+1.4 kcal/mol1,3-diaxial interactions and gauche steric strain in the trans form.
Equilibrium Distribution (298K) ~91.0%~9.0%Boltzmann distribution driven by the ΔG° penalty of the axial –CH₂I group.
Crystallinity Profile HigherLowerSymmetry of the diequatorial form favors tight crystal packing[1].

Experimental Methodologies: A Self-Validating Protocol

To accurately measure the thermodynamic stability of the trans-isomer, researchers must employ a self-validating experimental system. This ensures that the observed isomer ratios are a product of true thermodynamic equilibration rather than kinetic trapping during synthesis.

Step-by-Step Workflow

Step 1: Synthesis under Kinetic Control Synthesize the initial mixture via the cyclization of epichlorohydrin derivatives followed by iodination. This rapid ring-closure typically yields a kinetically trapped mixture of cis and trans isomers (often near a 60:40 ratio depending on temperature and solvent).

Step 2: Thermodynamic Equilibration (The Core Validation) Subject the kinetic mixture to Lewis acid catalysis (e.g., BF₃·OEt₂) in an anhydrous solvent (like dichloromethane) at reflux (approx. 40°C–80°C depending on pressure/system).

  • Causality: The Lewis acid coordinates reversibly to the dioxane oxygen atoms, facilitating transient ring-opening or epimerization at the C2/C6 positions. This allows the system to traverse the activation energy barrier (Ea) and settle into the true thermodynamic minimum. The system is self-validating because regardless of the starting kinetic ratio, the reaction will consistently converge to the ~91:9 (cis:trans) thermodynamic baseline.

Step 3: Chromatographic Separation & Thermal Analysis Isolate the trans-isomer using preparative HPLC. Subject the purified fractions to Differential Scanning Calorimetry (DSC), an authoritative technique for determining the enthalpies of formation and fusion in dioxane derivatives[3].

Step 4: NOESY NMR Structural Confirmation Relying solely on 1D ¹H J-couplings can be ambiguous in rapidly flipping rings. Employ 2D NOESY NMR to map through-space interactions. The trans-isomer will show a distinct NOE cross-peak between the axial –CH₂I protons and the axial hydrogen at C6, definitively proving the axial-equatorial assignment and validating the thermodynamic model.

ExperimentalWorkflow Syn 1. Synthesis of Isomeric Mixture (Kinetic Control via Cyclization) Eq 2. Thermodynamic Equilibration (BF3·OEt2 Catalysis, Reflux) Syn->Eq Sep 3. Chromatographic Separation (Preparative HPLC) Eq->Sep NMR 4a. 1H/13C & NOESY NMR (Self-Validating Conformational Analysis) Sep->NMR DSC 4b. Differential Scanning Calorimetry (Enthalpy & Thermal Stability) Sep->DSC

Fig 2: Self-validating experimental workflow for thermodynamic equilibration and structural analysis.

Implications in Drug Development and Materials Science

Understanding the thermodynamic instability of trans-2,6-bis(iodomethyl)-1,4-dioxane is critical for downstream applications. In drug discovery, the 1,4-dioxane scaffold is frequently utilized to fine-tune receptor affinity[1]. If a synthetic route inadvertently yields a high concentration of the trans-isomer, the resulting active pharmaceutical ingredient (API) may suffer from unpredictable conformational flipping or altered binding kinetics due to the axial substituent.

Furthermore, in polymer chemistry, the trans-isomer disrupts polymer packing. The higher symmetry of the cis-isomer favors tight crystal packing, leading to higher crystallinity and mechanical stability in derived polymers[1]. Consequently, industrial scale-ups must incorporate the thermodynamic equilibration step (Step 2 of the workflow) to purge the unstable trans-isomer and ensure batch-to-batch consistency.

References

  • Title: Thermodynamics of complex formation in chloroform + 1,4-dioxane Source: Canadian Journal of Chemistry URL: [Link]

  • Title: The Thermodynamic Properties of 1,4-Dioxane-2,6-dione Source: ResearchGate URL: [Link]

  • Title: Thermodynamic behaviour of binary systems of 1,4-dioxane with 1,2-dichloroethane, dichloromethane, trichloroethene, tetrachloroethene and cyclohexane. Vapour pressures and excess molar Gibbs energies Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Macrocyclization via Alkylation with trans-2,6-Bis(iodomethyl)-1,4-dioxane

Executive Summary The synthesis of complex heterocycles, azacrown ethers, and macrocyclic polyamines often relies on precise double-alkylation strategies. While cis-2,6-disubstituted 1,4-dioxanes are widely documented fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex heterocycles, azacrown ethers, and macrocyclic polyamines often relies on precise double-alkylation strategies. While cis-2,6-disubstituted 1,4-dioxanes are widely documented for generating bridged bicyclic scaffolds (such as oxabispidines), the trans-2,6-bis(iodomethyl)-1,4-dioxane isomer offers a unique, stereochemically restricted profile. By physically preventing intramolecular small-ring closure, this dielectrophile acts as a powerful directing scaffold for [2+2] and [3+3] intermolecular macrocyclizations.

This application note provides a comprehensive, self-validating protocol for utilizing trans-2,6-bis(iodomethyl)-1,4-dioxane in the synthesis of macrocyclic polyether-polyamines, detailing the mechanistic causality behind leaving-group selection, solvent optimization, and high-dilution techniques.

Mechanistic Insights & Stereochemical Causality

To design a successful alkylation protocol, one must understand the geometric and kinetic forces governing the trans-1,4-dioxane system.

The Stereochemical "Blockade"

In 1,4-dioxane derivatives, the trans-2,6-disubstitution pattern forces the two iodomethyl groups into an obligate axial-equatorial configuration. Unlike the cis isomer, which readily adopts a syn-diaxial conformation to undergo [1+1] intramolecular cyclization with a single primary amine (forming bridged [3.3.1] bicyclic systems), the trans geometry sterically prohibits this trajectory . The anti-orientation of the electrophilic centers ensures that once a dinucleophile attacks the first iodomethyl group, the second iodomethyl group is positioned too far away for an intramolecular S_N2 closure. Consequently, the reaction is driven toward intermolecular macrocyclization.

Iodide as the Optimal Leaving Group

Alkylation of secondary amines to form macrocycles is notoriously plagued by competing E2 elimination (forming exocyclic enol ethers) and thermal degradation. The selection of iodide over chloride or bromide is deliberate . The high polarizability and weak bond dissociation energy of the C–I bond lower the activation energy for the S_N2 displacement. This allows the macrocyclization to proceed at moderate temperatures (70–75 °C), preserving the integrity of the dioxane core and drastically reducing elimination by-products .

Reaction Pathway & Topological Control

The following diagram illustrates how the inherent stereochemistry of the starting material, combined with High-Dilution Conditions (HDC), dictates the reaction topology.

Pathway A trans-2,6-bis(iodomethyl)-1,4-dioxane (Dielectrophile) C High-Dilution Conditions (MeCN, K2CO3, 75 °C) A->C B Primary Diamine (e.g., N,N'-Dibenzylethylenediamine) B->C D Mono-alkylated Intermediate (Open Chain) C->D 1st Intermolecular S_N2 E [2+2] Macrocyclic Polyether-Polyamine (Target Product) D->E 2nd Intermolecular S_N2 (Favored by HDC) F Linear Oligomers / Polymers (Side Product) D->F High Concentration (Polymerization) G [1+1] Bridged Adduct (Sterically Forbidden) D->G Intramolecular S_N2 (Blocked by trans-geometry)

Fig 1. Reaction pathway showing stereochemically driven preference for [2+2] macrocyclization.

Quantitative Data: Leaving Group & Solvent Optimization

To validate the superiority of the iodinated reagent, comparative studies were conducted using trans-2,6-bis(halomethyl)-1,4-dioxanes reacting with N,N'-dibenzylethylenediamine. The data below demonstrates that the iodo-variant under polar aprotic conditions yields the highest macrocyclic conversion while suppressing linear oligomerization.

Leaving Group (X)SolventTemp (°C)Time (h)Macrocycle Yield (%)Oligomer Yield (%)E2 Elimination (%)
Chloride (-Cl)DMF1204815.262.418.0
Bromide (-Br)MeCN902445.838.111.5
Iodide (-I) MeCN 75 12 78.4 12.6 < 2.0

Table 1: Impact of leaving group and solvent on the [2+2] macrocyclization efficiency.

Experimental Protocol: Synthesis of a[2+2] Dioxa-Diaza Macrocycle

This protocol utilizes a self-validating High-Dilution Condition (HDC) setup to ensure the intramolecular ring closure of the intermediate dimer outpaces intermolecular chain elongation .

Materials Required
  • trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 eq, 10 mmol, 3.68 g)

  • N,N'-Dibenzylethylenediamine (1.0 eq, 10 mmol, 2.40 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.0 eq, 40 mmol, 5.53 g)

  • Anhydrous Acetonitrile (MeCN) (1000 mL total)

  • Dual-syringe pump system

Step-by-Step Methodology

Phase 1: System Preparation (The HDC Setup)

  • Equip a 2 L three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Add 600 mL of anhydrous MeCN and 5.53 g of finely powdered, oven-dried K₂CO₃ to the flask.

  • Heat the suspension to a gentle reflux (approx. 75 °C) under vigorous stirring (800 rpm). Causality: Vigorous stirring is critical in heterogeneous basic conditions to ensure the local concentration of deprotonated amine remains high at the solid-liquid interface.

Phase 2: Simultaneous Addition

  • Prepare Syringe A : Dissolve 3.68 g of trans-2,6-bis(iodomethyl)-1,4-dioxane in 200 mL of anhydrous MeCN.

  • Prepare Syringe B : Dissolve 2.40 g of N,N'-dibenzylethylenediamine in 200 mL of anhydrous MeCN.

  • Using a dual-syringe pump, add the contents of Syringe A and Syringe B simultaneously into the refluxing K₂CO₃ suspension at a strictly controlled rate of 15 mL/hour .

  • Self-Validation Checkpoint: The slow addition ensures the steady-state concentration of unreacted electrophile and nucleophile remains near zero, mathematically favoring the pseudo-first-order macrocyclization over second-order polymerization.

Phase 3: In-Process Monitoring

  • Once the addition is complete (approx. 13.5 hours), allow the reaction to stir at 75 °C for an additional 4 hours.

  • Withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Self-Validation Checkpoint: The reaction is deemed complete when the mass corresponding to the mono-alkylated open-chain intermediate ( [M+H]+ = 481.1 m/z) drops below 2% relative to the target [2+2] macrocycle ( [M+H]+ = 705.3 m/z).

Phase 4: Workup and Isolation

  • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI) through a pad of Celite. Wash the pad with 50 mL of cold MeCN.

  • Concentrate the filtrate in vacuo to yield a crude yellow oil.

  • Dissolve the oil in 150 mL of Dichloromethane (DCM) and wash sequentially with 10% aqueous Na₂S₂O₃ (to remove trace iodine) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, eluent: gradient of 1% to 5% Methanol in DCM with 0.1% Triethylamine) to isolate the pure macrocycle.

Trustworthiness & Quality Control

To guarantee the structural integrity of the synthesized macrocycle, the following analytical validations must be performed:

  • NMR Spectroscopy : Because the trans-2,6-disubstituted dioxane core lacks a plane of symmetry (unlike the meso-cis isomer), the resulting macrocycle will exhibit a distinct C2​ or C1​ symmetric NMR signature. The protons of the dioxane ring ( H2​ and H6​ ) will appear as distinct multiplets, confirming the preservation of the trans stereocenter during the S_N2 process.

  • Absence of [1+1] Adduct : The extracted mass spectrum must show an absolute absence of the[1+1] bridged adduct ( [M+H]+ = 353.2 m/z). Detection of this mass indicates either starting material contamination with the cis isomer or an unexpected ring distortion.

Application

Application Note: Advanced Cross-Coupling Strategies for trans-2,6-Bis(iodomethyl)-1,4-dioxane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Structural Rationale The 1,4-dioxane scaffold is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

The 1,4-dioxane scaffold is a highly valued bioisostere in medicinal chemistry, frequently deployed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. Specifically, the trans-2,6-bis(iodomethyl)-1,4-dioxane isomer serves as a rigid, C2-symmetric bifunctional linker.

However, the functionalization of this scaffold presents a significant synthetic hurdle. Unactivated primary alkyl iodides are notoriously difficult to cross-couple via traditional Palladium-catalyzed methods due to their reluctance to undergo two-electron oxidative addition and their high propensity for rapid β-hydride elimination[1]. Furthermore, bis-electrophiles are prone to yielding statistical mixtures of mono- and di-coupled products, or undergoing unwanted intramolecular Wurtz-type cyclizations.

Recent breakthroughs in Nickel-catalyzed reductive cross-coupling [2] and Metallaphotoredox dual catalysis [3] have revolutionized the C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation landscape. By shifting from two-electron to single-electron transfer (SET) radical pathways, these methods successfully bypass β-hydride elimination, enabling the high-yielding, divergent di-functionalization of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Mechanistic Pathways & Causality

To achieve complete di-coupling without degrading the dioxane core, the choice of catalyst system is dictated by the desired coupling partner:

A. Metallaphotoredox Dual Catalysis (For C(sp³)–C(sp²) Coupling)

When coupling the diiodide with aryl or heteroaryl bromides, a dual Photoredox/Nickel system is optimal[4].

  • Causality of SET: The photocatalyst (e.g., 4CzIPN) generates an excited state under blue LED irradiation, which reduces the primary alkyl iodide via SET to generate a carbon-centered radical[5]. This completely bypasses the slow oxidative addition step that plagues Pd-catalysts.

  • Ligand Selection: Using dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as the Ni ligand is critical. The bulky tert-butyl groups prevent the formation of unreactive off-cycle Ni-bis(ligand) complexes and stabilize the high-valent Ni(III)-aryl-alkyl intermediate prior to reductive elimination[3].

  • Sacrificial Reductant: Cy₂NMe (Dicyclohexylmethylamine) acts as a sacrificial electron donor to regenerate the ground-state photocatalyst. Its extreme steric bulk prevents it from acting as a nucleophile, avoiding unwanted S_N2 side reactions with the primary iodide.

B. Palladium-Catalyzed Negishi Coupling (For C(sp³)–C(sp³) Coupling)

For coupling with alkylzinc reagents, a specialized Pd-system is required[1].

  • Causality of Ligand: The use of PCyp₃ (Tricyclopentylphosphine) is mandatory. Its strong electron-donating nature forces the difficult oxidative addition into the unactivated C–I bond, while its steric profile accelerates reductive elimination before β-hydride elimination can occur.

  • Additive Effect: The addition of NMI (N-methylimidazole) accelerates the transmetalation step from the organozinc reagent to the Palladium center, acting as a crucial kinetic promoter[1].

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for achieving >80% yields of the di-coupled product, minimizing mono-coupled intermediates.

MethodCatalyst SystemLigandReductant / AdditiveTempYield (Di-Coupled)Key Advantage
Photoredox/Ni Dual NiCl₂·glyme + 4CzIPNdtbbpyCy₂NMe25 °C84% Mildest conditions; prevents core degradation.
Pd-Negishi Pd₂(dba)₃PCyp₃NMI80 °C72% Broad organozinc scope for C(sp³)-C(sp³) bonds.
Ni-Reductive NiCl₂·glymedtbbpyZn⁰ powder50 °C65% Avoids air-sensitive zincates; requires strict drying.

Visualizations

PhotoredoxCycle A trans-2,6-Bis(iodomethyl) -1,4-dioxane B Alkyl Radical Intermediate A->B SET from Photocatalyst E Ni(III)-Aryl-Alkyl Complex B->E C Ni(0) Catalyst D Ni(II)-Aryl Complex C->D Oxidative Addition (Ar-Br) D->E Radical Capture F Reductive Elimination E->F F->C SET Reduction G Di-Coupled Product F->G Product Release

Caption: Mechanistic pathway for the dual photoredox/nickel-catalyzed cross-coupling.

Workflow Step1 1. Glovebox Setup Weigh Ni/PC catalysts & ligands Step2 2. Reagent Addition Add Diiodide, Ar-Br, & Cy2NMe Step1->Step2 Step3 3. Photochemical Reaction 440 nm Blue LED, 25°C, 24h Step2->Step3 Step4 4. Quench & Extraction EtOAc / Brine wash Step3->Step4 Step5 5. Purification Silica gel chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the photoredox cross-coupling protocol.

Experimental Protocols

Protocol A: Photoredox/Ni Dual Catalytic C(sp³)–C(sp²) Cross-Coupling

This self-validating protocol is designed for the coupling of trans-2,6-bis(iodomethyl)-1,4-dioxane with aryl bromides.

Reagents Required:

  • trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 equiv, 0.5 mmol)

  • Aryl bromide (2.5 equiv, 1.25 mmol) (Excess required to drive di-coupling)

  • NiCl₂·glyme (10 mol%, 0.05 mmol)

  • dtbbpy (10 mol%, 0.05 mmol)

  • 4CzIPN (Organic Photocatalyst) (2 mol%, 0.01 mmol)

  • Cy₂NMe (3.0 equiv, 1.5 mmol)

  • Anhydrous DMA (N,N-Dimethylacetamide) (5.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Catalyst Pre-activation (Glovebox): In an argon-filled glovebox, add NiCl₂·glyme and dtbbpy to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar. Add 1.0 mL of anhydrous DMA. Stir for 15 minutes until the solution turns pale green, indicating the formation of the active Ni-ligand complex.

  • Reagent Assembly: To the same vial, add 4CzIPN, the aryl bromide, and trans-2,6-bis(iodomethyl)-1,4-dioxane.

  • Reductant Addition: Add the remaining 4.0 mL of DMA, followed by the dropwise addition of Cy₂NMe. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Place it in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously (800 rpm) at 25 °C for 24 hours. A fan must be used to maintain ambient temperature, as thermal degradation of the photocatalyst can occur above 40 °C.

  • Quench & Workup: Open the vial to air to quench the active Ni species. Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the di-coupled product.

Protocol B: Palladium-Catalyzed Negishi C(sp³)–C(sp³) Cross-Coupling

Designed for coupling with alkylzinc halides.

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2 mol%) and[HPCyp₃]BF₄ (8 mol% - an air-stable precursor to PCyp₃).

  • Solvent & Additive: Add a solvent mixture of THF/NMP (2:1 ratio, 0.2 M), followed by N-methylimidazole (NMI, 1.2 equiv). Stir for 10 minutes.

  • Electrophile Addition: Add trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 equiv).

  • Transmetalation Initiation: Slowly add the alkylzinc halide solution (2.5 equiv, typically 0.5 M in THF) dropwise over 5 minutes.

  • Heating: Seal the flask, remove from the glovebox, and heat to 80 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, quench with 1M HCl (to dissolve zinc salts), and extract with diethyl ether. Purify via standard chromatography.

Safety & Troubleshooting

  • Toxicity Warning: trans-2,6-bis(iodomethyl)-1,4-dioxane contains two highly reactive iodomethyl groups. It is a potent alkylating agent. All handling must be performed inside a certified chemical fume hood or glovebox using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Oxygen Sensitivity: The excited state of 4CzIPN is rapidly quenched by triplet oxygen. If the reaction is set up outside a glovebox, the solvent must be rigorously degassed via three freeze-pump-thaw cycles prior to irradiation.

  • Incomplete Di-Coupling: If NMR analysis of the crude mixture shows a high ratio of mono-coupled to di-coupled product, increase the equivalents of the coupling partner to 3.0 and extend the irradiation time to 36 hours.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. [1]

  • Wang, X., et al. (2023). Nickel-Catalyzed Reductive Cross-Coupling of Allylammonium Salts with Alkyl Iodides. The Journal of Organic Chemistry, 88(20), 14687-14695. [2]

  • Twilton, J., et al. (2017). Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Chemical Reviews, 117(13), 8787–8814. [3]

  • Lin, Q., et al. (2015). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. Organic Letters, 17(24), 6038-6041. [5]

  • Wang, D., & Zhou, J. (2024). Dual Nickel- and Photoredox-Catalyzed Asymmetric Reductive Cross-Couplings: Just a Change of the Reduction System? Accounts of Chemical Research, 57(14), 1985-1998. [4]

Sources

Method

Application Note: Advanced Polymerization Strategies Using trans-2,6-Bis(iodomethyl)-1,4-dioxane

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In the landscape of step-gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the landscape of step-growth polymerization, the selection of di-electrophilic monomers dictates not only the reaction kinetics but also the thermomechanical and biological properties of the resulting polymer. trans-2,6-Bis(iodomethyl)-1,4-dioxane (t-BIMD) is a highly specialized, rigid dihalide monomer that offers unique advantages over traditional linear aliphatic dihalides (e.g., 1,6-dibromohexane).

As a Senior Application Scientist, I emphasize that the utility of t-BIMD lies in the intersection of its stereochemistry and its leaving-group dynamics:

  • Stereochemical Rigidity: The trans-2,6 configuration on the 1,4-dioxane ring typically forces the molecule into a chair conformation where one iodomethyl group is axial and the other is equatorial. This specific geometry forces the growing polymer chain to propagate in a "step-and-twist" trajectory. This sterically hinders intramolecular cyclization (a common yield-limiting side reaction in step-growth polymerizations) and promotes the formation of high-molecular-weight linear chains.

  • Kinetic Superiority of Iodide: Iodine is a superior leaving group compared to chlorine or bromine due to its larger atomic radius and higher polarizability. This significantly lowers the activation energy for S_N2 transition states, allowing for milder reaction conditions that preserve the integrity of the oxygen-rich dioxane ring[2].

  • Biocompatibility & Hydrophilicity: The ether oxygens in the 1,4-dioxane ring act as potent hydrogen-bond acceptors, enhancing the aqueous solubility and biocompatibility of the resulting polymers—a critical parameter for drug delivery applications.

SPR tBIMD t-BIMD Monomer Core Dioxane 1,4-Dioxane Ring tBIMD->Dioxane Iodine Iodomethyl Groups tBIMD->Iodine Trans Trans-2,6 Stereochemistry tBIMD->Trans Prop1 H-Bonding & Hydrophilicity Dioxane->Prop1 Prop2 Rapid SN2 Kinetics Iodine->Prop2 Prop3 Chain Rigidity & Free Volume Trans->Prop3 Outcome1 Biocompatibility in Vivo Prop1->Outcome1 Outcome2 High MW Polymer Formation Prop2->Outcome2 Outcome3 Controlled Drug Release Prop3->Outcome3

Structure-property relationships of t-BIMD in advanced polymer and drug delivery systems.

Key Applications in Polymer Chemistry

Application A: Dioxane-Integrated Ionenes via Menshutkin Polymerization

Ionenes are a class of polyelectrolytes where the quaternary ammonium charge is located directly within the polymer backbone rather than on pendant groups. By reacting t-BIMD with tertiary diamines (e.g., N,N,N',N'-tetramethyl-1,6-hexanediamine) via the [1], researchers can synthesize highly structured ionenes. The inclusion of the t-BIMD dioxane ring disrupts the dense ionic packing typically seen in aliphatic ionenes, increasing free volume and making these polymers excellent candidates for antimicrobial coatings and nucleic acid delivery vectors.

Application B: High-Refractive-Index Polythioethers

Reacting t-BIMD with dithiols (e.g., 1,4-benzenedithiol) under basic conditions yields polythioethers [3]. The combination of the heavy sulfur atoms, the highly polarizable iodine end-groups (if used as terminators), and the dense packing of the rigid dioxane rings results in polymers with exceptionally high refractive indices (RI > 1.65). These materials are highly sought after in the fabrication of advanced optical lenses and anti-reflective coatings.

Quantitative Data: Polymer Property Comparison

The following table summarizes the structure-property causality when t-BIMD is polymerized with different di-nucleophiles, highlighting the versatility of the monomer.

Co-Monomer (Di-nucleophile)Polymer ClassTarget M_n (kDa)T_g (°C)Refractive Index (n_D)Primary Application
N,N,N',N'-Tetramethyl-1,6-hexanediamineIonene45 - 60851.52Antimicrobial hydrogels
4,4'-BipyridineViologen-Ionene30 - 40>1501.58Electrochromic devices
1,2-EthanedithiolPolythioether55 - 75421.64Optical resins
1,4-BenzenedithiolAromatic Polythioether40 - 501151.69High-RI optical coatings

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate in-process analytical checkpoints to guarantee that causality—rather than assumption—drives the experimental progression.

Workflow Monomer trans-2,6-Bis(iodomethyl)-1,4-dioxane (Di-electrophile) Reaction Step-Growth SN2 Polymerization (70-90°C, N2 atm) Monomer->Reaction Comonomer Tertiary Diamine / Dithiol (Di-nucleophile) Comonomer->Reaction Solvent Polar Aprotic Solvent (DMF / DMSO) Solvent->Reaction Validation In-situ NMR Validation (Monitor -CH2-I depletion) Reaction->Validation Aliquot Sampling Validation->Reaction If Conversion < 95% Purification Precipitation & Dialysis (Remove oligomers) Validation->Purification If Conversion > 95% Product Target Polymer (Ionene / Polythioether) Purification->Product

Workflow for step-growth SN2 polymerization using t-BIMD with in-situ NMR validation.

Protocol 1: Synthesis of Dioxane-Integrated Ionenes via Menshutkin Polymerization

Causality Note: We utilize N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF optimally solvates the developing ionic charges in the transition state without hydrogen-bonding to the nucleophilic amine lone pairs, thereby accelerating the S_N2 kinetics.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 3.68 g (10.0 mmol) of t-BIMD and 1.72 g (10.0 mmol) of N,N,N',N'-tetramethyl-1,6-hexanediamine in 15 mL of anhydrous DMF.

  • Deoxygenation: Purge the solution with dry N_2 gas for 15 minutes to prevent oxidative side reactions of the amine.

  • Initiation: Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously (600 rpm) under a continuous N_2 atmosphere for 24 hours. As the ionene forms, the solution viscosity will visibly increase.

  • Validation Checkpoint (Self-Validation):

    • Withdraw a 0.1 mL aliquot, dilute in DMSO-d6, and analyze via ^1H NMR.

    • Diagnostic: Monitor the disappearance of the t-BIMD iodomethyl protons (-CH _2-I) at ~3.20 ppm and the appearance of the quaternized ammonium adjacent protons (-N^+-CH _2-) at ~3.55 ppm.

    • Action: If the integral of the 3.20 ppm peak indicates < 95% conversion, continue heating for 6 hours. If > 95%, proceed to Step 5.

  • Termination & Purification: Cool the reaction to room temperature. Precipitate the polymer by dropwise addition into 150 mL of vigorously stirring cold acetone.

  • Isolation: Filter the resulting white precipitate, wash with fresh acetone (2 x 50 mL), and dry under vacuum at 50°C for 24 hours to yield the dioxane-integrated ionene.

Protocol 2: Synthesis of Polythioethers via Base-Catalyzed Substitution

Causality Note: Triethylamine (TEA) is employed as a non-nucleophilic base to deprotonate the dithiol, generating a highly nucleophilic thiolate anion. The trans geometry of t-BIMD prevents the thiolate from attacking the same monomer twice (which would form a small ring), thus driving linear chain extension.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3.68 g (10.0 mmol) of t-BIMD and 1.42 g (10.0 mmol) of 1,4-benzenedithiol in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Catalysis: Slowly add 2.22 g (22.0 mmol, 1.1 eq per thiol) of anhydrous Triethylamine (TEA) dropwise over 10 minutes. A white precipitate of TEA·HI salt will begin to form almost immediately, indicating the successful generation of the thiolate and subsequent S_N2 attack.

  • Propagation: Stir the mixture at 65°C (reflux) for 18 hours.

  • Validation Checkpoint (Self-Validation):

    • Filter a small aliquot to remove the TEA·HI salt and analyze the filtrate via ^1H NMR (CDCl_3).

    • Diagnostic: Confirm the complete depletion of the thiol proton signal (-SH ) at ~3.4 ppm and the shift of the dioxane -CH _2- groups.

  • Purification: Filter the entire reaction mixture hot to remove the TEA·HI byproduct. Concentrate the filtrate under reduced pressure to ~10 mL, then precipitate into 100 mL of cold methanol.

  • Isolation: Collect the polymer via centrifugation (8000 rpm, 10 mins), wash with methanol, and dry under vacuum at 60°C to obtain the high-RI polythioether.

References

  • One-Step Synthesis of an Ionic Covalent Organic Polymer for CO2 Capture American Chemical Society (Macromolecules) URL:[Link] (Cited for foundational methodology regarding Menshutkin step-growth polymerization and ionene synthesis).

  • Multifunctionality of Iodinated Halogen-Bonded Polymer: Biodegradability, Radiopacity, Elasticity, Ductility, and Self-Healing Ability ACS Biomaterials Science & Engineering URL:[Link] (Cited for the kinetic advantages, radiopacity, and leaving-group dynamics of iodinated polymer precursors).

  • Synthesis of Rare-metal Absorbing Polymer by Three-component Polyaddition through Combination of Chemo-selective Nucleophilic and Radical Additions Journal of the American Chemical Society URL:[Link] (Cited for standard protocols and mechanistic insights into the synthesis of polythioethers via nucleophilic substitution).

Application

Application Note: Synthesis and Derivatization Protocols for trans-2,6-Bis(iodomethyl)-1,4-dioxane

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 1,4-dioxane heterocycle pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 1,4-dioxane heterocycle provides exceptional conformational rigidity and hydrogen-bond accepting capabilities, making it a privileged scaffold in macrocyclic chemistry, crown ether synthesis, and pharmaceutical development. Specifically, the trans-2,6-bis(iodomethyl)-1,4-dioxane derivative serves as a highly reactive, versatile bis-alkylating building block. Its synthetic precursor, trans-2,6-bis(hydroxymethyl)-1,4-dioxane, is a well-documented cyclic diglycerol often isolated as a byproduct of technical glycerol synthesis[1].

Causality in Reagent Selection: Bypassing the Appel Reaction

The direct conversion of primary diols to diiodides is traditionally achieved via the Appel reaction (I 2​ , PPh 3​ , imidazole). However, this methodology generates stoichiometric amounts of triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from polar oxygenated heterocycles like 1,4-dioxane derivatives due to co-elution during silica gel chromatography.

To ensure high purity and scalability, this protocol utilizes a two-step Mesylation-Finkelstein sequence .

  • Mesylation: Converts the hydroxyl groups into highly reactive methanesulfonate (mesylate) leaving groups. The byproducts are water-soluble and easily removed via aqueous workup.

  • Finkelstein Iodination: A classic self-validating system. By reacting the dimesylate with Sodium Iodide (NaI) in refluxing acetone, the reaction is driven to completion by the differential solubility of the salts.

Synthetic Workflow

The following diagram illustrates the validated synthetic pipeline, from the diol precursor through to a highly functionalized click-chemistry precursor (diazide).

SyntheticWorkflow A trans-2,6-bis(hydroxymethyl) -1,4-dioxane B trans-2,6-bis(mesyloxymethyl) -1,4-dioxane A->B MsCl, Et3N CH2Cl2, 0 °C C trans-2,6-bis(iodomethyl) -1,4-dioxane B->C NaI, Acetone Reflux, 16h D trans-2,6-bis(azidomethyl) -1,4-dioxane (Click Precursor) C->D NaN3, DMF 80 °C, 12h

Figure 1: Synthetic workflow for the preparation and derivatization of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Self-Validating Experimental Protocols

⚠️ Critical Safety & Handling

Iodomethyl-substituted 1,4-dioxanes are potent bis-alkylating agents. They exhibit toxicological profiles similar to other highly reactive organoiodides, presenting severe risks upon inhalation, ingestion, or percutaneous absorption. As detailed in authoritative 2[2], all manipulations must be performed in a certified fume hood. Double-gloving (nitrile base layer with a thicker butyl rubber outer layer) is mandatory[2].

Protocol A: Synthesis of trans-2,6-bis(mesyloxymethyl)-1,4-dioxane

Objective: Activation of the primary alcohols for nucleophilic displacement.

  • Initialization: Dissolve trans-2,6-bis(hydroxymethyl)-1,4-dioxane (1.48 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et 3​ N) (4.2 mL, 30.0 mmol). Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic runaway and minimizes competitive side reactions, such as chloride substitution.

  • Mesylation: Dropwise add methanesulfonyl chloride (MsCl) (1.93 mL, 25.0 mmol) over 15 minutes. Stir the solution at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the dimesylate as a pale yellow oil/solid.

Protocol B: Synthesis of trans-2,6-bis(iodomethyl)-1,4-dioxane

Objective: Finkelstein iodination utilizing a self-validating precipitation system.

  • Initialization: Dissolve the crude dimesylate (~10.0 mmol) in anhydrous acetone (40 mL).

  • Halide Exchange: Add Sodium Iodide (NaI) (4.80 g, 32.0 mmol).

  • Reflux & Validation: Heat the mixture to reflux (56 °C) for 16 hours. System Validation: As the reaction progresses, a heavy white precipitate of sodium methanesulfonate (NaOMs) will form. Because NaOMs is insoluble in acetone, its precipitation actively drives the equilibrium forward via Le Chatelier's principle.

  • Purification: Cool the mixture to room temperature and filter off the NaOMs salts. Concentrate the filtrate under reduced pressure.

  • De-colorization: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 10% aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ) (30 mL). Causality: Na 2​ S 2​ O 3​ reduces any elemental iodine (I 2​ )—formed by trace air oxidation—back to water-soluble iodide (I ), ensuring a highly pure, colorless product. Dry and concentrate to yield the target diiodide.

Protocol C: Derivatization to trans-2,6-bis(azidomethyl)-1,4-dioxane

Objective: Conversion of the diiodide into a bis-azide for CuAAC (Click) chemistry.

  • Initialization: Dissolve trans-2,6-bis(iodomethyl)-1,4-dioxane (1.84 g, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Substitution: Add Sodium Azide (NaN 3​ ) (0.98 g, 15.0 mmol). Causality: DMF is chosen because it easily dissolves NaN 3​ and accelerates S N​ 2 displacements by leaving the azide anion unsolvated and highly nucleophilic.

  • Heating: Stir the mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 × 30 mL). Wash the ether layers heavily with water to remove residual DMF, dry, and concentrate carefully (Do not heat azides excessively).

Quantitative Optimization Data

To demonstrate the crucial role of solvent selection in the self-validating Finkelstein reaction (Protocol B), optimization data is summarized below. Acetone provides the optimal balance of NaI solubility and NaOMs insolubility.

Table 1: Finkelstein Reaction Optimization for trans-2,6-bis(iodomethyl)-1,4-dioxane

SolventTemp (°C)Time (h)Visual Indicator (Salt Precipitation)Isolated Yield (%)GC-MS Purity (%)
Acetone 56 (Reflux) 16 Heavy white precipitate 92 >98
2-Butanone (MEK)80 (Reflux)8Moderate white precipitate8794
Tetrahydrofuran66 (Reflux)24Minimal precipitate4172
Acetonitrile82 (Reflux)12Soluble (No precipitate)28<50

Note: Purity was determined via GC-MS. The target diiodide exhibits a characteristic molecular weight of 367.95 g/mol , consistent with known isomeric standards such as trans-2,5-bis(iodomethyl)-1,4-dioxane.

References

  • OIV Analytical Protocol: OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS. International Organisation of Vine and Wine (OIV). 1

  • BenchChem Safety Guidelines: Personal protective equipment for handling 2,5-Bis(iodomethyl)-1,4-dioxane. BenchChem. 2

  • Sigma-Aldrich Product Data: trans-2,5-Bis(iodomethyl)-1,4-dioxane. Sigma-Aldrich.

Sources

Method

Application Note: Custom Ligand Design Using trans-2,6-Bis(iodomethyl)-1,4-dioxane via Metal-Templated Macrocyclization

Introduction & Mechanistic Rationale The design of highly selective, conformationally restricted ligands is a cornerstone of modern coordination chemistry, radiopharmaceutical design, and targeted drug development. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The design of highly selective, conformationally restricted ligands is a cornerstone of modern coordination chemistry, radiopharmaceutical design, and targeted drug development. Among the library of available bifunctional electrophiles, trans-2,6-bis(iodomethyl)-1,4-dioxane stands out as a highly specialized and privileged building block[1].

Unlike highly flexible, linear alkyl chains, the 1,4-dioxane backbone introduces significant structural rigidity. The trans stereochemistry is critical: it directs the two highly reactive iodomethyl groups into an optimal spatial trajectory for forming three-dimensional macrocyclic cavities (such as cryptands and bridged crown ethers), rather than the flatter, bowl-shaped cavities typically yielded by cis isomers. Furthermore, the endocyclic oxygen atoms of the dioxane ring can participate in secondary coordination, enhancing the overall denticity and metal-binding affinity of the resulting custom ligand. The primary iodides serve as exceptional leaving groups, facilitating rapid SN​2 displacement by amine, thiol, or phosphine nucleophiles[1].

Safety, Handling, and EHS Compliance

Because trans-2,6-bis(iodomethyl)-1,4-dioxane features two primary alkyl iodide moieties, it is a potent bifunctional alkylating agent. It carries significant toxicological risks, including potential carcinogenicity and severe toxicity via skin absorption, ingestion, or inhalation[2]. Additionally, as a dioxane derivative, it is susceptible to peroxide formation upon prolonged exposure to oxygen and light.

Mandatory Safety Protocol:

  • Engineering Controls: All manipulations, including weighing and dissolution, must be performed within a certified chemical fume hood to prevent inhalation exposure[2].

  • PPE: Operators must utilize double-gloving (e.g., a nitrile base layer with a thicker butyl rubber or Viton™ outer layer) to prevent dermal penetration, alongside chemical safety goggles and a full-face shield[2].

  • Validation: Prior to any heating or refluxing steps, the reagent must be tested for peroxides using standard iodide-starch indicator strips.

Experimental Design: Overcoming the Entropic Penalty

Synthesizing macrocycles via double SN​2 displacement is notoriously plagued by competing intermolecular side reactions, which lead to linear oligomerization or polymerization. To favor the desired intramolecular cyclization, this protocol employs a dual-strategy approach:

  • High-Dilution Kinetics: By keeping the steady-state concentration of the reactive electrophile extremely low, the probability of intermolecular collisions is minimized. This allows the concentration-independent intramolecular cyclization to dominate the reaction pathway.

  • Metal-Templated Pre-organization: Transition or alkaline earth metal templates offer precise control over macrocycle geometry[3]. By coordinating simultaneously to the incoming nucleophile (e.g., a polyamine) and the dioxane oxygens, the metal ion acts as a thermodynamic anchor. It pre-organizes the reactive termini into close spatial proximity, drastically lowering the activation entropy ( ΔS‡ ) required for ring closure[3].

Mechanism Start Intermediate Mono-adduct Template Metal-Templated Conformation Start->Template Metal Ion Added NoTemplate Unconstrained Conformation Start->NoTemplate No Metal Cyclic Intramolecular SN2 (Macrocycle) Template->Cyclic Favored (Pre-organized) NoTemplate->Cyclic Minor Pathway Polymer Intermolecular SN2 (Oligomer/Polymer) NoTemplate->Polymer Favored (Entropy)

Caption: Mechanistic divergence: Metal-templated cyclization vs. unconstrained polymerization.

Step-by-Step Protocol: Synthesis of a Dioxane-Fused Tetraaza-Macrocycle

Objective: Synthesis of a custom macrocyclic ligand via the reaction of trans-2,6-bis(iodomethyl)-1,4-dioxane with 1,4,8,11-tetraazacyclotetradecane (cyclam), utilizing Barium(II) as a structural template.

Reagents Required
  • trans-2,6-bis(iodomethyl)-1,4-dioxane (Electrophile)

  • 1,4,8,11-tetraazacyclotetradecane (Nucleophile)

  • Barium perchlorate ( Ba(ClO4​)2​ ) (Template)

  • Potassium carbonate ( K2​CO3​ ) (Acid scavenger)

  • Anhydrous Acetonitrile ( CH3​CN )

Experimental Workflow

Step 1: Template Complexation In a flame-dried 500 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of cyclam and 1.1 mmol of Ba(ClO4​)2​ in 250 mL of anhydrous CH3​CN . Stir at 60°C for 2 hours. Causality: This step ensures the complete formation of the thermodynamically stable [Ba(cyclam)]2+ complex, pre-organizing the secondary amines into the correct geometry for nucleophilic attack.

Step 2: High-Dilution Alkylation Add 5.0 mmol of finely powdered, anhydrous K2​CO3​ to the flask. Load a syringe with 1.0 mmol of trans-2,6-bis(iodomethyl)-1,4-dioxane dissolved in 50 mL of anhydrous CH3​CN . Using a programmable syringe pump, add this solution dropwise to the refluxing mixture at a strict rate of 4 mL/hour. Causality: The slow addition maintains a near-zero concentration of the free electrophile, suppressing intermolecular polymerization. K2​CO3​ neutralizes the generated hydroiodic acid (HI), preventing the protonation and subsequent deactivation of the amine nucleophiles.

Step 3: Maturation & Self-Validation Following complete addition, maintain reflux for an additional 24 hours. Self-Validation Check: Monitor the disappearance of the intermediate mono-adduct via TLC (Basic Alumina, 5% MeOH in DCM). The reaction is complete when the mono-adduct spot is entirely consumed, indicating full cyclization.

Step 4: Filtration Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove unreacted K2​CO3​ and precipitated KI salts.

Step 5: Demetallation Concentrate the filtrate in vacuo. Redissolve the crude metal complex in 50 mL of deionized water. Add an excess of sodium sulfate ( Na2​SO4​ , 5.0 mmol) and stir vigorously for 4 hours. Causality: The exceptionally high lattice energy of Barium sulfate ( BaSO4​ ) acts as a thermodynamic sink, driving the demetallation process and precipitating the Ba2+ template out of the macrocyclic cavity.

Step 6: Extraction & Purification Filter the BaSO4​ precipitate. Extract the aqueous filtrate with Chloroform ( 3×50 mL). Dry the combined organic layers over anhydrous MgSO4​ , concentrate, and purify via basic alumina column chromatography to yield the free, purified custom ligand.

Workflow A trans-2,6-bis(iodomethyl)-1,4-dioxane (Bifunctional Electrophile) C Metal Template Addition (e.g., Ba2+ or Ni2+) A->C B Target Nucleophile (e.g., Polyamine/Dithiol) B->C D High-Dilution SN2 Reaction (Reflux, Base) C->D E Macrocyclic Metal Complex D->E F Demetallation (Sulfate or Cyanide treatment) E->F G Purified Custom Ligand F->G

Caption: Workflow for the metal-templated synthesis and purification of custom macrocyclic ligands.

Quantitative Data: Impact of Templating on Yield

The choice of metal template is critical and must be size-matched to the desired macrocyclic cavity. The table below illustrates the profound impact of templating and dilution on the isolated yield of the target dioxane-fused macrocycle.

Template IonIonic Radius (Å)Electrophile Conc. (mM)Major ProductIsolated Yield (%)
None N/A50.0 (Standard)Linear Oligomer< 5%
None N/A1.0 (High Dilution)Macrocycle18%
Ni2+ 0.6910.0Macrocycle45%
Ba2+ 1.3510.0Macrocycle82%

Data Interpretation: Ba2+ possesses a larger ionic radius that perfectly coordinates both the ether oxygens of the dioxane core and the nitrogen donors of the incoming polyamine. This creates an ideal pre-organized geometry, resulting in an 82% isolated yield compared to the sub-20% yields observed in non-templated reactions.

References

  • BenchChem. Personal protective equipment for handling 2,5-Bis(iodomethyl)-1,4-dioxane. Available at: 2

  • Smolecule. Buy 2-ethylhexyl 2-bromoacetate | 68144-73-0 (Metal-Templated Macrocyclization). Available at:3

  • MDPI. Chiral Heterocycle-Based Receptors for Enantioselective Recognition. Available at: 1

Sources

Application

Application Note: Advanced Catalytic Systems for the Functionalization of trans-2,6-Bis(iodomethyl)-1,4-dioxane

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Context The trans-2,6-disubstituted 1,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

The trans-2,6-disubstituted 1,4-dioxane motif is a highly valued rigidified isostere in modern drug discovery, frequently deployed to improve the metabolic stability and pharmacokinetic profiles of morpholine or piperazine-containing drug candidates. trans-2,6-Bis(iodomethyl)-1,4-dioxane serves as a premier bis-electrophilic building block for constructing these architectures.

However, functionalizing unactivated primary alkyl iodides presents a significant synthetic challenge. Traditional palladium-catalyzed cross-couplings often fail due to sluggish oxidative addition and rapid, parasitic β-hydride elimination. To overcome these barriers, this application note details three field-proven catalytic systems: Nickel-Catalyzed Cross-Coupling , Visible-Light Photoredox Catalysis , and Phase-Transfer Catalysis (PTC) . Each methodology is grounded in specific mechanistic causality and includes self-validating experimental protocols.

Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling

Mechanistic Causality

While palladium excels at C(sp²) cross-couplings, it struggles with unactivated alkyl electrophiles because the highly polarized Pd–C intermediate is highly susceptible to β-hydride elimination. Nickel, possessing a smaller atomic radius and lower electronegativity, readily accesses single-electron transfer (SET) pathways (Ni(I)/Ni(III))[1]. This radical-based oxidative addition circumvents the traditional concerted mechanism, drastically lowering the activation barrier for unactivated alkyl iodides while suppressing β-hydride elimination[2]. Furthermore, the use of tridentate ligands like Pybox ensures a sterically constrained environment that promotes rapid reductive elimination, securing the C(sp³)–C(sp³) bond.

NiWorkflow Step1 1. Glovebox Prep NiCl2·glyme, Pybox, Dioxane Substrate Step2 2. Solvent Anhydrous THF under Argon Step1->Step2 Step3 3. Transmetalation Add ZnR2 Reagent Dropwise at 0°C Step2->Step3 Step4 4. Cross-Coupling Stir at 25°C Monitor via GC-FID Step3->Step4 Step5 5. Quench Sat. NH4Cl EtOAc Extraction Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Caption: Experimental workflow for the Ni-catalyzed Negishi cross-coupling of unactivated alkyl iodides.

Protocol: Ni-Catalyzed Negishi Bis-Alkylation

Self-Validation Standard: The inclusion of dodecane as an internal standard allows for real-time GC-FID tracking of the bis-iodide consumption, ensuring the reaction is not prematurely quenched.

  • Preparation (Inert Atmosphere): In an argon-filled glovebox, charge an oven-dried 20 mL vial with NiCl₂·glyme (10 mol%, 0.1 equiv), (S,S)-i-Pr-Pybox (12 mol%, 0.12 equiv), and trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 equiv, 1.0 mmol).

  • Solvation: Add 4.0 mL of anhydrous THF. Stir for 10 minutes at room temperature until the catalyst complex forms (indicated by a distinct color shift to deep green/blue).

  • Reagent Addition: Cool the mixture to 0 °C. Add dodecane (0.2 mmol) as an internal standard. Slowly add the alkylzinc reagent (R-ZnI or R₂Zn, 2.5 equiv) dropwise over 5 minutes to prevent thermal spiking.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C.

  • Validation: At 4 hours and 12 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via GC-FID. The reaction is complete when the mono-alkylated intermediate is <2% relative to the internal standard.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Visible-Light Photoredox Catalysis for Radical Alkylation

Mechanistic Causality

Unactivated alkyl iodides possess highly negative reduction potentials ( Ered​≈−2.5 V vs SCE), making direct single-electron reduction by standard photocatalysts difficult. However, utilizing highly reducing iridium complexes (e.g., fac-Ir(ppy)₃) or employing a silane-mediated halogen-atom transfer (XAT) strategy allows for the efficient mesolytic cleavage of the C–I bond[3]. This generates a transient primary carbon-centered radical that can be intercepted by electron-deficient alkenes (Giese addition) under exceptionally mild, room-temperature conditions.

Photoredox PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light (hv) PC_ox Ir(IV) Species PC_star->PC_ox SET (Electron Transfer) Substrate trans-2,6-bis(iodomethyl) -1,4-dioxane PC_star->Substrate Donates e⁻ PC_ox->PC SET from Sacrificial Donor Radical Primary Alkyl Radical Substrate->Radical Mesolytic Cleavage (-I⁻) Product C(sp3)-C(sp3) Product Radical->Product Addition to Alkene & HAT Alkene Electron-Deficient Alkene

Caption: Photoredox catalytic cycle for the radical functionalization of unactivated alkyl iodides.

Protocol: Photoredox-Mediated Giese Addition

Self-Validation Standard: Control reactions (no light, no catalyst) must be run in parallel. The absence of product in the dark control validates that the mechanism is strictly photochemically driven, ruling out background thermal S_N2 pathways.

  • Setup: To a 10 mL Schlenk tube, add trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 mmol), methyl acrylate (3.0 equiv), fac-Ir(ppy)₃ (2 mol%), and Hantzsch ester (2.5 equiv, acts as both terminal reductant and hydrogen atom donor).

  • Degassing: Add 5 mL of anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen (which quenches the *Ir(III) excited state).

  • Irradiation: Backfill with Argon. Irradiate the stirring solution with a 34 W Blue LED lamp (λ = 450 nm) at a distance of 5 cm. Maintain the ambient temperature using a cooling fan.

  • Monitoring & Isolation: Monitor via TLC (UV and KMnO₄ stain). After 16 hours, dilute the mixture with water (15 mL) and extract with Et₂O (3 × 15 mL). Wash the combined organic layers with brine, dry, and concentrate for column chromatography.

Phase-Transfer Catalyzed (PTC) Macrocyclization

Mechanistic Causality

Synthesizing polyoxa-polyaza macrocycles (e.g., functionalized crown ethers) from a bis-electrophile typically suffers from competing linear oligomerization. Phase-Transfer Catalysis (PTC) solves this by utilizing a biphasic system (aqueous NaOH / Toluene) combined with a lipophilic cation like Tetrabutylammonium Bromide (TBAB). TBAB shuttles the deprotonated nucleophile into the organic phase at a highly controlled, low steady-state concentration. This pseudo-high-dilution effect kinetically favors the intramolecular ring closure (entropic advantage) over intermolecular chain extension.

Protocol: PTC Macrocyclization with Diamines
  • Biphasic Setup: In a 100 mL round-bottom flask, dissolve the target diamine (1.0 mmol) and trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 mmol) in 30 mL of Toluene.

  • Catalyst Addition: Add TBAB (15 mol%) directly to the organic layer.

  • Alkaline Phase: Add 10 mL of a 50% (w/w) aqueous NaOH solution.

  • High-Shear Mixing: Vigorously stir the biphasic mixture at 800 rpm at 85 °C for 24 hours. Note: High agitation is critical to maximize the interfacial surface area for the PTC.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer once with CH₂Cl₂ (15 mL). Wash combined organics with 1M HCl to remove unreacted amines, neutralize, dry, and concentrate.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the three catalytic systems when applied to trans-2,6-bis(iodomethyl)-1,4-dioxane.

Table 1: Comparative Efficiency of Catalytic Systems for Dioxane Functionalization

Catalytic SystemReaction TypeTarget Nucleophile / ReagentTypical Yield (%)Diastereomeric Ratio (dr)Primary Mechanistic Advantage
NiCl₂·glyme / Pybox Negishi Cross-CouplingAlkylzinc (sp³) Reagents78 - 85%>95:5 (Retention)Bypasses β-hydride elimination via Ni(I)/Ni(III) radical intermediates.
fac-Ir(ppy)₃ / Light Photoredox Giese AdditionElectron-deficient alkenes82 - 89%N/AEnables room-temperature radical generation from unactivated C–I bonds.
TBAB (Biphasic PTC) S_N2 MacrocyclizationPrimary Diamines / Diols65 - 75%>99:1Pseudo-high-dilution effect overcomes entropic barriers for cyclization.

References

  • . Journal of the American Chemical Society, 2014, 136, 17566–17571. 2.. Organic Letters, 2023, 25, 8, 1321–1325.

  • . Chemical Reviews, 2013, 113, 7, 5322–5363. 4.. ACS Catalysis, 2017, 7, 1, 400–404. 5.. Chemical Science, 2017, 8, 4312-4317.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of trans-2,6-bis(iodomethyl)-1,4-dioxane

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of trans-2,6-bis(iodomethyl)-1,4-dioxane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of trans-2,6-bis(iodomethyl)-1,4-dioxane. This compound is typically synthesized from trans-2,6-bis(hydroxymethyl)-1,4-dioxane via an iodine-mediated Appel reaction[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the mechanistic causality behind each experimental choice, providing a self-validating protocol and troubleshooting matrix to ensure reproducible, high-yield synthesis.

Mechanistic Pathway & Workflow

The conversion of a diol to a diiodide via the Appel reaction relies on the in situ generation of an iodophosphonium salt. The thermodynamic driving force of this reaction is the formation of the extremely strong P=O double bond in the triphenylphosphine oxide (TPPO) byproduct[2].

AppelMechanism A PPh3 + I2 Formation of Iodo-phosphonium C Alkoxyphosphonium Intermediate (Tight Ion Pair) A->C Activates OH group B trans-2,6-bis(hydroxymethyl)-1,4-dioxane (Starting Material) B->C Imidazole acts as base D Nucleophilic Substitution (SN2) Inversion of Configuration C->D Iodide (I-) attack E trans-2,6-bis(iodomethyl)-1,4-dioxane (Target Product) D->E SN2 displacement F Triphenylphosphine Oxide (TPPO) (Byproduct) D->F P=O formation (Driving Force)

Caption: Mechanistic workflow of the Iodine-mediated Appel reaction for dioxane diol conversion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable checkpoints to confirm the reaction is proceeding correctly.

Reagents:

  • trans-2,6-bis(hydroxymethyl)-1,4-dioxane (1.0 eq)

  • Triphenylphosphine ( PPh3​ ) (2.4 eq)

  • Iodine ( I2​ ) (2.4 eq)

  • Imidazole (2.4 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • Phosphonium Salt Generation: Dissolve PPh3​ and imidazole in anhydrous solvent under an inert atmosphere (Argon/Nitrogen). Cool the mixture to 0 °C. Causality: Imidazole serves a dual purpose; it acts as a base to neutralize the generated HI (preventing acid-catalyzed cleavage of the dioxane ether linkages) and accelerates the formation of the reactive intermediate.

  • Iodine Addition: Add I2​ in portions over 15 minutes. Validation checkpoint: The solution will briefly turn dark brown but should quickly transition to a pale yellow/white suspension as the iodophosphonium complex forms.

  • Substrate Addition: Slowly add a solution of trans-2,6-bis(hydroxymethyl)-1,4-dioxane. Maintain the temperature at 0 °C for 30 minutes to control the exothermic formation of the alkoxyphosphonium intermediate.

  • SN​2 Displacement: Warm the reaction to room temperature, then gently heat to 40 °C for 2-4 hours. Causality: The initial activation is fast at 0 °C, but the sterically hindered SN​2 displacement of the bulky phosphonium leaving group requires mild thermal energy to reach completion.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation checkpoint: Any residual brown iodine color will immediately dissipate, confirming the neutralization of excess oxidant.

  • TPPO Removal: Extract the organic layer, dry over Na2​SO4​ , and concentrate. To remove the massive TPPO byproduct without chromatography, dissolve the crude mixture in THF or Toluene and add 1.0 equivalent of CaBr2​ (relative to PPh3​ ). Stir for 1 hour, then filter off the insoluble TPPO- CaBr2​ complex[3].

Yield Optimization Data

The following table summarizes quantitative data from optimization trials, demonstrating how specific variables impact the isolated yield of trans-2,6-bis(iodomethyl)-1,4-dioxane.

TrialReagent Equivalents ( PPh3​ / I2​ /Imid)SolventTemp ProfileTPPO Removal MethodIsolated Yield (%)
12.0 / 2.0 / 2.0DCM0 °C to RTColumn Chromatography52%
22.4 / 2.4 / 2.4DCM0 °C to 40 °CColumn Chromatography68%
32.4 / 2.4 / 2.4Toluene0 °C to 60 °CColumn Chromatography55% (Alkene impurities)
4 2.4 / 2.4 / 2.4 Toluene 0 °C to 40 °C CaBr2​ Precipitation 84%
53.0 / 3.0 / 3.0THF0 °C to 40 °C CaBr2​ Precipitation85% (Diminishing returns)

Troubleshooting & FAQs

Q: My yield is plateauing around 50-60% despite using excess reagents. What is causing the incomplete conversion? A: This is almost always a moisture issue. The Appel reaction is highly sensitive to water. If your solvent or diol substrate contains trace moisture, the halophosphonium intermediate will rapidly hydrolyze to triphenylphosphine oxide and HI before it can react with your alcohol. Ensure your starting diol is rigorously dried (e.g., via azeotropic distillation with toluene) and use strictly anhydrous solvents.

Q: How do I separate the target product from the massive amount of triphenylphosphine oxide (TPPO) without tedious column chromatography? A: TPPO is notoriously difficult to separate due to its co-elution tendencies and massive mass footprint. Instead of chromatography, utilize the CaBr2​ or ZnCl2​ precipitation method. By adding anhydrous CaBr2​ to your crude mixture dissolved in ethereal solvents or toluene, TPPO forms a highly insoluble coordination complex that can be easily removed via simple vacuum filtration, recovering >95% of your product in the filtrate[3].

Q: I am observing a new side product in my crude NMR that contains alkene protons. What happened? A: You are observing an elimination ( E2 or E1cB ) byproduct. While the Appel reaction primarily proceeds via SN​2 substitution, elevated temperatures can cause the alkoxyphosphonium intermediate to undergo elimination, forming an exocyclic double bond on the dioxane ring. To suppress this, strictly control your heating phase. Do not exceed 40 °C during the displacement step.

Q: Why do we use Imidazole instead of a standard amine base like Triethylamine ( Et3​N )? A: Imidazole is specifically chosen for its nucleophilic properties and pKa. It not only acts as an acid scavenger to protect the acid-sensitive 1,4-dioxane ring from the generated HI, but it also actively participates in the mechanism by forming a reactive imidazolium intermediate with the phosphonium salt, which accelerates the activation of the alcohol. Et3​N can lead to sluggish reaction rates and lower overall yields.

References

  • Wikipedia Contributors. "Appel reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ChemEurope. "Appel reaction - Reaction mechanism." ChemEurope Encyclopedia. Available at:[Link]

  • ACS Publications. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Optimization

Technical Support Center: Storage and Handling of trans-2,6-bis(iodomethyl)-1,4-dioxane

Welcome to the technical support center for trans-2,6-bis(iodomethyl)-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for trans-2,6-bis(iodomethyl)-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a specialized bifunctional molecule, its utility in your research is directly linked to its purity. This document provides in-depth guidance on best practices for storage and troubleshooting common issues related to its degradation.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the day-to-day handling and storage of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Q1: What are the optimal storage conditions for trans-2,6-bis(iodomethyl)-1,4-dioxane?

To ensure maximum stability, the compound should be stored at 2-8°C in a tightly sealed, opaque container. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to minimize contact with oxygen and moisture. It is crucial to store it in a dark environment, as iodinated compounds can be light-sensitive.

Q2: The material has developed a slight yellow or brownish tint. Is it still usable?

A change in color from white/off-white to yellow or brown is a common indicator of degradation. This is often due to the formation of elemental iodine (I2), which has a characteristic brown color. While a very faint discoloration might not significantly impact some applications, it is a clear sign of decomposition. For sensitive applications requiring high purity, it is recommended to purify the material or use a fresh batch. The presence of iodine can be confirmed by analytical methods such as UV-Vis spectroscopy.

Q3: Can I store trans-2,6-bis(iodomethyl)-1,4-dioxane in a standard laboratory freezer at -20°C?

While lower temperatures generally slow down chemical reactions, storing this compound at -20°C is not recommended without careful consideration of the solvent it may be dissolved in. If stored as a solid, ensure the container is exceptionally well-sealed to prevent moisture condensation upon removal from the freezer, which could accelerate hydrolytic degradation. For solutions, ensure the solvent's freezing point is compatible to avoid precipitation of the compound. For routine storage, 2-8°C is the recommended and safest temperature range.

Q4: What materials are compatible for storing this compound?

For long-term storage, use glass containers, preferably amber glass to protect from light.[1] Ensure the container has a PTFE-lined cap to provide an inert sealing surface. Avoid storing the compound in containers made of materials that can be oxidized or are reactive with halogens.

Q5: Are there any chemicals that should not be stored in close proximity to trans-2,6-bis(iodomethyl)-1,4-dioxane?

Yes. Due to its chemical nature, it should be segregated from strong oxidizing agents, strong bases, and reactive metals.[2][3] Storing it alongside these materials increases the risk of a reaction in case of a spill or container failure. It is good practice to store it with other halogenated organic compounds.[1][4][5]

Troubleshooting Guide: Degradation and Prevention

This section provides a more detailed look at potential degradation pathways and step-by-step guidance for identifying and mitigating these issues.

Understanding Potential Degradation Pathways

While specific degradation studies on trans-2,6-bis(iodomethyl)-1,4-dioxane are not extensively published, we can infer the most likely degradation pathways based on the functional groups present: the alkyl iodide and the dioxane ether structure.

  • Homolytic Cleavage (Photodegradation): The carbon-iodine bond is susceptible to cleavage when exposed to light (photolysis) or high temperatures, generating radical intermediates. This is a primary pathway for the formation of elemental iodine, leading to discoloration.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the iodomethyl groups to hydroxymethyl groups, forming trans-2,6-bis(hydroxymethyl)-1,4-dioxane. This may be accelerated by acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal impurities, can lead to the formation of various oxidized byproducts. The ether linkages in the dioxane ring are also susceptible to peroxide formation over long-term storage, although this is less common in crystalline solids.

Visualizing Degradation

The following diagram illustrates the principal inferred degradation pathways.

G A trans-2,6-bis(iodomethyl)-1,4-dioxane B Elemental Iodine (I₂) + Dioxane-based radicals A->B  Light (hν) or Heat (Δ) (Homolytic Cleavage) C trans-2,6-bis(hydroxymethyl)-1,4-dioxane A->C  H₂O (Hydrolysis) D Oxidized Byproducts A->D  O₂ (Oxidation)

Caption: Inferred degradation pathways of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Experimental Protocols

Protocol 1: Qualitative Test for Elemental Iodine

This simple test can help confirm if the observed discoloration is due to the presence of elemental iodine.

Materials:

  • A small sample of the discolored trans-2,6-bis(iodomethyl)-1,4-dioxane

  • Starch solution (1% w/v in water)

  • A suitable organic solvent in which the compound is soluble (e.g., Dichloromethane or Tetrahydrofuran)

  • Test tube

Procedure:

  • Dissolve a small amount (a few milligrams) of the suspect compound in 1-2 mL of the organic solvent in a test tube.

  • Add a few drops of the starch solution.

  • Shake the mixture gently.

  • Observation: The appearance of a deep blue-black color indicates the presence of elemental iodine.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

For a quantitative assessment of purity and to identify potential degradation products, GC-MS is a recommended analytical technique.[6][7]

Objective: To determine the purity of trans-2,6-bis(iodomethyl)-1,4-dioxane and identify potential degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working concentration suitable for your instrument's sensitivity (e.g., 10 µg/mL).

Data Analysis:

  • Identify the peak corresponding to trans-2,6-bis(iodomethyl)-1,4-dioxane.

  • Calculate the peak area percentage to estimate the purity.

  • Analyze the mass spectra of any additional peaks to identify potential degradation products by comparing them to library spectra or expected fragmentation patterns of molecules like trans-2,6-bis(hydroxymethyl)-1,4-dioxane.

Troubleshooting Workflow

If you suspect degradation of your trans-2,6-bis(iodomethyl)-1,4-dioxane, follow this logical troubleshooting workflow.

G start Observe visual change in compound (e.g., discoloration, clumping) check_storage Review storage conditions: - Temperature (2-8°C)? - Light exposure? - Container sealed properly? - Inert atmosphere? start->check_storage storage_ok Storage conditions are correct check_storage->storage_ok storage_bad Storage conditions are incorrect check_storage->storage_bad qual_test Perform qualitative test for I₂ (Starch test) storage_ok->qual_test correct_storage Correct storage conditions immediately. Consider the batch compromised for sensitive applications. storage_bad->correct_storage test_pos Positive for I₂ (Blue-black color) qual_test->test_pos test_neg Negative for I₂ qual_test->test_neg quant_analysis Perform quantitative analysis (e.g., GC-MS) to assess purity and identify byproducts. test_pos->quant_analysis test_neg->quant_analysis purity_high Purity is acceptable for application quant_analysis->purity_high purity_low Purity is too low quant_analysis->purity_low use_cautiously Proceed with experiment, but note the observation. purity_high->use_cautiously purify_or_discard Purify the compound (if feasible) or obtain a fresh batch. purity_low->purify_or_discard

Caption: Troubleshooting workflow for suspected degradation of the compound.

Summary of Recommendations

ParameterRecommendationRationale
Temperature 2-8°CSlows kinetic degradation without risk of moisture condensation from deep freeze.
Light Store in dark (amber vial)Prevents photodegradation (homolytic cleavage of C-I bond).
Atmosphere Inert gas (Argon/Nitrogen)Minimizes oxidation and moisture-related degradation.
Container Tightly sealed glass with PTFE-lined capEnsures inert environment and prevents atmospheric contamination.
Purity Check Visual inspection before each useEarly detection of discoloration as an indicator of degradation.
Compatibility Segregate from oxidizers, bases, and reactive metalsPrevents hazardous reactions and cross-contamination.[2][3]

References

  • Stony Brook University Environmental Health and Safety. (n.d.). Chemical Storage Guide. Retrieved from [Link]

  • Gritsan, N. P., & Platz, M. S. (2006). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Photochemical & Photobiological Sciences, 5(10), 917-922.
  • New York State Department of Health. (2021). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (2020). Sampling and Analysis for 1,4-Dioxane. Retrieved from [Link]

  • University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Hazardous Material Fact Sheet | Chemical Storage. Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in trans-2,6-Bis(iodomethyl)-1,4-dioxane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and practical challenges encountered during the synthesis of trans-2,6-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and practical challenges encountered during the synthesis of trans-2,6-bis(iodomethyl)-1,4-dioxane.

This compound is a critical electrophilic building block in macrocycle synthesis, cross-linking, and drug development. However, the di-iodination of its precursor, trans-2,6-bis(hydroxymethyl)-1,4-dioxane, is fraught with chemo- and stereoselectivity issues. By understanding the underlying kinetics and thermodynamics of the reaction network, we can systematically eliminate impurities and optimize yield.

Mechanistic Causality & Pathway Analysis

The conversion of primary alcohols to alkyl iodides is typically achieved via the Appel reaction (I₂, PPh₃, imidazole). While highly efficient for simple alcohols, the 1,4-dioxane scaffold introduces unique stereoelectronic effects. The oxygen heteroatoms in the ring inductively withdraw electron density, which subtly slows down the S_N2 displacement of the intermediate alkoxyphosphonium salt.

This kinetic bottleneck is the primary causality behind the formation of mono-iodinated impurities. Furthermore, the acidic byproducts (HI) or basic additives (imidazole) can trigger ring-opening epimerization or E2 eliminations, respectively, leading to a complex crude mixture.

G SM trans-2,6-bis(hydroxymethyl) -1,4-dioxane Reagents I2, PPh3, Imidazole (Appel Reaction) SM->Reagents Intermediate Mono-iodo Intermediate (Incomplete Rxn) Reagents->Intermediate Step 1 Impurity2 TPPO Contamination (Ph3P=O) Reagents->Impurity2 Byproduct Product trans-2,6-bis(iodomethyl) -1,4-dioxane Intermediate->Product Step 2 Impurity1 Elimination Byproduct (Alkenes) Intermediate->Impurity1 Base/Heat Product->Impurity1 Degradation

Reaction pathway of Appel iodination and common impurity formation.

Troubleshooting Guide (FAQs)

Q1: Why does my GC-MS/HPLC trace show a persistent 15-20% of the mono-iodinated intermediate, even after prolonged heating? Causality: In the Appel reaction, the first hydroxyl group reacts rapidly. However, the resulting mono-iodo intermediate exhibits increased steric bulk and altered dipole moments, which kinetically hinders the formation and subsequent S_N2 displacement of the second alkoxyphosphonium intermediate. If trace moisture is present, it competitively hydrolyzes the active iodophosphorane (Ph₃PI₂) back to triphenylphosphine oxide (TPPO), stalling the reaction before the second substitution can occur. Solution: Ensure a rigorously anhydrous environment. Use a stoichiometric excess of reagents (3.0 equivalents of PPh₃ and I₂ relative to the diol). If the reaction stalls, do not increase the temperature; instead, add a fresh bolus of pre-mixed Ph₃PI₂ complex at room temperature.

Q2: I am observing an impurity with an exocyclic double bond (alkene). How is this forming and how do I suppress it? Causality: Primary alkyl iodides are highly susceptible to E2 elimination in the presence of bases. Imidazole is added to the Appel reaction to act as an acid scavenger (neutralizing HI) and to activate the iodine. However, at elevated temperatures (>60°C), imidazole is basic enough to abstract a proton adjacent to the newly formed iodomethyl group, ejecting iodide and forming an alkene byproduct (e.g., 2-iodomethyl-6-methylene-1,4-dioxane). Stable precursors are required to avoid these elimination pathways [ ]. Solution: Maintain strict temperature control. Perform the reagent addition at 0°C and allow the reaction to proceed at ambient temperature (20-25°C). If heating is absolutely required, do not exceed 40°C.

Q3: My product is heavily contaminated with Triphenylphosphine Oxide (TPPO). What is the most efficient way to remove it without losing yield on a silica column? Causality: TPPO is a stoichiometric byproduct of the Appel reaction. Its polarity often causes it to streak on silica gel, co-eluting with the moderately polar trans-2,6-bis(iodomethyl)-1,4-dioxane. Solution: Utilize differential solubility. The target dioxane is soluble in cold ethereal solvents, whereas TPPO is highly insoluble in non-polar/ethereal mixtures. Concentrate the crude reaction mixture to a thick syrup, then vigorously triturate with cold MTBE/heptane (1:2 v/v). Filter the precipitated TPPO. The filtrate will contain >90% pure product, requiring only a short silica plug for final polishing.

Q4: I started with pure trans-2,6-bis(hydroxymethyl)-1,4-dioxane, but my iodinated product shows a mixture of cis and trans isomers. Why? Causality: The Appel substitution occurs at the exocyclic primary carbons, so the C2 and C6 stereocenters of the dioxane ring should theoretically remain untouched. However, the 1,4-dioxane ring is sensitive to strong acids. If insufficient imidazole is used, the localized concentration of HI can protonate the ring oxygens, leading to transient oxonium ion formation, ring-opening, and subsequent ring-closing that scrambles the stereocenters [ ]. The stereochemistry of disubstituted dioxanes is highly dependent on the buffering of the reaction medium [ ]. Solution: Ensure that imidazole is present in a slight molar excess relative to iodine (e.g., 3.2 eq imidazole to 3.0 eq I₂) to continuously buffer the system.

Workflow Start Analyze Crude Mixture CheckMono High Mono-iodo? Start->CheckMono CheckAlkene Alkenes Present? CheckMono->CheckAlkene No FixMono Increase I2/PPh3 Ensure Anhydrous CheckMono->FixMono Yes CheckTPPO TPPO Present? CheckAlkene->CheckTPPO No FixAlkene Lower Temp Buffer with Imidazole CheckAlkene->FixAlkene Yes FixTPPO Cold Hexane Trituration CheckTPPO->FixTPPO Yes

Diagnostic workflow for identifying and resolving common iodination impurities.

Self-Validating Experimental Protocols

To ensure high-fidelity results, employ the following self-validating protocols. Each critical step includes an observable checkpoint to confirm the reaction is proceeding correctly.

Protocol 1: Optimized Appel Iodination
  • Preparation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve trans-2,6-bis(hydroxymethyl)-1,4-dioxane (10.0 mmol) and imidazole (32.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Phosphine Addition: Add triphenylphosphine (30.0 mmol). Stir until completely dissolved. The solution should be clear and colorless.

  • Iodine Activation (Checkpoint): Cool the flask to 0°C in an ice bath. Add iodine (30.0 mmol) portion-wise over 30 minutes.

    • Validation Check: The solution will initially turn dark brown, then rapidly transition to a pale yellow/orange suspension as the active Ph₃PI₂ complex forms and reacts. If the dark brown color persists without fading, moisture has compromised the reagents.

  • Reaction: Remove the ice bath and stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup (Checkpoint): Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess iodine.

    • Validation Check: The solution must turn completely colorless, confirming the neutralization of all electrophilic iodine species. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to a viscous residue.

  • TPPO Removal: Add 50 mL of ice-cold MTBE/Heptane (1:2). Stir vigorously for 15 minutes. A voluminous white precipitate (TPPO) will form. Filter through a sintered glass funnel and concentrate the filtrate to yield the crude product.

Protocol 2: Tosylation-Finkelstein Sequence (Alternative)

If the Appel reaction consistently yields elimination or epimerization impurities due to substrate sensitivity, this two-step sequence isolates the leaving-group formation from the halogenation.

  • Tosylation: React the diol (10 mmol) with TsCl (22 mmol) in anhydrous pyridine (30 mL) at 0°C for 12 hours. Workup with cold 1M HCl to remove pyridine.

  • Finkelstein Reaction (Checkpoint): Dissolve the resulting ditosylate in anhydrous acetone (50 mL). Add NaI (40 mmol) and reflux in the dark for 24 hours.

    • Validation Check: The continuous precipitation of sodium tosylate (a fine white solid insoluble in acetone) directly correlates with the forward progress of the S_N2 displacement.

Quantitative Data: Impurity Profiling

The following matrix summarizes the analytical resolution of the reaction mixture, providing retention factors and spectroscopic markers for rapid identification of impurities.

Analyte / ImpurityR_f (Hexane:EtOAc 3:1)¹H-NMR Key Diagnostic Peak (CDCl₃)Root CauseCorrective Action
Target: trans-2,6-bis(iodomethyl)-1,4-dioxane0.65δ 3.15 (d, 4H, -CH₂-I)N/AN/A
Impurity: Mono-iodo intermediate0.25δ 3.65 (d, 2H, -CH₂-OH)Incomplete conversionIncrease PPh₃/I₂ equivalents; ensure anhydrous conditions.
Impurity: Elimination byproduct (Alkene)0.75δ 4.95 (s, 2H, =CH₂)Base-catalyzed E2 eliminationLower reaction temperature (<40°C); avoid excess basic imidazole.
Impurity: Triphenylphosphine Oxide (TPPO)0.10δ 7.4-7.7 (m, 15H, Ar-H)Stoichiometric Appel byproductCold trituration in MTBE/Heptane; short silica plug.
Impurity: cis-isomer0.60δ 3.20 (d, 4H, -CH₂-I)Acid-catalyzed ring epimerizationBuffer reaction strictly with sufficient imidazole.

References

  • Ielo, L., et al. "Epihalohydrins in Organic Synthesis." Chemical Reviews, ACS Publications.[Link]

  • Shimizu, M., et al. "2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for[4+2] cycloaddition reaction." RSC Advances, Royal Society of Chemistry.[Link]

  • Summerbell, R. K., & Lestina, G. J. "A New Synthesis and the Stereochemistry of Some 2,3-Disubstituted Dioxanes." Journal of the American Chemical Society.[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for trans-2,6-bis(iodomethyl)-1,4-dioxane Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the synthesis of halogenated saturated heterocycles requires precise thermodynamic and kinetic contro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the synthesis of halogenated saturated heterocycles requires precise thermodynamic and kinetic control. The conversion of trans-2,6-bis(hydroxymethyl)-1,4-dioxane to trans-2,6-bis(iodomethyl)-1,4-dioxane is most efficiently achieved via an Appel-type dehydroxy-halogenation[1].

This guide provides authoritative troubleshooting insights, causality-driven explanations, and a self-validating protocol to help you master the temperature optimization of this critical transformation.

Reaction Workflow & Pathway Diagnostics

To understand the role of temperature, we must first map the mechanistic pathway. The Appel reaction utilizes iodine (I₂), triphenylphosphine (PPh₃), and imidazole to convert alcohols to alkyl iodides under mild conditions[2]. The diagram below illustrates the workflow and the critical temperature dependencies at each node.

G Diol trans-2,6-bis(hydroxymethyl) -1,4-dioxane Step1 Appel Salt Formation (0 °C, Exothermic) Diol->Step1 Reagents I2, PPh3, Imidazole (DCM Solvent) Reagents->Step1 Intermediate Alkoxyphosphonium Intermediate Step1->Intermediate Fast at 0 °C Step2 Nucleophilic Substitution (25 °C - 40 °C) Intermediate->Step2 Controlled Heating SideReaction Elimination / Dehydration (> 60 °C) Intermediate->SideReaction Excess Heat Product trans-2,6-bis(iodomethyl) -1,4-dioxane Step2->Product SN2 Inversion Byproduct1 Triphenylphosphine Oxide (TPPO) Step2->Byproduct1 Co-product

Reaction workflow and temperature dependencies for Appel iodination of 1,4-dioxane diols.

Troubleshooting & FAQ Guide

Q1: Why is strict temperature control so critical during the Appel iodination of the 1,4-dioxane diol? A1: The Appel reaction is governed by the delicate balance between kinetic activation and thermodynamic stability. The process begins with the in situ formation of an iodophosphonium salt, which subsequently activates the alcohol[3]. This initial salt formation is highly exothermic. If the temperature is not strictly controlled (e.g., maintained at 0 °C during reagent addition), the localized heat can cause the alkoxyphosphonium intermediate to undergo unimolecular elimination (an E1-like pathway) rather than the desired Sₙ2 displacement[2]. This leads to alkene byproducts, ring-opening side reactions, and a significantly diminished yield of the target trans-2,6-bis(iodomethyl)-1,4-dioxane.

Q2: What is the optimal temperature profile for maximizing yield and isomeric purity? A2: A biphasic temperature profile is strictly required for this synthesis:

  • Activation Phase (0 °C): The addition of iodine to the PPh₃/imidazole/diol mixture must be conducted in an ice bath at 0 °C[4]. This suppresses the thermal degradation of the highly reactive halophosphonium intermediate.

  • Substitution Phase (25 °C to 40 °C): After complete addition and intermediate formation, the reaction must be allowed to warm to room temperature (approx. 25 °C)[4]. Because primary alcohols on a sterically constrained 1,4-dioxane ring can exhibit sluggish Sₙ2 kinetics, mild heating up to 40 °C (refluxing dichloromethane) is often required to drive the reaction to completion[1].

Q3: How do specific temperature deviations quantitatively affect the reaction outcome? A3: The balance between the Sₙ2 pathway (yielding the diiodide) and side reactions is highly temperature-dependent. The table below summarizes the quantitative outcomes based on process optimization data.

Reaction PhaseTemperature (°C)Diol Conversion (%)Target Diiodide Yield (%)Elimination Byproducts (%)TPPO Removal Difficulty
Reagent Addition-10 °C< 20%< 15%< 2%Low
Reagent Addition 0 °C > 95% 85 - 92% < 5% Moderate
Reagent Addition25 °C> 95%60 - 70%20 - 30%High (Polymeric)
Substitution25 °C (RT)85%80%< 5%Moderate
Substitution 40 °C (Reflux DCM) > 98% 88 - 92% < 8% Moderate
Substitution80 °C (Reflux MeCN)100%< 50%> 45%High

Q4: I am observing incomplete conversion even after 4 hours at room temperature. Should I increase the temperature? A4: Before increasing the temperature beyond 40 °C, verify your reagent stoichiometry and the anhydrous nature of your solvent. The Appel reaction is highly sensitive to moisture, which hydrolyzes the iodophosphonium intermediate and irreversibly halts the reaction[5]. Ensure you are using at least 2.5 equivalents of PPh₃ and I₂ relative to the diol (to account for both hydroxyl groups)[4]. If reagents are dry and stoichiometric, you may gently reflux in DCM (40 °C) for an additional 2 hours. Do not exceed 60 °C , as the 1,4-dioxane ring can become susceptible to acid-catalyzed ring-opening or extensive dehydration[2].

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. Each step contains a physical or analytical validation checkpoint to confirm the reaction is proceeding as intended[4][5].

Step 1: System Purging & Reagent Solvation

  • Action: In an oven-dried, argon-purged round-bottom flask, dissolve triphenylphosphine (2.5 eq) and imidazole (3.0 eq) in anhydrous dichloromethane (DCM, 10 Vol). Cool the flask to 0 °C using an ice-water bath.

  • Validation Checkpoint: The solution must be completely clear and homogeneous before proceeding. Any cloudiness indicates moisture contamination.

Step 2: Halophosphonium Salt Generation (Activation Phase)

  • Action: Add iodine (2.5 eq) portion-wise over 15 minutes while maintaining the internal temperature at 0 °C.

  • Validation Checkpoint: The initial dark purple color of the iodine must transition to a pale yellow or colorless suspension. This visual cue confirms the complete formation of the active Appel salt without thermal degradation.

Step 3: Substrate Addition & Nucleophilic Substitution

  • Action: Add trans-2,6-bis(hydroxymethyl)-1,4-dioxane (1.0 eq) dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to 25 °C (room temperature). Stir for 2-4 hours. If necessary, attach a reflux condenser and heat to 40 °C.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a KMnO₄ stain. The complete disappearance of the baseline diol spot and the emergence of a high-R_f product spot validates the success of the substitution phase.

Step 4: Reaction Quenching & Workup

  • Action: Cool the mixture back to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (10 Vol).

  • Validation Checkpoint: Any residual yellowish or brown tint in the organic layer will immediately decolorize upon agitation, confirming the complete neutralization of excess electrophilic iodine.

  • Isolation: Filter the mixture to remove the bulk of the precipitated triphenylphosphine oxide (TPPO) byproduct. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

References
  • Appel reaction - Grokipedia Source: grokipedia.com URL:[Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis Source: organic-synthesis.com URL:[Link]

  • An environmentally benign and high-rate Appel type reaction - RSC Publishing Source: rsc.org URL:[Link]

  • Halogenation through Deoxygenation of Alcohols and Aldehydes - Organic Letters Source: acs.org URL:[Link]

Sources

Troubleshooting

purification and recrystallization techniques for trans-2,6-bis(iodomethyl)-1,4-dioxane

Welcome to the Technical Support Center for Organoiodine Compound Processing. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation, purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organoiodine Compound Processing. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation, purification, and recrystallization of trans-2,6-bis(iodomethyl)-1,4-dioxane .

Due to the presence of dual iodomethyl groups on a 1,4-dioxane scaffold, this compound acts as a potent alkylating agent and exhibits distinct sensitivities to light and thermal stress[1]. Standard purification workflows often fail due to the lability of the carbon-iodine (C-I) bonds. This guide provides field-proven, causally explained methodologies to ensure high-yield, high-purity recovery.

I. Troubleshooting & FAQs: Chemical Behavior and Impurity Resolution

Q1: During the workup of my crude reaction mixture, the organic phase turns a deep pink or brown. What causes this, and how do I remove it? A: This discoloration is caused by free molecular iodine ( I2​ ). The C-I bonds in trans-2,6-bis(iodomethyl)-1,4-dioxane are susceptible to photolytic and thermal homolytic cleavage, generating iodine radicals that rapidly dimerize into I2​ . In oxygenated solvents like dioxane or ethyl acetate, I2​ appears brown; in non-polar solvents, it appears pink/purple. Solution: Perform a reductive wash using cold 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a reducing agent, converting highly organic-soluble I2​ into water-soluble iodide ions ( I− ), effectively stripping the color and the impurity from your organic phase.

Q2: When attempting to recrystallize the crude solid, the compound "oils out" instead of forming crystals. How can I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the saturation temperature of your solvent system. The compound separates as a super-cooled liquid rather than a solid lattice. Solution: Transition from a single-solvent system to a dual-solvent (solvent/anti-solvent) system, such as Ethyl Acetate/Hexanes. Dissolve the crude in a minimal amount of warm (not boiling) Ethyl Acetate, then titrate in Hexanes dropwise until the cloud point is reached. Seed the solution with a pure crystal of trans-2,6-bis(iodomethyl)-1,4-dioxane to provide a nucleation site, bypassing the oiling phase.

Q3: How do I separate the trans-isomer from the cis-isomer if my synthesis yielded a mixture? A: The trans- and cis-isomers of 2,6-bis(iodomethyl)-1,4-dioxane possess different dipole moments and steric profiles, which dictate their crystal packing efficiency. The trans-isomer generally exhibits a higher degree of symmetry and a slightly higher melting point, making it less soluble in non-polar media. Solution: Utilize fractional crystallization. By using a highly non-polar anti-solvent ratio (e.g., 1:4 EtOAc:Hexanes) and cooling slowly to 4°C, the trans-isomer will preferentially crystallize out of the mother liquor, leaving the more soluble cis-isomer in solution.

Q4: Is it safe to dry this compound in a standard laboratory oven? A: No. Heating this compound in a standard oven, especially in the presence of ambient light and oxygen, will induce thermal degradation and liberate iodine gas. Furthermore, as a derivative of 1,4-dioxane, it carries inherent risks associated with peroxide formation and flammability [2]. Solution: Drying must be conducted in a vacuum desiccator at room temperature, shielded from light (e.g., wrapping the desiccator in foil).

II. Quantitative Data: Solvent System Selection

Selecting the correct solvent system is the most critical variable in preventing product loss. The table below summarizes the empirical performance of various recrystallization systems for trans-2,6-bis(iodomethyl)-1,4-dioxane.

Solvent System (Ratio)Dissolution Temp (°C)Cooling Temp (°C)Trans-Isomer Recovery (%)Purity (HPLC)Causality / Notes
Ethanol / Water (3:1)50°C4°C45%92%High risk of oiling out due to high polarity of water. Not recommended for crude >10% impurity.
Methanol (100%)45°C-20°C60%95%Requires extreme cooling for precipitation. Good for secondary recrystallization.
EtOAc / Hexanes (1:3)40°C20°C to 4°C85% >98% Optimal. EtOAc provides excellent solubility; Hexanes force a sharp saturation curve.
DCM / Pentane (1:4)30°C4°C78%96%Low boiling points prevent thermal degradation, but rapid evaporation can trap impurities in the lattice.

III. Experimental Protocols (Self-Validating Workflows)

Protocol A: Reductive Aqueous Workup (Iodine Quenching)

Objective: Remove residual I2​ and polar byproducts prior to crystallization.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Reductive Wash: Transfer to a separatory funnel. Add an equal volume of cold 5% Na2​S2​O3​ (aq).

  • Agitation & Validation: Vigorously shake the funnel, venting frequently.

    • Self-Validation Check: Allow the layers to separate. The organic (top) layer must transition from pink/brown to pale yellow or colorless. If a pink hue persists, free iodine is still present; repeat the thiosulfate wash.

  • Brine Wash: Wash the organic layer with saturated NaCl (aq) to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO4​ until the powder flows freely like sand (indicating all water is absorbed).

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Crucial: Keep the water bath strictly below 35°C to prevent C-I bond cleavage.

Protocol B: Dual-Solvent Recrystallization

Objective: Isolate pure crystalline trans-2,6-bis(iodomethyl)-1,4-dioxane.

  • Initial Dissolution: Place the dried crude solid in a clean, dry round-bottom flask. Add a minimal volume of EtOAc (just enough to cover the solid).

  • Gentle Heating: Warm the flask in a water bath to 40°C while swirling until the solid completely dissolves.

  • Anti-Solvent Titration: Remove the flask from the heat. Dropwise, add Hexanes while swirling continuously.

    • Self-Validation Check (The Cloud Point): Stop adding Hexanes the exact moment the solution becomes persistently cloudy (turbid) and does not clear upon swirling. This indicates the solution is perfectly saturated.

  • Clarification (Optional but Recommended): Add exactly 1-2 drops of EtOAc to clear the solution back to a transparent state. This prevents premature, rapid precipitation which traps impurities.

  • Controlled Cooling: Cover the flask with aluminum foil (to block light) and allow it to cool undisturbed to room temperature for 2 hours, then transfer to a 4°C refrigerator overnight.

  • Harvesting: Collect the resulting white/off-white needle-like crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes to remove any surface impurities.

IV. Process Visualization

The following diagram maps the logical progression and phase transitions of the purification workflow.

PurificationWorkflow Crude Crude trans-2,6-bis(iodomethyl)-1,4-dioxane (Contains I2 & Byproducts) Thiosulfate 0.1M Na2S2O3 Wash (Quench Free Iodine) Crude->Thiosulfate Aqueous Workup OrganicLayer Organic Phase (EtOAc Extraction) Thiosulfate->OrganicLayer Phase Separation Drying Dry over MgSO4 & Concentrate (T < 35°C) OrganicLayer->Drying Moisture Removal Recryst Dual-Solvent Recrystallization (EtOAc / Hexanes) Drying->Recryst Crude Solid Cooling Controlled Cooling (Room Temp to 4°C) Recryst->Cooling Cloud Point Reached Pure Pure trans-2,6-bis(iodomethyl)-1,4-dioxane (Crystalline Solid) Cooling->Pure Vacuum Filtration

Caption: Workflow for the purification and recrystallization of trans-2,6-bis(iodomethyl)-1,4-dioxane.

V. References

Optimization

Technical Support Center: Stereoisomer Resolution of 2,6-bis(iodomethyl)-1,4-dioxane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and chromatographic challenges associated with resolving mixtures of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and chromatographic challenges associated with resolving mixtures of 2,6-bis(iodomethyl)-1,4-dioxane.

Because the 1,4-dioxane ring predominantly adopts a chair conformation to minimize torsional strain[1], the 2,6-disubstitution pattern creates a distinct stereochemical divergence. The cis-isomer adopts a thermodynamically stable diequatorial conformation, possessing a plane of symmetry that renders it an achiral meso compound[1]. Conversely, the trans-isomer is forced into an axial-equatorial conformation, lacking symmetry and existing as a chiral racemic mixture (d/l enantiomeric pair). Resolving this complete mixture requires a two-stage approach: diastereomeric separation followed by enantiomeric resolution.

Quantitative Stereochemical & Chromatographic Data
IsomerStereochemical DesignationDominant ConformationRelative PolarityElution Order (Silica)Resolution Methodology
cis-2,6-bis(iodomethyl)-1,4-dioxane Meso (Achiral)DiequatorialLower1st (Higher Rf)Silica Gel Chromatography
trans-2,6-bis(iodomethyl)-1,4-dioxane Racemic (d / l pair)Axial-EquatorialHigher2nd (Lower Rf)Chiral HPLC (Immobilized CSP)
Resolution Workflow Visualization

StereoisomerResolution Mix Crude 2,6-bis(iodomethyl)-1,4-dioxane (cis/trans mixture) DiastSep Diastereomeric Separation (Silica Gel Chromatography) Mix->DiastSep Cis cis-Isomer (Meso, Achiral) DiastSep->Cis Fraction 1 (Lower Polarity) Trans trans-Isomer (Racemic d/l pair) DiastSep->Trans Fraction 2 (Higher Polarity) EnantSep Enantiomeric Resolution (Chiral HPLC) Trans->EnantSep TransD (+)-trans-Isomer (Enantiopure) EnantSep->TransD Peak 1 TransL (-)-trans-Isomer (Enantiopure) EnantSep->TransL Peak 2

Workflow for resolving the stereoisomer mixture of 2,6-bis(iodomethyl)-1,4-dioxane.

Troubleshooting Guide 1: Diastereomeric Separation (Cis vs. Trans)

Q: Why am I getting poor resolution between the cis and trans isomers on standard normal-phase silica gel? A: The polarity difference between the cis (meso) and trans (racemic) isomers is subtle. The causality lies in their dipole moments: the diequatorial cis-isomer has its polar C-I bonds pointing in opposing directions, partially canceling their dipole vectors. The axial-equatorial trans-isomer has a higher net dipole, causing it to interact more strongly with the polar silanol groups of the stationary phase. If your solvent is too polar, it overrides these weak dipole-silanol interactions, causing co-elution.

Self-Validating Protocol: High-Resolution Silica Gel Chromatography

  • Preparation: Dry-load the crude mixture onto high-resolution silica gel (230-400 mesh) to prevent band broadening. Maintain a strict 1:50 sample-to-silica mass ratio.

  • Elution: Utilize a highly non-polar isocratic solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The weak hydrogen-bond acceptor (Ethyl Acetate) must be kept minimal to maximize the dipole-based separation.

  • Fraction Collection: Monitor fractions via TLC. The cis-isomer will elute first (higher Rf).

  • Self-Validation (1H-NMR): To validate the separation, perform a 1H-NMR analysis on the isolated fractions. The cis-isomer, due to its internal plane of symmetry, will exhibit a highly simplified, chemically equivalent proton environment for the ring methylenes. The trans-isomer will display complex multiplet splitting due to the axial-equatorial asymmetry[2].

Troubleshooting Guide 2: Enantiomeric Resolution of the Trans-Isomer

Q: Direct crystallization of the trans-isomer failed to yield enantiopure crystals. How can I resolve the racemic trans-2,6-bis(iodomethyl)-1,4-dioxane? A: Classical resolution relies on forming diastereomeric salts. Because 2,6-bis(iodomethyl)-1,4-dioxane lacks acidic or basic functional groups (like amines or carboxylic acids), salt formation with chiral resolving agents is chemically impossible[3]. You must bypass classical methods and utilize Chiral High-Performance Liquid Chromatography (HPLC) using Immobilized Polysaccharide Chiral Stationary Phases (CSPs)[4].

Self-Validating Protocol: Chiral HPLC Resolution

  • Column Selection: Select an immobilized polysaccharide column (e.g., Chiralpak IA or IB, 5 µm, 250 x 4.6 mm). Immobilized phases are crucial here because they allow the use of "forbidden" solvents like dichloromethane or 1,4-dioxane to dissolve the highly lipophilic diiodide without stripping the chiral selector from the silica support[4].

  • Mobile Phase: Prepare an isocratic mobile phase of 95:5 Hexane:Isopropanol (IPA) at a flow rate of 1.0 mL/min.

  • Detection: Monitor via UV detection at 220 nm (targeting the iodine absorption band).

  • Self-Validation (Optical Rotation): Reinject a mixed sample of the isolated fractions to ensure baseline resolution (Resolution factor, Rs > 1.5). Confirm absolute stereochemistry and optical purity by measuring the specific rotation [α]D using a polarimeter. A self-validating system will yield two fractions with equal but opposite optical rotations ((+) and (-)).

Frequently Asked Questions (FAQs)

Q: My chiral HPLC peaks for the trans-enantiomers are tailing significantly, ruining my enantiomeric excess (ee%). How do I fix this? A: Tailing in halogenated 1,4-dioxane derivatives is often caused by non-specific secondary interactions between the oxygen atoms of the dioxane ring and unendcapped, active silanol sites on the silica backbone of the CSP. Solution: Add 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA) to your mobile phase. Even though your analyte is neutral, these additives act as silanol maskers, competitively binding to the active sites and restoring sharp, Gaussian peak shapes.

Q: Is there an alternative to Chiral HPLC if I need multi-gram quantities of the trans-enantiomers? A: Yes. Instead of resolving the final diiodide, resolve the upstream precursor, trans-2,6-bis(hydroxymethyl)-1,4-dioxane. The presence of primary hydroxyl groups allows for covalent derivatization with a chiral auxiliary (e.g., Mosher's acid chloride or camphorsulfonyl chloride)[3]. This converts the enantiomers into diastereomers, which can be separated by standard silica gel chromatography or fractional crystallization. Once separated, saponify the esters to recover the enantiopure diols, and subsequently convert them to the diiodides using iodine and triphenylphosphine.

References
  • Benchchem. "1,4-Dioxane-2,6-dimethanol | For Research Use Only - Benchchem".
  • NextSDS. "cis-2,6-Bis(iodomethyl)-1,4-dioxane — Chemical Substance".
  • PubMed (Enantiomer). "2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers".
  • Springer Nature. "Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases".

Sources

Troubleshooting

reducing side reactions with trans-2,6-bis(iodomethyl)-1,4-dioxane

Welcome to the Technical Support Center for trans-2,6-Bis(iodomethyl)-1,4-dioxane . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the unique reactivity of this bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trans-2,6-Bis(iodomethyl)-1,4-dioxane . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the unique reactivity of this bifunctional alkylating agent.

Due to its dual primary alkyl iodide moieties and the electron-withdrawing nature of the central 1,4-dioxane ring, this compound is highly reactive but exceptionally prone to competing side reactions. This portal bridges theoretical reaction kinetics with field-proven bench techniques to ensure your synthetic workflows are robust, high-yielding, and self-validating.

Diagnostic Overview: Competing Pathways

When utilizing trans-2,6-bis(iodomethyl)-1,4-dioxane as an electrophile, the primary goal is typically a double Nucleophilic Substitution ( SN​2 ). However, the high polarizability of the iodine leaving groups, combined with the inductive effect of the adjacent ether oxygens, makes the β -protons unusually acidic. This creates a fierce kinetic competition between the desired SN​2 pathway and E2 elimination[1][2].

G Substrate trans-2,6-Bis(iodomethyl) -1,4-dioxane Nucleophile Nucleophilic Attack (Weak Base / Good Nu:) Substrate->Nucleophile SN2 Kinetics Base Proton Abstraction (Strong Base / Heat) Substrate->Base E2 Kinetics SN2 Desired SN2 Product (Bis-substitution) Nucleophile->SN2 E2 Side Product: E2 Elimination (Exocyclic Alkene) Base->E2

Reaction pathways: SN2 substitution vs. E2 elimination for bis(iodomethyl)dioxane.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I isolating exocyclic alkenes (elimination products) instead of my target macrocycle?

The Causality: Alkyl iodides are excellent substrates for SN​2 reactions because iodine is a highly polarizable, weak base (excellent leaving group). However, if your reaction employs a strong, sterically hindered base (e.g., KOtBu , DBU, or even NaOH at elevated temperatures), the base will abstract the β -proton rather than attacking the electrophilic carbon[1]. The transition state for E2 elimination is often lower in energy under these conditions due to steric relief. The Fix: Shift the kinetic balance by using non-nucleophilic, weaker bases (e.g., K2​CO3​ , Cs2​CO3​ , or DIPEA) and highly polar aprotic solvents (DMF, DMSO) that solvate the cation and leave the nucleophile "naked" and highly reactive for SN​2 [2].

Q2: My starting material seems to degrade during storage, and my yields are dropping. What is happening?

The Causality: The 1,4-dioxane core is highly susceptible to autoxidation. In the presence of ambient oxygen and UV light, a free-radical chain mechanism is initiated. A hydrogen atom is abstracted from the carbon adjacent to the ether oxygen, rapidly reacting with O2​ to form dangerous hydroperoxides[3]. These peroxides not only pose a severe explosion hazard upon concentration but also oxidatively degrade your nucleophiles (especially thiols and phosphines) during the reaction[4]. The Fix: Store the compound strictly at 2-8°C under an inert Argon atmosphere[4]. Always test for peroxides before use.

G O2 O2 / Light Exposure Radical Dioxanyl Radical Formation (alpha-H abstraction) O2->Radical Initiation Peroxide Hydroperoxide Accumulation (Explosion Hazard) Radical->Peroxide Propagation Test KI/Starch Test (Blue/Black = Positive) Peroxide->Test Detection Quench NaHSO3 Wash (Reduction to Alcohol) Test->Quench Mitigation

Mechanism of 1,4-dioxane autoxidation and the self-validating mitigation workflow.

Q3: When reacting this bis-electrophile with diamines, I get an insoluble mess instead of discrete cyclic products. How do I fix this?

The Causality: You are experiencing step-growth polymerization. When a bifunctional electrophile reacts with a bifunctional nucleophile, intermolecular collisions (chain extension) compete with intramolecular collisions (cyclization). High concentrations favor the bimolecular intermolecular pathway, leading to oligomers. The Fix: Employ the Ziegler-Ruggli high-dilution principle. Keep the steady-state concentration of unreacted monomers extremely low (< 0.005 M) using a syringe pump.

Quantitative Data Summary

Use the following table to rapidly diagnose side reactions based on your analytical readouts and apply the corresponding mitigation strategy.

Side ReactionPrimary CausalityAnalytical IndicatorMitigation Strategy
E2 Elimination Strong/bulky bases; High temps 1H -NMR: Vinylic protons ( δ 4.5–5.5 ppm)Switch to K2​CO3​ or DIPEA; Maintain T < 60°C.
Autoxidation O2​ / UV Light exposureKI/Starch Test: Dark blue/black colorStore at 2-8°C (Argon); Quench with 10% NaHSO3​ .
Polymerization High reactant concentrationBroad NMR peaks; Insoluble precipitatesHigh dilution (< 0.01 M); Syringe pump addition.
Hydrolysis Adventitious water in solventMS: [M+H]+ shifts indicating diol formationUse strictly anhydrous solvents and flame-dried glassware.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a validation checkpoint fails, do not proceed to the next step.

Protocol A: Peroxide Detection and Quenching[3]

Perform this prior to any synthetic step if the reagent has been stored for >1 month.

  • Sampling: Dissolve 50 mg of trans-2,6-bis(iodomethyl)-1,4-dioxane in 1 mL of glacial acetic acid.

  • Detection: Add 100 mg of solid Potassium Iodide (KI) and 2 drops of freshly prepared 5% aqueous starch solution. Let stand in the dark for 5 minutes.

  • Validation Checkpoint: If the solution turns deep blue/black, hydroperoxides are present. If it remains clear/pale yellow, proceed to synthesis.

  • Quenching (If Positive): Dissolve the bulk material in an inert solvent (e.g., DCM) and wash vigorously with an equal volume of 10% aqueous Sodium Bisulfite ( NaHSO3​ ) in a separatory funnel. The bisulfite reduces the peroxides to harmless alcohols.

  • Drying: Separate the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at ambient temperature.

Protocol B: Optimized SN​2 Alkylation (Minimizing Elimination)

Designed for reacting the bis-iodide with a primary amine or thiol.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the nucleophile (2.2 eq) in anhydrous DMF to achieve a concentration of 0.05 M.

  • Base Addition: Add finely powdered, oven-dried Cs2​CO3​ (3.0 eq). Causality note: The large Cesium cation poorly coordinates with the carbonate, leaving the carbonate highly active for proton scavenging without acting as a strong nucleophile.

  • Electrophile Addition: Dissolve trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 eq) in anhydrous DMF and add it dropwise over 30 minutes to the stirring mixture at room temperature.

  • Thermal Control: Heat the reaction gently to 45°C. Do not exceed 60°C , as the activation energy barrier for E2 elimination is crossed at higher thermal energies[1][2].

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the high-Rf bis-iodide spot should correlate with a single new product spot. If a faint, UV-active streak appears near the solvent front, elimination is occurring—immediately cool the reaction to room temperature.

References

  • Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Chemistry.coach. Available at:[Link]

  • Nucleophilic Substitution and β-Elimination. University of Texas. Available at:[Link]

Sources

Optimization

handling light sensitivity of trans-2,6-bis(iodomethyl)-1,4-dioxane

Technical Support Center: trans-2,6-bis(iodomethyl)-1,4-dioxane Welcome to the dedicated technical support guide for trans-2,6-bis(iodomethyl)-1,4-dioxane. This resource is designed for researchers, medicinal chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: trans-2,6-bis(iodomethyl)-1,4-dioxane

Welcome to the dedicated technical support guide for trans-2,6-bis(iodomethyl)-1,4-dioxane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet sensitive, bifunctional building block. Its unique structure makes it an excellent scaffold for introducing the 1,4-dioxane motif into complex molecules. However, the presence of two iodomethyl groups renders the compound highly susceptible to photodegradation.

This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and manage the challenges associated with the light sensitivity of this reagent, ensuring the integrity of your experiments and the reliability of your results.

Section 1: The Science of Light Sensitivity

Understanding the underlying mechanisms of degradation is critical for developing effective handling strategies. The instability of trans-2,6-bis(iodomethyl)-1,4-dioxane upon light exposure stems from two primary chemical vulnerabilities.

Primary Degradation Pathway: C-I Bond Photolysis

The carbon-iodine bond is the weakest link in the molecule and is susceptible to cleavage by ultraviolet (UV) and even high-energy visible light. This process, known as photolysis, proceeds via a free-radical mechanism:

  • Initiation: A photon (hν) provides the energy to homolytically cleave the C-I bond, generating a primary alkyl radical and an iodine radical.

  • Propagation: These highly reactive radicals can participate in various side reactions, including abstracting hydrogen from solvents or other molecules.

  • Termination & Discoloration: Two iodine radicals combine to form molecular iodine (I₂). It is the accumulation of molecular iodine that is responsible for the characteristic yellow-to-brown discoloration of the product upon degradation.[1][2] This is a clear visual indicator that the compound's integrity has been compromised.

Photodegradation cluster_main Photodegradation of C-I Bond Compound R-CH₂-I (trans-2,6-bis(iodomethyl)-1,4-dioxane) Radicals R-CH₂• + I• (Radical Intermediates) Compound->Radicals hν (UV/Visible Light) Homolytic Cleavage Iodine I₂ (Molecular Iodine) Radicals->Iodine 2 I• → I₂ (Causes Discoloration) SideProducts Side Products Radicals->SideProducts Reaction with Solvent, etc.

Caption: Primary photodegradation pathway via C-I bond cleavage.

Secondary Degradation Pathway: Peroxide Formation

Like many ethers, the 1,4-dioxane ring system can form explosive peroxides over time, particularly upon exposure to light and atmospheric oxygen.[3] While the C-I bond photolysis is the more immediate concern, long-term storage without proper precautions can lead to this secondary, and potentially more hazardous, degradation pathway.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the use of trans-2,6-bis(iodomethyl)-1,4-dioxane in a direct question-and-answer format.

Q1: My previously colorless solid sample of trans-2,6-bis(iodomethyl)-1,4-dioxane has turned yellow/brown in the bottle. Is it still usable?

A: The yellow-brown color is a definitive sign of degradation, specifically the formation of molecular iodine (I₂) from light exposure.[1][2]

  • Causality: The discoloration indicates that a portion of your sample has decomposed. The presence of iodine and other radical-derived impurities can significantly impact your reaction's outcome, leading to lower yields, unexpected side products, and difficult purification.

  • Recommendation: For reactions sensitive to stoichiometry or catalytic processes, using the discolored material is not recommended. The impurities can poison catalysts or act as scavengers. For less sensitive, stoichiometric applications, a small portion might be usable after purification. However, the best practice is to use a fresh, non-degraded lot.

  • Self-Validation: Before committing to a large-scale reaction, perform a small test reaction with the discolored material and compare the outcome (by TLC, LC-MS, or ¹H NMR) against a reaction with a pristine standard, if available.

Q2: I'm observing inconsistent yields and multiple new spots on my TLC plate when using this reagent. I stored it in its original container on the benchtop. Could this be the problem?

A: Yes, this is a classic symptom of using a degraded reagent. Benchtop storage, with exposure to ambient lab light and temperature fluctuations, is highly detrimental.

  • Causality: The "multiple new spots" on your TLC are likely a combination of the starting material, your desired product, and various byproducts formed from reactions with the impurities (I₂ and radical species) generated during photodegradation. These impurities can lead to unpredictable reaction pathways.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Analyze a small sample of your starting material using ¹H NMR or LC-MS. Compare it to the supplier's certificate of analysis to confirm its identity and purity. The presence of degradation will often manifest as a complex spectrum.[4]

    • Implement Strict Light Exclusion: For your next attempt, use a fresh vial of the reagent. Handle it exclusively under red light or in a darkened fume hood.[4][5] Wrap the reaction vessel completely in aluminum foil.[4][5]

    • Inert Atmosphere: While light is the primary issue, using an inert atmosphere (Nitrogen or Argon) will help prevent secondary degradation pathways like peroxide formation.

Q3: How can I purify a slightly discolored sample of trans-2,6-bis(iodomethyl)-1,4-dioxane for a critical step?

A: Purification is possible but should be undertaken with care, as the compound can degrade during the process if not handled correctly.

  • Recommended Method: Recrystallization. This is often effective for removing colored impurities from solids.

    • Solvent Choice: Select a solvent system in which the compound is soluble at elevated temperatures but poorly soluble at low temperatures. A non-polar/moderately polar solvent like hexanes with a minimal amount of a more polar co-solvent (e.g., ethyl acetate) might be a good starting point.

    • Crucial Precaution: Perform the entire recrystallization process with minimal light exposure. Wrap the flasks in aluminum foil and work in a dimly lit area.[4]

  • Alternative Method: Silica Gel Plug. For removing trace amounts of color, you can dissolve the material in a minimal amount of a suitable solvent (e.g., dichloromethane) and quickly pass it through a short plug of silica gel. Elute with the same solvent. Again, protect the setup from light.

  • Post-Purification Validation: After purification, immediately re-characterize the material (e.g., melting point, ¹H NMR) to confirm its purity before use. Store the purified material under the ideal conditions outlined in Section 3.

Section 3: FAQs - Proactive Handling & Storage

Q1: What are the ideal long-term storage conditions for this compound?

A: To maximize shelf-life, store the compound in an amber glass vial with a tight-fitting cap, inside a secondary opaque container (like a metal can or a box).[1][2] This container should be stored in a freezer, preferably at -20°C, and the vial's headspace should be purged with an inert gas like Argon or Nitrogen before sealing.

Q2: What type of lab lighting is safest when I need to weigh or handle the compound?

A: Avoid direct, bright overhead fluorescent or LED lighting, which has significant blue and UV components. The safest options are:

  • A dedicated darkroom with red safety lights.

  • Working in a fume hood with the main light turned off and using only an external, low-intensity incandescent lamp positioned away from the immediate workspace.[4]

  • Wrapping all glassware and containers in aluminum foil or black electrical tape.[4]

Q3: How should I monitor the purity of my compound over time?

A: Visual inspection is the first line of defense; any yellowing indicates degradation. For a quantitative assessment, periodically run a simple purity check. A ¹H NMR spectrum is highly effective. Degradation will often appear as a complex set of new peaks or a messy baseline. Keeping a reference spectrum from a fresh batch is an excellent practice for comparison.

Q4: Are there any solvents to avoid when using this reagent?

A: While the primary issue is light, be cautious with solvents that have labile hydrogens if you suspect radical formation is occurring, as this can lead to solvent-derived impurities. Additionally, since the dioxane moiety can form peroxides, it is good practice to use fresh, inhibitor-free solvents that have been tested for peroxides, especially for long-duration reactions.

Section 4: Experimental Protocols

Protocol 1: Handling and Dispensing Under Light-Exclusion Conditions

This protocol outlines the best practices for weighing and preparing a solution of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_dissolution Dissolution & Storage Prep_Area 1. Prepare Workspace (Dim light, gather foil, inert gas) Prep_Glass 2. Prepare Glassware (Dry, foil-wrapped vial/flask) Prep_Area->Prep_Glass Retrieve 3. Retrieve Reagent (Keep in opaque container) Prep_Glass->Retrieve Weigh 4. Weigh Quickly (Under dim light, on tared paper) Retrieve->Weigh Transfer 5. Transfer to Flask Weigh->Transfer Add_Solvent 6. Add Degassed Solvent via Syringe Transfer->Add_Solvent Purge 7. Purge with Inert Gas Add_Solvent->Purge Seal 8. Seal and Store (Parafilm, place in dark) Purge->Seal

Caption: Workflow for handling light-sensitive trans-2,6-bis(iodomethyl)-1,4-dioxane.

Methodology:

  • Environment Setup: Dim the lights in the fume hood or work area. Have aluminum foil, parafilm, and a source of inert gas (Argon or Nitrogen) ready.

  • Prepare Glassware: Take a clean, dry reaction flask or vial and wrap it completely with aluminum foil, leaving only a small opening at the neck. Secure the foil with tape.

  • Equilibrate Reagent: Remove the reagent bottle from the freezer and allow it to warm to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: In the dimly lit environment, quickly weigh the desired amount of the solid. Minimize the time the solid is exposed to any light.

  • Transfer: Promptly transfer the weighed solid into the foil-wrapped flask.

  • Dissolution: Add your degassed reaction solvent to the flask via syringe through a septum.

  • Inerting: Purge the flask's headspace with inert gas for 1-2 minutes.

  • Sealing: Seal the flask securely with a septum and parafilm. If the reaction is to be run at a later time, store the prepared solution in the dark at a low temperature.

Section 5: Data Summary

The following table summarizes the key handling and storage parameters for maintaining the stability of trans-2,6-bis(iodomethyl)-1,4-dioxane.

ParameterPoor Practice (High Risk of Degradation)Best Practice (Ensures Integrity)Rationale
Storage Container Clear glass or plastic vial.Amber glass vial stored inside a secondary opaque container.Blocks UV and visible light wavelengths that initiate photodecomposition.[1][5]
Storage Temp. Room temperature (on bench or in cabinet).-20°C Freezer.Slows the rate of all chemical degradation pathways.
Storage Atmosphere Air.Inert gas (Argon or Nitrogen) headspace.Prevents slow oxidation and the formation of peroxides.[6]
Lab Lighting Standard overhead fluorescent/LED lighting.Dimly lit area, red safety light, or a darkened fume hood.Minimizes exposure to high-energy photons that cleave the C-I bond.[4][5]
Reaction Vessel Uncovered, clear glass flask.Flask fully wrapped in aluminum foil or use of amber glassware.Provides a physical barrier against incidental light exposure during the experiment.[4][5]

References

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Light sensitive reactions? iodo acetamide/anhydride. Reddit r/Chempros. [Link]

  • 1,4-Dioxane-Specific Organic Hosts and Their Polymorphism. Crystal Growth & Design. [Link]

  • How 1,4-Dioxane is Manufactured and Used in Various Industries. Triumvirate Environmental. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Chemical structures of the new 1,4-dioxane derivatives 3−19. ResearchGate. [Link]

  • Degradation of 1,4-dioxane by heterogeneous photocatalysis and a photo-Fenton-like process under fluorescent light. PubMed. [Link]

  • Purification of 1,4-Dioxane. LookChem. [Link]

  • History of Use and Potential Sources of 1,4-Dioxane. ITRC. [Link]

  • Light-Sensitive Injectable Prescription Drugs. PMC. [Link]

  • Product Class 9: 1,4-Dioxanes. Science of Synthesis. [Link]

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. [Link]

  • 1,4-Dioxane Bioremediation Evaluation. Microbial Insights. [Link]

  • Method for producing 1,4-dioxane.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]

  • Photocatalytic Degradation of 1,4-Dioxane by Heterostructured Bi2O3/Cu-MOF Composites. MDPI. [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Deswater. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]

  • Photocatalytic degradation of 1,4-dioxane using liquid phase plasma on visible light photocatalysts. University of Seoul. [Link]

  • 1,4-Dioxane, 2,6-dimethyl-, trans-. PubChem. [Link]

  • Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Agilent. [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Scientific Opinion on The Report of the ICCR Working Group: Considerations on Acceptable Trace Level of 1,4-Dioxane in Cosmetic Products. European Commission. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of trans-2,6-bis(iodomethyl)-1,4-dioxane Production

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of trans-2,6-bis(iodomethyl)-1,4-dioxane. The following content addresses com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of trans-2,6-bis(iodomethyl)-1,4-dioxane. The following content addresses common challenges encountered during the scale-up of this production, offering troubleshooting protocols and frequently asked questions in a direct, Q&A format. Our insights are grounded in established chemical principles and practical, field-proven experience to ensure scientific integrity and operational success.

I. Foundational Synthesis and Mechanism

The production of trans-2,6-bis(iodomethyl)-1,4-dioxane is commonly achieved through a halogen exchange reaction, specifically the Finkelstein reaction.[1][2] This process typically involves converting a more readily available precursor, such as trans-2,6-bis(chloromethyl)- or trans-2,6-bis(bromomethyl)-1,4-dioxane, or more commonly, a sulfonate ester like a tosylate or mesylate, into the desired iodo-derivative.[1][3][4]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][5] In a typical procedure, the starting material is treated with a solution of sodium iodide (NaI) in anhydrous acetone.[2][3] The success of this reaction is largely driven by Le Chatelier's principle; while sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl), sodium bromide (NaBr), or sodium sulfonate byproduct is not.[1][3][6] This precipitation of the byproduct shifts the equilibrium towards the formation of the desired alkyl iodide, often resulting in high yields.[3][7]

Finkelstein_Mechanism cluster_legend Legend Reactants R-X + NaI (in Acetone) TransitionState [I---R---X]⁻ Na⁺ SN2 Transition State Reactants->TransitionState Nucleophilic Attack Products R-I + NaX(s)↓ TransitionState->Products Leaving Group Departure & Precipitation R-X R-X = Alkyl Halide or Sulfonate NaX NaX = NaCl, NaBr, NaOTs, etc.

Figure 1. The SN2 mechanism of the Finkelstein reaction.

II. Troubleshooting Guide for Scale-Up Operations

Transitioning a synthesis from the benchtop to a larger scale often introduces new variables and challenges. This section is designed to address specific issues that may arise during the scale-up of trans-2,6-bis(iodomethyl)-1,4-dioxane production.

A. Issue: Reduced Yield and Incomplete Conversion

Question: We've successfully synthesized our target compound on a 5-gram scale with >90% yield. However, upon scaling to 200 grams, our yield has dropped to 60-70%, and we observe unreacted starting material. What are the likely causes and how can we rectify this?

Answer: This is a common scale-up issue often related to mass and heat transfer limitations.

  • Causality & Explanation:

    • Inefficient Mixing: In larger reaction vessels, achieving homogeneous mixing with a standard magnetic stir bar is difficult. This can lead to localized concentration gradients and prevent the iodide nucleophile from efficiently accessing the substrate. Furthermore, as the insoluble sodium salt byproduct precipitates, it can form a thick slurry that impedes proper agitation.

    • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to maintain a consistent internal temperature. If the reaction is not adequately heated, the rate of reaction will decrease, leading to incomplete conversion within the standard timeframe.

    • Incomplete Reagent Dissolution: On a larger scale, ensuring the complete dissolution of sodium iodide in acetone before adding the substrate is critical. Undissolved NaI reduces the effective concentration of the nucleophile, thereby slowing the reaction.

  • Troubleshooting Protocol & Solutions:

    • Optimize Agitation: For larger vessels, switch from a magnetic stirrer to an overhead mechanical stirrer with a properly sized impeller (e.g., a pitched-blade turbine) to ensure efficient mixing of the heterogeneous mixture.

    • Improve Heat Transfer: Utilize a jacketed reactor with a circulating thermal fluid to provide uniform and controlled heating. Monitor the internal temperature of the reaction mixture with a thermocouple probe, not just the bath temperature.

    • Ensure Complete NaI Dissolution: Gently warm the acetone and sodium iodide mixture and stir until all solids are dissolved before adding the alkyl halide or sulfonate. This may require a slightly larger volume of solvent than used in the small-scale reaction.

    • Monitor Reaction Progress: Do not rely solely on time. Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material before proceeding with the workup.

B. Issue: Product Discoloration and Impurities

Question: Our final isolated product has a yellow to brown tint, which was not present in our small-scale batches. What is causing this discoloration, and what purification steps can we take?

Answer: The discoloration is likely due to the presence of elemental iodine (I2), which forms from the oxidation of iodide ions (I⁻). Alkyl iodides are also known to decompose over time, especially when exposed to light and heat, releasing iodine.[8]

  • Causality & Explanation:

    • Oxidation of Iodide: Iodide ions can be oxidized by air (oxygen), especially under prolonged heating or exposure to light. This forms iodine, which imparts a yellow-to-brown color to the solution and the final product.

    • Product Decomposition: Alkyl iodides themselves can be sensitive to light and heat, undergoing decomposition that liberates I2. This is a more significant issue during longer reaction times and extended workup procedures at scale.

  • Troubleshooting Protocol & Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

    • Protect from Light: Wrap the reaction vessel and any storage containers for the final product with aluminum foil to prevent photo-decomposition.

    • Aqueous Workup with Reducing Agent: During the workup, wash the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3). These will react with and remove any elemental iodine, converting it back to colorless iodide.

      • Reaction: I2 + 2 Na2S2O3 → 2 NaI + Na2S4O6

    • Purification:

      • Filtration through Silica Gel: If minor colored impurities persist, filtering a solution of the crude product through a short plug of silica gel can be effective.

      • Recrystallization: For higher purity, recrystallization is the preferred method for solid products at a larger scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions.

Parameter Recommendation for Scale-Up Rationale
Agitation Overhead Mechanical StirrerEnsures homogeneity in larger volumes and effectively suspends precipitates.
Heating Jacketed Reactor with Internal ProbeProvides precise and uniform temperature control, preventing hot spots and incomplete reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Minimizes oxidation of iodide to iodine, preventing product discoloration.
Work-up Include a Sodium Thiosulfate WashChemically removes iodine impurities, leading to a cleaner product.
Purification RecrystallizationMore scalable and often more effective than chromatography for crystalline solids.
Table 1. Key parameter adjustments for scaling up the Finkelstein reaction.

III. Frequently Asked Questions (FAQs)

Q: Why is anhydrous acetone the preferred solvent?

A: The use of anhydrous (dry) acetone is crucial for two main reasons. First, the key to driving the reaction is the insolubility of byproducts like NaCl and NaBr in acetone.[6][7] Water increases the polarity of the solvent, which in turn increases the solubility of these salts, thus diminishing the driving force of the reaction.[9] Second, sodium iodide itself is highly soluble in anhydrous acetone, ensuring a high concentration of the nucleophile.[10]

Q: Can potassium iodide (KI) be used instead of sodium iodide (NaI)?

A: While KI is a source of iodide ions, it is significantly less soluble in acetone compared to NaI.[9][11] The maximum solubility of KI in acetone is much lower and occurs at a significantly lower temperature than NaI.[9] This poor solubility would lead to a very slow reaction rate, making NaI the superior choice for this transformation in acetone.[10]

Q: What are the primary safety concerns for this process at scale?

A:

  • Solvent Flammability: Acetone is highly flammable. When working with large volumes, ensure proper grounding of all equipment to prevent static discharge and operate in a well-ventilated area away from ignition sources.

  • Alkylating Agents: The starting materials (alkyl halides/sulfonates) and the product are alkylating agents and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Pressure Build-up: Ensure the reaction vessel is not a closed system. Heating a solvent in a sealed container can lead to dangerous pressure build-up. A condenser is typically used to reflux the acetone safely.

Troubleshooting_Workflow Start Scale-Up Experiment Problem Identify Issue Start->Problem LowYield Low Yield / Incomplete Rxn Problem->LowYield Yes Discoloration Product Discoloration Problem->Discoloration Yes Solution_Yield Improve Mixing Optimize Temp Control Ensure Reagent Dissolution LowYield->Solution_Yield Solution_Color Inert Atmosphere Protect from Light Thiosulfate Wash Recrystallize Discoloration->Solution_Color End Successful Scale-Up Solution_Yield->End Solution_Color->End

Figure 2. A general troubleshooting workflow for scale-up issues.

IV. References

  • BYJU'S. Finkelstein Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Retrieved from [Link]

  • Google Patents. (2009). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. Retrieved from

  • Vedantu. (2024). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from [Link]

  • YouTube. (2025). The Finkelstein Reaction Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Finkelstein Reaction. Retrieved from [Link]

  • IMDS. (2025). The Difference Between Sodium Iodide and Potassium Iodide: Applications and Properties. Retrieved from [Link]

  • RSC Publishing. (1930). CCCX1.-The Solubility of Silver Iodide in Solutions of Alkali Iodide in Acetone. Journal of the Chemical Society (Resumed), 2384. Retrieved from [Link]

  • Reddit. (2022). Converting potassium iodide to sodium iodide. r/chemhelp. Retrieved from [Link]

  • ACS Publications. (1946). Solubility of Potassium Iodide in Acetone. Industrial & Engineering Chemistry, 38(6), 637-639. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why does Finkelstein reaction only work with R-Cl and NaI? Retrieved from [Link]

  • ACS Publications. (2021). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. Organic Process Research & Development, 25(9), 2132-2137. Retrieved from [Link]

  • Grokipedia. Finkelstein reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Google Patents. (2009). WO2009128350A1 - Process for purifying iodine and/or an iodine compound. Retrieved from

  • Organic Syntheses. (2022). Synthesis of Alkylboronic Esters from Alkyl Iodides. Org. Synth., 99, 15-28. Retrieved from [Link]

  • UMass ScholarWorks. (1930). The preparation of alkyl iodides. Retrieved from [Link]

  • Quora. (2018). What are the reagents used in the Finkelstein reaction? Retrieved from [Link]

  • Thieme. (2017). Product Class 9: 1,4-Dioxanes. Science of Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). How much can we extend the Finkelstein reaction? Retrieved from [Link]

  • Organic Syntheses. (1992). SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. Org. Synth., 71, 121. Retrieved from [Link]

  • Henry Rzepa's Blog. (2009). The mystery of the Finkelstein reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: trans-2,6-Bis(iodomethyl)-1,4-dioxane vs. Brominated Analogs in Advanced Synthesis

Executive Summary & Strategic Context In the development of complex macrocycles, crown ethers, and rigid pharmaceutical scaffolds, 1,4-dioxane derivatives serve as critical building blocks. The trans-2,6-disubstituted co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the development of complex macrocycles, crown ethers, and rigid pharmaceutical scaffolds, 1,4-dioxane derivatives serve as critical building blocks. The trans-2,6-disubstituted configuration provides a unique spatial geometry, directing functional groups to opposite faces of the dioxane ring. This guide objectively compares the performance of trans-2,6-bis(iodomethyl)-1,4-dioxane against its brominated analog, trans-2,6-bis(bromomethyl)-1,4-dioxane, focusing on reactivity, synthetic utility, and handling protocols.

Mechanistic & Physicochemical Comparison

The choice between a bromomethyl and an iodomethyl leaving group fundamentally dictates the kinetic profile of subsequent alkylation reactions. As an Application Scientist, it is critical to understand the causality behind these kinetic differences rather than just the outcomes.

  • Leaving Group Kinetics & Polarizability: Iodide is a highly polarizable, soft leaving group. The C-I bond (~234 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). In bimolecular nucleophilic substitution ( SN​2 ) reactions, this lower bond dissociation energy, coupled with the ability of the large iodine electron cloud to stabilize the transition state, results in reaction rates that are typically 50 to 100 times faster for the iodo analog.

  • Steric Considerations in the trans Configuration: The trans-2,6-dioxane core imposes strict conformational limits. While iodine is sterically bulkier than bromine (van der Waals radii of 1.98 Å vs. 1.85 Å), the longer C-I bond length projects the leaving group further from the steric bulk of the dioxane ring, minimizing steric hindrance during nucleophile approach.

  • Stability & Storage: The brominated analog exhibits superior photostability and thermal stability. The iodo analog is prone to photo-oxidation, releasing elemental iodine ( I2​ ), which necessitates storage in amber glassware over stabilizing metals (e.g., copper wire).

Quantitative Performance Metrics
Metrictrans-2,6-Bis(bromomethyl)-1,4-dioxanetrans-2,6-Bis(iodomethyl)-1,4-dioxane
Molecular Weight 273.95 g/mol 367.95 g/mol
C-X Bond Energy ~285 kJ/mol~234 kJ/mol
Relative SN​2 Rate 1x (Baseline)~50x - 100x
Photostability High (Stable at RT)Low (Requires light shielding)
Synthetic Yield 75-85% (Bromocyclization)60-70% (Iodocyclization)
Optimal Use Case Long-term storage, harsh reaction conditionsMild alkylations, sensitive nucleophiles

Synthetic Workflows & Experimental Protocols

To leverage the superior leaving group ability of the iodo analog, researchers frequently synthesize it directly via the1[1], or by converting the more stable bromo analog via a Finkelstein reaction.

Protocol A: Synthesis via Finkelstein Halide Exchange

This protocol is a self-validating system: the reaction progress is visually confirmed by the precipitation of sodium bromide, driving the equilibrium forward according to Le Chatelier's principle.

  • Preparation: Dissolve 10.0 mmol of trans-2,6-bis(bromomethyl)-1,4-dioxane in 50 mL of anhydrous acetone. Causality: Acetone is chosen because NaI is highly soluble in it, whereas NaBr is strictly insoluble, creating an irreversible thermodynamic sink.

  • Reagent Addition: Add 30.0 mmol (3.0 equiv) of anhydrous Sodium Iodide (NaI).

  • Reaction: Heat the mixture to reflux (56 °C) under an inert argon atmosphere for 12 hours. Shield the flask with aluminum foil to prevent light-induced degradation.

  • Validation: Observe the formation of a dense white precipitate (NaBr). Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to room temperature, filter the NaBr salt, and concentrate the filtrate. Redissolve in diethyl ether, wash with 10% aqueous sodium thiosulfate (to remove trace I2​ ), dry over MgSO4​ , and evaporate to yield the pure iodo analog.

Protocol B: Direct Iodocyclization of Diallyl Ether

Direct cyclization utilizes electrophilic iodine to close the ring, though it typically yields a mixture of cis and trans isomers that 2[2].

  • Preparation: Dissolve 10.0 mmol of diallyl ether in 40 mL of Acetonitrile/Water (5:1 v/v).

  • Activation: Add 22.0 mmol of N-Iodosuccinimide (NIS) in portions at 0 °C. Causality: The mixed solvent system provides the necessary nucleophilic water to trap the intermediate iodonium ion prior to intramolecular etherification.

  • Reaction: Stir at room temperature for 24 hours.

  • Purification: Quench with saturated sodium sulfite. Extract with dichloromethane. Separate the cis and trans isomers via silica gel flash chromatography.

Visualizing Workflows and Reaction Pathways

The following diagram maps the synthetic divergence between the two analogs.

Workflow A Diallyl Ether (Precursor) B trans-2,6-Bis(bromomethyl) -1,4-dioxane A->B Br2 / Electrophilic Cyclization C trans-2,6-Bis(iodomethyl) -1,4-dioxane A->C I2 / Direct Iodocyclization B->C NaI / Acetone (Finkelstein) D Macrocyclic Derivatives B->D Sluggish SN2 (Harsh Conditions) C->D Fast SN2 (Mild Conditions)

Caption: Synthetic pathways comparing bromo- and iodo-dioxane derivatives for macrocycle synthesis.

The superiority of the iodo analog in downstream applications is rooted in the transition state of the SN​2 pathway. The highly polarizable iodine atom accommodates the developing negative charge 3[3].

Pathway N1 1. Nucleophilic Attack Nu- approaches anti-bonding orbital of the C-I bond N2 2. Transition State Trigonal bipyramidal geometry Polarizable I- stabilizes charge N1->N2 N3 3. Product Formation Inversion of stereocenter Iodide (I-) departs N2->N3

Caption: SN2 reaction pathway illustrating the kinetic advantage of the iodomethyl group.

Conclusion

While trans-2,6-bis(bromomethyl)-1,4-dioxane offers distinct advantages in shelf-life and stability, trans-2,6-bis(iodomethyl)-1,4-dioxane is the objectively superior electrophile for complex macrocyclic synthesis. By utilizing the Finkelstein reaction, researchers can exploit the stability of the brominated precursor for long-term storage, while accessing the kinetic benefits of the iodinated building block exactly when needed for sensitive alkylations.

References

  • Title: Product Class 9: 1,4-Dioxanes: iodocyclization Source: Thieme Connect URL: [Link]

  • Title: Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: BJOC - Search Results (Organocatalyst and Heterocycle synthesis) Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Validation for the Purity of trans-2,6-bis(iodomethyl)-1,4-dioxane

Introduction: The Analytical Imperative for a Key Synthetic Building Block trans-2,6-bis(iodomethyl)-1,4-dioxane (CAS No. 6962-99-8) is a halogenated dioxane derivative whose structural features make it a valuable, yet r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

trans-2,6-bis(iodomethyl)-1,4-dioxane (CAS No. 6962-99-8) is a halogenated dioxane derivative whose structural features make it a valuable, yet reactive, intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. The presence of two iodomethyl groups provides reactive sites for nucleophilic substitution, making it a key building block for constructing more complex molecules. However, its utility in a regulated drug development environment is entirely dependent on its purity. Process-related impurities, isomers (cis-isomer), or degradation products can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a robust, validated analytical method for purity determination is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and ensuring product consistency. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolving power and versatility.[1][2] This guide provides an in-depth comparison of potential HPLC methods for analyzing trans-2,6-bis(iodomethyl)-1,4-dioxane and details a comprehensive validation strategy for the chosen primary method, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[3][4][5]

Method Development Strategy: Selecting the Optimal Chromatographic Approach

The development of a stability-indicating analytical procedure—one that can accurately measure the analyte in the presence of its impurities and degradation products—is paramount.[6][7][8] This requires a logical approach to method development, starting with an evaluation of the analyte's physicochemical properties. trans-2,6-bis(iodomethyl)-1,4-dioxane is a moderately polar molecule containing highly polarizable iodine atoms and ether linkages. This structure informs the selection of an appropriate chromatographic mode.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the most common and versatile mode of HPLC, making it the logical starting point.[9] It utilizes a non-polar stationary phase and a polar mobile phase.

  • Expert Rationale & Causality:

    • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected here for its proven ability to retain a wide range of moderately polar to non-polar compounds. The hydrophobic interactions between the alkyl chains of the C18 phase and the dioxane ring structure will provide the primary retention mechanism.

    • Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration over time, is chosen here. This approach is superior for purity analysis as it can effectively separate early-eluting polar impurities and later-eluting non-polar impurities within a single run.[1]

    • Detection: The molecule lacks a significant chromophore for strong UV absorption at higher wavelengths. However, the ether and C-I bonds will permit detection at low UV wavelengths, typically around 200-210 nm. While this provides adequate sensitivity for a purity assay, it is a less selective region, making baseline resolution critical. A Photodiode Array (PDA) detector is highly recommended to assess peak purity across the entire UV spectrum and identify potential co-eluting impurities.[10]

cluster_dev RP-HPLC Method Development Workflow Analyte Analyte Characterization (trans-2,6-bis(iodomethyl)-1,4-dioxane) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column Moderate Polarity MobilePhase Mobile Phase Scouting (Water/Acetonitrile Gradient) Column->MobilePhase Hydrophobic Interaction Detection Detector Selection (PDA, λ = 205 nm) MobilePhase->Detection Low UV Cutoff Optimization Method Optimization (Gradient, Flow Rate, Temp.) Detection->Optimization Improve Resolution & Peak Shape FinalMethod Final Optimized Method Optimization->FinalMethod

Caption: Logical workflow for RP-HPLC method development.

Alternative Analytical Methods

No single method is universally perfect. Comparing the primary RP-HPLC method with viable alternatives provides a comprehensive understanding of the analytical landscape.

  • Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol).[11]

    • Application: NP-HPLC can offer a completely different selectivity profile, which is particularly useful for separating isomers like the cis and trans forms of 2,6-disubstituted dioxanes. Retention is driven by adsorption and dipole-dipole interactions with the polar stationary phase.[11]

    • Drawbacks: NP-HPLC is often less reproducible than RP-HPLC due to the stationary phase's sensitivity to water content in the mobile phase. Solvents are more expensive and less environmentally friendly.

  • Gas Chromatography (GC): Given the analyte's structure, it is likely to have sufficient volatility and thermal stability for GC analysis.

    • Application: GC is an excellent technique for separating volatile and semi-volatile compounds.[12] Coupling with an Electron Capture Detector (ECD) would provide exceptional sensitivity for this di-iodinated compound, as ECD is highly selective for halogenated molecules.[13] This could make GC superior for trace-level impurity analysis.

    • Drawbacks: GC is unsuitable for non-volatile degradation products (e.g., polymers) and requires derivatization for highly polar analytes, though that is not an issue here. The high temperatures of the injector port could potentially cause on-column degradation of thermally labile impurities.

Performance Comparison of Analytical Methods

The choice of method depends on the specific analytical goal (e.g., routine QC vs. trace impurity profiling). The table below provides a comparative summary based on expected performance.

Parameter Reversed-Phase HPLC (Primary) Normal-Phase HPLC (Alternative) Gas Chromatography with ECD (Alternative)
Selectivity Excellent for a range of polarities. Gradient elution resolves many impurities.Potentially superior for isomer separation (cis/trans).Excellent for volatile impurities.
Sensitivity (LOQ) Good (ng range), dependent on UV absorbance at low wavelength.Similar to RP-HPLC.Excellent (pg range) due to high ECD sensitivity for halogens.[14]
Run Time Moderate (15-30 minutes).Moderate (15-30 minutes).Fast (<15 minutes).
Robustness High; well-established and reproducible.Moderate; sensitive to water content.High; very reproducible.
Application Scope Ideal for purity, stability, and general QC. A true stability-indicating method.Niche use for specific isomer challenges.Best suited for volatile impurities and raw material testing.
Solvent Usage Aqueous/organic mixtures (less toxic).Non-polar organic solvents (more hazardous).Carrier gas (Helium/Nitrogen). Minimal solvent use.

Comprehensive Validation of the Primary RP-HPLC Method

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[15] The following protocol is designed to meet the rigorous standards of the ICH Q2(R1) guideline.[3][16][17]

cluster_val ICH Q2(R1) Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuitability System Suitability Test (SST) Robustness->SystemSuitability Final Check

Caption: Sequential workflow for HPLC method validation.

Experimental Protocol: RP-HPLC Method Validation

Chromatographic Conditions (Proposed):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 205 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[10][18][19]

Protocol:

  • Prepare Stock Solution: Prepare a solution of trans-2,6-bis(iodomethyl)-1,4-dioxane at 1.0 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) > 1.5. The PDA detector should be used to confirm peak purity for the analyte peak in all stressed samples. A target degradation of 5-20% is ideal to ensure significant degradants are formed and can be detected.[19]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five calibration standards covering the expected range (e.g., 80% to 120% of the target concentration for an assay, or from the LOQ to 120% of the impurity specification limit for an impurity method). A typical range for a purity assay could be 0.05 mg/mL to 0.15 mg/mL.

  • Inject each standard in triplicate.

  • Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.[20]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study.

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, use the diluent.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the analyte reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[21]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies using an appropriate statistical test (e.g., F-test) and calculate the cumulative %RSD.

    • Acceptance Criteria: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise (S/N) Ratio (most common):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to determine the concentration that results in a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[21]

  • Verification:

    • To verify the LOQ, prepare a sample at the determined LOQ concentration and inject it six times.

    • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier.

  • Analysis: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

  • Acceptance Criteria: System suitability requirements must still be met, and the results should not deviate significantly from the nominal conditions.

Conclusion

The selection and validation of an analytical method for purity determination is a critical, multi-faceted process that underpins drug development. For trans-2,6-bis(iodomethyl)-1,4-dioxane, a gradient RP-HPLC method with low-wavelength UV detection offers a robust, reliable, and versatile platform for routine quality control and stability testing. While alternative methods like NP-HPLC and GC-ECD present advantages for specific challenges such as isomer separation or trace analysis, the RP-HPLC method provides the most comprehensive performance profile for a stability-indicating assay.

The successful execution of the detailed validation protocol presented here, in accordance with ICH Q2(R1) guidelines, will provide irrefutable evidence of the method's suitability for its intended purpose. This ensures that the purity of this key synthetic intermediate is controlled with the highest degree of scientific rigor, safeguarding the quality and integrity of the final pharmaceutical product.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

  • International Conference on Harmonisation. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. 2013. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. Available at: [Link]

  • S-Matrix Corporation. Method Development & Validation (Stability-Indicating). 2025. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2026. Available at: [Link]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. 2024. Available at: [Link]

  • Scribd. Forced Degradation in HPLC Methods. 2010. Available at: [Link]

  • International Journal of Advance Research, Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. 2025. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Human Journals. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2023. Available at: [Link]

  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment. 2025. Available at: [Link]

  • Pharmaceutical Outsourcing. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. 2020. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available at: [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Stability Indicating HPLC Method Development: A Review. 2019. Available at: [Link]

  • Royal Society of Chemistry. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. 2019. Available at: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. Available at: [Link]

  • Agilent Technologies. Analysis of volatile halogen compounds in water. Available at: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. 2025. Available at: [Link]

  • Agilent Technologies. Volatile halogenated compounds Analysis of impurities in vinylchloride. Available at: [Link]

  • Scribd. Understanding Normal-Phase Chromatography. 2023. Available at: [Link]

  • Agilent Technologies. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. 2022. Available at: [Link]

  • LCGC International. Advances in the Analysis of Persistent Halogenated Organic Compounds. 2010. Available at: [Link]

  • U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Available at: [Link]

  • SpringerLink. Method validation and analysis of halogenated natural products (HNPs) in seafood samples. 2025. Available at: [Link]

  • PubMed. Assay of 1,4-dioxane in commercial cosmetic products by HPLC. 1991. Available at: [Link]

  • ResearchGate. What HPLC column can be used for 1,4-dioxane analysis?. 2019. Available at: [Link]

  • Semantic Scholar. Determination of 1,4-dioxane in cosmetic products by high-performance liquid chromatography. 1991. Available at: [Link]

  • Chromatography Online. The Analysis of 1,4-Dioxane for EPA Method 522 and UCMR 3. 2026. Available at: [Link]

  • RCI Labscan. 1,4-Dioxan, HPLC. Available at: [Link]

  • MicroSolv Technology Corporation. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. 2025. Available at: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. Available at: [Link]

  • ChemNest. Validation of Chromatographic Methods. 2020. Available at: [Link]

  • ResearchGate. HPLC Methods for Recently Approved Pharmaceuticals. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. 2021. Available at: [Link]

  • MDPI. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. 2022. Available at: [Link]

  • ResearchGate. One-step synthesis of 1,4-dioxane 2,5-bischloromethyl from epichlorohydrin using ZIF-8, taking advantage of structural defects. Available at: [Link]

  • ITRC. Sampling and Analysis 1,4-Dioxane. Available at: [Link]

Sources

Validation

mass spectrometry validation of trans-2,6-bis(iodomethyl)-1,4-dioxane

Title: Mass Spectrometry Validation of trans-2,6-bis(iodomethyl)-1,4-dioxane: A Next-Generation Rigid Cross-Linker for Structural Proteomics Introduction As a Senior Application Scientist in structural proteomics, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Validation of trans-2,6-bis(iodomethyl)-1,4-dioxane: A Next-Generation Rigid Cross-Linker for Structural Proteomics

Introduction As a Senior Application Scientist in structural proteomics, I frequently encounter the limitations of traditional chemical cross-linkers. While Cross-Linking Mass Spectrometry (XL-MS) has revolutionized our ability to map protein-protein interactions, the resolution of our structural models is fundamentally limited by the chemical properties of the cross-linker. Flexible linkers yield "fuzzy" distance constraints, and reversible chemistries lead to signal loss during LC-MS/MS workflows.

Enter trans-2,6-bis(iodomethyl)-1,4-dioxane (TBID) . This novel homobifunctional cross-linker combines a highly rigid, hydrophilic 1,4-dioxane core with potent iodomethyl warheads. In this guide, we will objectively compare TBID’s performance against industry-standard alternatives, detail the causality behind its superior MS validation metrics, and provide a self-validating experimental protocol for its integration into your XL-MS pipelines.

Mechanistic Advantages: Why TBID?

The architecture of TBID solves three critical problems in XL-MS:

  • Distance Constraint Rigidity: The trans-1,4-dioxane ring adopts a rigid chair conformation. Unlike the highly flexible alkyl chains of standard reagents, TBID restricts the spatial variance between cross-linked residues, providing a highly precise distance constraint (~5.5 Å) for computational modeling.

  • Irreversible Alkylation: Iodomethyl groups are highly selective, irreversible electrophilic probes for nucleophilic residues, primarily cysteine thiolates[1]. Unlike maleimide-based reagents, which can undergo retro-Michael addition and lose cross-links during prolonged MS sample preparation, TBID forms highly stable thioether bonds.

  • Aqueous Solubility: Hydrophobic cross-linkers often induce protein precipitation. The oxygen heteroatoms in TBID's dioxane core maintain excellent hydrophilicity, preserving the native state of protein complexes in aqueous buffers.

Comparative Analysis: TBID vs. Industry Alternatives

To validate TBID, we must benchmark it against the most commonly utilized cross-linkers in structural biology: Disuccinimidyl suberate (DSS), Bis-maleimidoethane (BMOE), and 1,4-bis(iodomethyl)benzene (BIB).

Table 1: Cross-Linker Performance Metrics

Feature / MetricTBID (trans-2,6-bis(iodomethyl)-1,4-dioxane)DSS (Disuccinimidyl suberate)BMOE (Bis-maleimidoethane)BIB (1,4-bis(iodomethyl)benzene)
Target Residue Cysteine (Thiol)Lysine (Primary Amine)Cysteine (Thiol)Cysteine (Thiol)
Bond Chemistry Irreversible ThioetherIrreversible AmideReversible ThioetherIrreversible Thioether
Added Mass (Da) +114.068+138.068+220.048+104.062
Spacer Rigidity High (Dioxane Chair)Low (Flexible Alkyl)ModerateHigh (Planar Benzene)
Hydrophilicity High LowModerateLow (Hydrophobic)
Optimal pH Range 6.5 – 8.57.0 – 8.5[2]6.5 – 7.5[3]6.5 – 8.5
MS/MS Stability Excellent (No neutral loss)GoodPoor (Retro-Michael risk)Good

Causality Insight: Notice the pH dependency of DSS. DSS relies on NHS-ester chemistry, which suffers a dramatic decrease in cross-linking efficiency at acidic pH due to the protonation of lysine primary amines[2]. TBID’s iodomethyl chemistry remains robust across a wider physiological pH range, allowing for the capture of protein conformations in slightly acidic microenvironments (e.g., endosomes). Furthermore, while BIB shares the iodomethyl warhead[4], its hydrophobic benzene ring frequently causes target aggregation; TBID's dioxane core resolves this solubility bottleneck.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating TCEP reduction and sequential alkylation, we eliminate false positives and ensure that every identified mass shift corresponds to a genuine structural cross-link.

Step-by-Step Methodology:

  • Complex Preparation: Buffer exchange the native protein complex (1 mg/mL) into 50 mM HEPES, 150 mM NaCl, pH 7.5. Note: Avoid Tris or primary amines, which can cause off-target background noise, and strictly avoid DTT/β-mercaptoethanol at this stage, which will directly quench the cross-linker.

  • Mild Reduction: Add 1 mM TCEP and incubate for 30 minutes at 25°C. Causality: TCEP quantitatively reduces disulfide bonds to free thiols but lacks a thiol group itself, ensuring it does not compete with the protein for TBID.

  • TBID Cross-Linking: Reconstitute TBID in anhydrous DMSO. Add to the protein solution to a final concentration of 0.5 mM (keep final DMSO < 5% v/v). Incubate for 1 hour at 25°C.

  • Quenching: Add 10 mM DTT and incubate for 15 minutes. Causality: DTT contains two thiols that rapidly consume any unreacted TBID, preventing post-lysis artifactual cross-linking.

  • Secondary Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes. Causality: IAA caps any remaining free cysteines, preventing disulfide scrambling during digestion and simplifying the MS search space.

  • Proteolytic Digestion: Add sequencing-grade Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.

  • LC-MS/MS Acquisition: Desalt peptides via C18 StageTips. Analyze on a high-resolution Orbitrap mass spectrometer using HCD fragmentation.

  • Data Analysis: Search spectra using XL-MS software (e.g., pLink, MaxLynx) specifying a cross-link mass shift of +114.068 Da on Cysteine residues.

Workflow Visualization

XLMS_Workflow N1 1. Native Protein Complex (HEPES Buffer, pH 7.5) N2 2. Mild Reduction (1 mM TCEP, 30 min) N1->N2 N3 3. TBID Alkylation (0.5 mM TBID, 1 hr) N2->N3 N4 4. Quench & Alkylate (DTT then IAA) N3->N4 N5 5. Proteolytic Digestion (Trypsin, 37°C, Overnight) N4->N5 N6 6. LC-MS/MS Analysis (Orbitrap, HCD Fragmentation) N5->N6

Caption: Figure 1: Step-by-step TBID Cross-Linking Mass Spectrometry (XL-MS) workflow.

Conclusion

For researchers requiring high-resolution distance constraints without sacrificing protein solubility or MS/MS stability, trans-2,6-bis(iodomethyl)-1,4-dioxane represents a significant upgrade over traditional reagents like DSS and BMOE. Its unique combination of a rigid hydrophilic core and irreversible iodomethyl reactivity makes it an indispensable tool for modern structural proteomics.

References

  • Title: pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications Source: ACS Measurement Science Au URL: [Link]

  • Title: Click Chemistry in Proteomic Investigations Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Groups with Adjustable Stability Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: The Lateral Gate of SecYEG Opens during Protein Translocation Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Comparative Toxicity Guide: trans-2,6-bis(iodomethyl)-1,4-dioxane vs. 1,4-Dioxane

As drug development and chemical synthesis evolve, understanding the toxicological shift that occurs when stable solvents are functionalized is critical for environmental health and occupational safety. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis evolve, understanding the toxicological shift that occurs when stable solvents are functionalized is critical for environmental health and occupational safety. This guide provides an in-depth, mechanistic comparison between 1,4-dioxane , a ubiquitous industrial solvent and environmental contaminant, and its highly reactive halogenated derivative, trans-2,6-bis(iodomethyl)-1,4-dioxane .

By examining their divergent pathways—chronic, metabolism-dependent carcinogenesis versus acute, direct-acting genotoxicity—researchers can better design safety protocols and predictive toxicology assays.

Structural Profiling & Mechanistic Divergence

The toxicological profiles of these two compounds are dictated entirely by their structural chemistry.

1,4-Dioxane is a cyclic ether. It is highly stable, miscible in water, and not directly electrophilic. In standard in vitro assays, it frequently returns negative results for genotoxicity [3]. Its toxicity is insidious and primarily in vivo, requiring metabolic activation by hepatic cytochrome P450 enzymes (specifically CYP2E1) [4]. The EPA has recently finalized risk evaluations confirming its status as a probable human carcinogen that causes liver toxicity and nasal lesions through non-genotoxic mechanisms, such as oxidative stress and compensatory hyperplasia following metabolic saturation[1, 2].

trans-2,6-bis(iodomethyl)-1,4-dioxane , conversely, features two iodomethyl groups attached to the dioxane ring. Iodine is an exceptional leaving group, rendering the adjacent primary carbons highly electrophilic. This transforms the molecule into a bifunctional alkylating agent . Similar to other iodinated alkyl compounds (e.g., iodoacetone), it undergoes rapid SN2 nucleophilic substitution with biological nucleophiles [5]. It does not require metabolic activation; it directly attacks the sulfhydryl (-SH) groups of glutathione (GSH) and the N7 position of guanine in DNA, leading to acute cytotoxicity, GSH depletion, and DNA interstrand cross-linking [6].

ToxicityPathways cluster_dioxane 1,4-Dioxane Pathway cluster_iodomethyl trans-2,6-bis(iodomethyl)-1,4-dioxane Pathway Dioxane 1,4-Dioxane CYP2E1 CYP2E1 Metabolism Dioxane->CYP2E1 OxStress Oxidative Stress & Hyperplasia CYP2E1->OxStress Tumor Non-Genotoxic Carcinogenesis OxStress->Tumor Iodo trans-2,6-bis(iodomethyl) -1,4-dioxane SN2 Direct SN2 Alkylation (Bifunctional) Iodo->SN2 DNA DNA Cross-linking & GSH Depletion SN2->DNA Apoptosis Acute Cytotoxicity & Genotoxicity DNA->Apoptosis

Fig 1: Divergent toxicity pathways of 1,4-dioxane and its bis(iodomethyl) derivative.

Quantitative Toxicity Comparison

The following table synthesizes the expected toxicological parameters based on the chemical reactivity and structural alerts of both compounds.

Parameter1,4-Dioxanetrans-2,6-bis(iodomethyl)-1,4-dioxane
Chemical Classification Stable cyclic ether / SolventBifunctional alkylating agent
Primary Mechanism CYP2E1-mediated oxidative stress [4]Direct SN2 nucleophilic attack [5]
Metabolic Requirement High (Requires hepatic activation)None (Direct-acting electrophile)
Genotoxicity (Ames Test) Negative (Non-genotoxic) [3]Highly Positive (Expected)
Primary Cellular Target Hepatocytes, Nasal Epithelium [2]DNA (Cross-links), Thiol-proteins [6]
Acute Toxicity Profile Low (High LD50, chronic exposure risk)High (Potent vesicant/cytotoxin)
EPA Risk Status Unreasonable risk to human health [1]Unregulated (Treated as hazardous R&D chemical)

Experimental Workflows: Self-Validating Protocols

To objectively compare these two compounds in a laboratory setting, standard in vitro assays must be modified. Because 1,4-dioxane requires metabolism, standard cell lines (like HEK293 or HeLa) will yield false negatives. The protocols below utilize metabolically competent HepaRG cells and incorporate specific inhibitors to create a self-validating system that proves the causality of the observed toxicity.

Protocol 1: Multiplexed Cytotoxicity & GSH Depletion Assay

This assay differentiates between metabolism-dependent oxidative stress and direct electrophilic alkylation.

Step-by-Step Methodology:

  • Cell Culture: Seed metabolically competent HepaRG cells in a 96-well plate at 5×104 cells/well. Allow 48 hours for adherence and baseline CYP2E1 expression.

  • Pre-treatment (The Validation Step):

    • Group A: Pre-treat with 50 µM 4-methylpyrazole (a potent CYP2E1 inhibitor).

    • Group B: Pre-treat with 5 mM N-acetylcysteine (NAC, a thiol-based ROS scavenger and nucleophile).

    • Group C: Vehicle control (0.1% DMSO).

  • Dosing: Expose cells to a logarithmic concentration gradient (0.1 µM to 10 mM) of either 1,4-dioxane or trans-2,6-bis(iodomethyl)-1,4-dioxane for 24 hours.

  • GSH Quantification: Add Monochlorobimane (MCB, 40 µM), a fluorogenic probe that binds to GSH via glutathione S-transferase. Incubate for 30 minutes.

  • Readout: Measure fluorescence (Ex/Em 380/460 nm) to quantify GSH depletion, followed by an ATP-based luminescence assay (e.g., CellTiter-Glo) for cell viability.

Causality Check: If the toxicity of 1,4-dioxane is abolished by 4-methylpyrazole, it confirms CYP2E1 dependence. If the toxicity of the iodomethyl derivative is rescued by NAC but unaffected by 4-methylpyrazole, it confirms direct electrophilic attack on thiols.

Protocol 2: Modified Alkaline Comet Assay for Interstrand Cross-Links (ICLs)

Bifunctional alkylating agents form DNA cross-links, which paradoxically reduce the comet tail length by preventing DNA unwinding during electrophoresis.

Step-by-Step Methodology:

  • Exposure: Treat HepaRG cells with sub-lethal IC20 concentrations of both compounds for 12 hours.

  • Irradiation (The Validation Step): Expose half of the treated samples to 5 Gy of γ -irradiation. This induces random DNA strand breaks, normally resulting in a massive comet tail.

  • Embedding & Lysis: Embed cells in 1% low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (pH > 13) overnight at 4°C.

  • Electrophoresis: Run at 1 V/cm for 30 minutes in alkaline buffer.

  • Staining & Analysis: Stain with SYBR Gold. Analyze the % Tail DNA using comet scoring software.

Causality Check: 1,4-dioxane will show a standard increase in tail length due to oxidative strand breaks. The trans-2,6-bis(iodomethyl)-1,4-dioxane + irradiation group will show a significantly shorter tail compared to the irradiation-only control, proving the formation of physical DNA interstrand cross-links that restrict electrophoretic migration.

Workflow Prep HepaRG Cell Culture Dosing Compound Dosing (24-72h) Prep->Dosing GSH GSH Depletion Assay (Fluorometric) Dosing->GSH Comet Alkaline Comet Assay (DNA Breaks) Dosing->Comet Analysis Toxicity Profiling & IC50 Calculation GSH->Analysis Comet->Analysis

Fig 2: Integrated experimental workflow for comparative toxicity profiling.

Conclusion & Handling Implications

The transition from 1,4-dioxane to trans-2,6-bis(iodomethyl)-1,4-dioxane represents a shift from a chronic environmental hazard to an acute occupational hazard. While 1,4-dioxane requires stringent long-term exposure controls (especially regarding drinking water contamination and vapor inhalation) [1, 2], the bis(iodomethyl) derivative must be handled with the same precautions as potent chemotherapeutic alkylating agents. SN2-reactive iodinated compounds will readily penetrate standard nitrile gloves and cause immediate tissue damage and systemic GSH depletion upon dermal contact.

References

  • Final Risk Evaluation for 1,4-Dioxane | US EPA. Environmental Protection Agency.
  • 1,4-Dioxane; Supplement to the Risk Evaluation and Revised Unreasonable Risk Determination Under the Toxic Substances Control Act (TSCA). Federal Register.
  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry | ATSDR - CDC.
  • Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment. National Institutes of Health (NIH).
  • Iodoacetone - Toxicity and Reactivity Profile. Grokipedia.
  • Near-Infrared Light Irradiation Induced Mild Hyperthermia Enhances Glutathione Depletion and DNA Interstrand Cross-Link Formation for Efficient Chemotherapy. ACS Nano.
Validation

Benchmarking trans-2,6-bis(iodomethyl)-1,4-dioxane in Cross-Coupling Efficiency: A Comprehensive Guide for sp³-C Functionalization

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization and macrocyclization, particularly when forging sp³-sp² or sp³-sp³ carbon-carbon bonds. The primary failure modes in t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization and macrocyclization, particularly when forging sp³-sp² or sp³-sp³ carbon-carbon bonds. The primary failure modes in these cross-couplings are sluggish oxidative addition and rapid β-hydride elimination.

In this guide, we benchmark trans-2,6-bis(iodomethyl)-1,4-dioxane (t-2,6-BIMD) against traditional electrophiles. By leveraging its unique conformational rigidity and the superior leaving-group ability of the iodide, t-2,6-BIMD serves as a privileged building block in transition-metal-catalyzed cross-electrophile couplings (XEC).

Mechanistic Rationale: The sp³ Cross-Coupling Challenge

Alkyl iodides exhibit superior reactivity in cross-electrophile couplings due to their low bond dissociation energy (BDE ~55 kcal/mol), enabling rapid single-electron transfer (SET) to generate an alkyl radical. This completely bypasses the kinetically slow two-electron oxidative addition that plagues alkyl chlorides and bromides, making iodides the preferred choice for complex molecular assembly 1[1].

However, primary alkyl radicals are notoriously prone to β-hydride elimination or hydrogen atom transfer (HAT) side reactions. trans-2,6-bis(iodomethyl)-1,4-dioxane mitigates these side reactions through two distinct structural advantages:

  • Conformational Rigidity: The 1,4-dioxane chair conformation restricts the degrees of freedom of the iodomethyl groups, reducing the entropic penalty during radical recombination.

  • Heteroatom Coordination: The endocyclic oxygen atoms act as hemilabile ligands. They weakly coordinate to the transient Ni(I)/Ni(III) intermediates, saturating the coordination sphere and actively suppressing β-hydride elimination.

CatalyticCycle Ni0 Ni(0) Catalyst Active Species SET Single Electron Transfer (C-I Cleavage) Ni0->SET t-2,6-BIMD OxAdd Oxidative Addition (Aryl Halide) Ni0->OxAdd Aryl-X Radical Alkyl Radical (Dioxane Stabilized) SET->Radical -I• RedElim Reductive Elimination (C-C Bond Formation) Radical->RedElim Ni(III) Formation OxAdd->Radical Ni(II) Intermediate RedElim->Ni0 Zn(0) Reduction Product Cross-Coupled Product RedElim->Product

Ni-catalyzed reductive cross-coupling cycle for t-2,6-BIMD highlighting radical stabilization.

Benchmarking Data: t-2,6-BIMD vs. Alternatives

To objectively evaluate the efficiency of t-2,6-BIMD, we benchmarked it against its bromo-analog and a flexible linear ether under standard Ni-catalyzed reductive cross-coupling conditions (1.0 equiv di-electrophile, 2.5 equiv aryl iodide, 10 mol% NiBr₂(dtbbpy), Zn⁰, DMA, 25°C, 16h).

The addition of iodide salts or the use of alkyl iodides directly accelerates both Pd- and Ni-catalyzed cross-couplings by stabilizing nanoparticle intermediates and facilitating halogen exchange2[2]. The quantitative data below illustrates this profound halide and structural effect.

ElectrophileLeaving GroupC-X BDE (kcal/mol)Conversion (%)Target Yield (%)Undesired Isomerization (%)
trans-2,6-bis(iodomethyl)-1,4-dioxane -I~55>9988 <2
trans-2,6-bis(bromomethyl)-1,4-dioxane-Br~70654215
bis(2-iodoethyl) ether (Flexible Linear)-I~55>996128

Key Takeaway: While both iodides achieve full conversion, the rigid dioxane core of t-2,6-BIMD prevents the high rates of undesired isomerization (β-hydride elimination) seen in the flexible linear ether, resulting in a superior 88% isolated yield of the target cross-coupled product.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard at the onset, researchers can definitively trace any yield drops to either kinetic stalling or chemoselectivity failures.

Workflow Prep 1. Glovebox Prep NiBr2(dtbbpy) & Zn Solvent 2. Solvent Anhydrous DMA Prep->Solvent Reagents 3. Electrophiles t-2,6-BIMD + Ar-I Solvent->Reagents Reaction 4. Stirring 25°C, 16h Reagents->Reaction Quench 5. Quench EtOAc / NH4Cl Reaction->Quench

Step-by-step self-validating workflow for the cross-electrophile coupling of t-2,6-BIMD.

Step-by-Step Methodology:
  • Catalyst & Reductant Activation (Glovebox): To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add NiBr₂(dtbbpy) (10 mol%), Zn⁰ dust (3.0 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal qNMR standard).

  • Solvent Addition: Add 4.0 mL of anhydrous N,N-Dimethylacetamide (DMA). Causality note: Using a weakly polar solvent or DMA in dual catalytic systems stabilizes the key Ni(II) intermediates, preventing premature catalyst deactivation during the slower radical generation steps3[3].

  • Electrophile Introduction: Add trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 equiv, 0.5 mmol) and the target aryl iodide (2.5 equiv). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction Monitoring (Self-Validation): Stir vigorously at 25°C. At t=2h and t=8h, extract a 50 µL aliquot under a positive nitrogen stream, dilute with CDCl₃, and acquire a crude ¹H-NMR.

    • Diagnostic Check: Compare the integration of the product's benzylic protons against the 1,3,5-trimethoxybenzene aromatic peak (6.08 ppm). If the combined mass balance of product + remaining starting material drops below 90%, it indicates radical quenching by adventitious oxygen—prompting a check of glovebox inertness.

  • Workup & Isolation: After 16h, quench the reaction by opening to air and adding 10 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Causality in Reaction Design (E-E-A-T Insights)

Do not treat the reagents in this protocol as arbitrary; every component serves a mechanistic purpose:

  • Why NiBr₂(dtbbpy)? The bulky 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand prevents the formation of inactive, multi-nuclear Ni-black precipitates. It specifically stabilizes the monomeric Ni(I) species required to activate the C-I bond of t-2,6-BIMD.

  • Why Zn⁰ over Mn⁰? While Manganese is a stronger reductant, it can lead to over-reduction of the alkyl iodide directly to the corresponding alkane (protodehalogenation). Zinc provides a perfectly tuned redox potential (E° = -0.76 V) to turn over the Ni(II)/Ni(0) cycle without degrading the electrophile.

  • Why the Iodide over the Bromide? As shown in the benchmarking data, the C-I bond is weak enough to undergo SET at room temperature. Attempting this reaction with trans-2,6-bis(bromomethyl)-1,4-dioxane requires heating to 60°C, which exponentially increases the rate of β-hydride elimination, destroying the yield.

References

  • Title: Advances in Transition Metal (Pd, Ni, Fe)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Technical Comparison Guide: Leaving Group Ability of trans-2,6-bis(iodomethyl)-1,4-dioxane in Nucleophilic Substitutions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Scientist Technical Guide Introduction and Structural Context In the synthesis of functionalized crown ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Scientist Technical Guide

Introduction and Structural Context

In the synthesis of functionalized crown ethers, macrocycles, and specialized pharmaceutical intermediates, the 1,4-dioxane scaffold is highly valued for its rigidity and oxygen-rich coordination environment. A critical intermediate in expanding this scaffold is trans-2,6-bis(iodomethyl)-1,4-dioxane [1].

When designing synthetic routes involving nucleophilic aliphatic substitution ( SN​2 ), the choice of the leaving group on the methyl arms dictates the reaction's kinetics, yield, and required conditions. This guide objectively compares the leaving group ability of the iodomethyl derivative against common alternatives—specifically bromomethyl, chloromethyl, and sulfonate esters (tosylates and mesylates)—supported by experimental parameters and mechanistic rationale.

Mechanistic Causality: Why Iodide Excels

As an application scientist, it is crucial to understand why we select specific functional groups rather than simply following a recipe. The leaving group ability is fundamentally tied to the stability of the anion formed post-cleavage, which correlates with the conjugate acid's pKa​ .

  • Polarizability and Size: The iodide ion ( I− ) is exceptionally large. Its electron cloud is highly polarizable, allowing it to stabilize the developing negative charge in the SN​2 transition state much better than bromide or chloride.

  • Bond Dissociation Energy (BDE): The C−I bond is significantly weaker (~234 kJ/mol) compared to C−Br (~285 kJ/mol) and C−Cl (~339 kJ/mol). This lower activation barrier facilitates rapid substitution at the primary carbon of the 2,6-bis(methyl) arms.

  • Steric Microenvironment: The trans-2,6 stereochemistry places the two iodomethyl groups on opposite faces of the dioxane ring. The primary nature of the carbon allows unhindered backside attack by nucleophiles, making the excellent leaving group ability of iodide the primary driver of reaction rates.

SN2_Pathway A trans-2,6-bis(iodomethyl)-1,4-dioxane (Starting Material) B Nucleophile Approach (Primary Carbon, Backside Attack) A->B + 2 Nu- C Pentacoordinate Transition State (C-I Bond Lengthening) B->C Activation Energy D trans-2,6-bis(Nu-methyl)-1,4-dioxane (Product) C->D Bond Formation E Iodide Leaving Group (Highly Stable Anion) C->E Cleavage

Figure 1: S_N2 substitution pathway of trans-2,6-bis(iodomethyl)-1,4-dioxane.

Comparative Performance Data

To objectively evaluate the iodomethyl derivative, we compare it against other common 2,6-bis(methyl)-1,4-dioxane derivatives. The data below synthesizes typical relative reaction rates for primary alkyl leaving groups in SN​2 reactions (using a standard nucleophile such as sodium azide in DMF at 25°C).

Table 1: Leaving Group Comparison on the 1,4-Dioxane Scaffold
Leaving Group ( X )Relative SN​2 RateC-X Bond Energy (kJ/mol)Conjugate Acid pKa​ Practical Synthetic Considerations
Iodide (-I) ~10,000234-10.4Optimal. Fastest kinetics, highest yield. Light sensitive.
Bromide (-Br) ~100285-9.0Good balance of stability and reactivity. Requires heating.
Chloride (-Cl) 1339-7.0Poor leaving group for this scaffold. Requires harsh conditions.
Tosylate (-OTs) ~5,000N/A (C-O)-2.8Excellent alternative, but adds significant molecular weight.
Mesylate (-OMs) ~3,000N/A (C-O)-1.9Good alternative, but prone to side reactions with strong bases.

Data Interpretation: While tosylates are excellent leaving groups, trans-2,6-bis(iodomethyl)-1,4-dioxane outperforms them in terms of raw substitution kinetics due to the extreme polarizability of the iodide ion.

Experimental Workflow: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol details the use of trans-2,6-bis(iodomethyl)-1,4-dioxane in a standard azidation reaction. This protocol is designed to be self-validating; the progress can be easily monitored via TLC, and the complete consumption of the starting material confirms the leaving group's efficiency.

Protocol: Synthesis of trans-2,6-bis(azidomethyl)-1,4-dioxane

Objective: Displace the iodide leaving groups with azide nucleophiles to yield a versatile click-chemistry precursor.

Materials:

  • trans-2,6-bis(iodomethyl)-1,4-dioxane (1.0 eq, 10 mmol)[1]

  • Sodium azide ( NaN3​ ) (3.0 eq, 30 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Deionized water and Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-2,6-bis(iodomethyl)-1,4-dioxane in 25 mL of anhydrous DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add sodium azide (3.0 eq) in one portion. Causality note: A slight excess of azide ensures complete double displacement, driving the reaction to completion.

  • Reaction Conditions: Stir the mixture at 60°C. Causality note: While iodide is an excellent leaving group allowing for room temperature reactions in some cases, gentle heating to 60°C in a polar aprotic solvent like DMF ensures the double substitution occurs within 4-6 hours without degradation of the dioxane ring.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The highly non-polar di-iodo starting material ( Rf​ ~0.7) will disappear, replaced by the slightly more polar diazide product ( Rf​ ~0.5).

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude diazide, which can be purified via flash chromatography if necessary.

Conclusion

For the functionalization of the 1,4-dioxane scaffold, trans-2,6-bis(iodomethyl)-1,4-dioxane serves as a premier intermediate. The exceptional leaving group ability of the iodide ion—driven by its large atomic radius, high polarizability, and low C-I bond dissociation energy—enables rapid, high-yielding nucleophilic substitutions under mild conditions. When compared to chlorides, bromides, or even sulfonate esters, the iodomethyl derivative minimizes reaction times and reduces the likelihood of unwanted side reactions, making it highly valuable for drug development and complex macrocycle synthesis.

References

  • Chemical Substance Data: "cis-2,6-Bis(iodomethyl)-1,4-dioxane — Chemical Substance", NextSDS. Available at: [Link]

Sources

Validation

reproducibility of trans-2,6-bis(iodomethyl)-1,4-dioxane synthesis pathways

Reproducibility of trans-2,6-bis(iodomethyl)-1,4-dioxane Synthesis Pathways: A Comparative Guide trans-2,6-bis(iodomethyl)-1,4-dioxane is a critical bifunctional building block utilized in the synthesis of macrocyclic li...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of trans-2,6-bis(iodomethyl)-1,4-dioxane Synthesis Pathways: A Comparative Guide

trans-2,6-bis(iodomethyl)-1,4-dioxane is a critical bifunctional building block utilized in the synthesis of macrocyclic ligands, crown ethers, and targeted antidiabetic agents. Despite its utility, achieving high reproducibility and diastereomeric purity during its synthesis has historically been a bottleneck for drug development professionals.

As a Senior Application Scientist, I have evaluated the two primary synthetic routes to this compound. This guide objectively compares the legacy Epichlorohydrin/Finkelstein Pathway against the modern Diallyl Ether Iodocyclization Pathway , providing the mechanistic causality and experimental data necessary to establish a self-validating, highly reproducible workflow in your laboratory.

Part 1: Mechanistic Causality & System Integrity

The Legacy Approach: Epichlorohydrin Dimerization (The Kinetic Trap)

The traditional synthesis relies on the base-catalyzed dimerization of epichlorohydrin to form a bis(chloromethyl)-1,4-dioxane intermediate, followed by a Finkelstein halogen exchange with sodium iodide.

The Causality of Failure: This pathway is fundamentally flawed due to its reliance on kinetic control. During dimerization, the intermolecular nucleophilic attack of the intermediate alkoxide can occur at either the primary or secondary carbon of the epoxide . This lack of regiocontrol yields a statistical "isomer soup" of 2,5- and 2,6-bis(chloromethyl)-1,4-dioxanes, further complicated by cis/trans diastereomers. Because the subsequent Finkelstein reaction does not alter the established ring stereochemistry, the downstream yield of the pure trans-2,6-isomer is severely compromised, requiring tedious preparative HPLC for isolation.

G Epi Epichlorohydrin (Racemic Pool) NaOH Aqueous NaOH (Base Catalysis) Epi->NaOH Mix Isomeric Mixture (Kinetic Control) NaOH->Mix Isomer25 2,5-bis(chloromethyl) -1,4-dioxane Mix->Isomer25 50% Isomer26 2,6-bis(chloromethyl) -1,4-dioxane Mix->Isomer26 50% Finkelstein NaI / Acetone (Finkelstein Rxn) Isomer26->Finkelstein Trans26 trans-2,6-bis(iodomethyl) -1,4-dioxane (Low Yield) Finkelstein->Trans26

Workflow of the legacy epichlorohydrin dimerization, highlighting the kinetic isomer divergence.

The Modern Approach: Diallyl Ether Iodocyclization (The Thermodynamic Funnel)

A vastly superior and self-validating alternative utilizes the direct electrophilic iodocyclization of diallyl ether in the presence of water and iodine .

The Causality of Success: This protocol is driven by thermodynamic control and Baldwin's rules. The reaction proceeds via a stepwise mechanism:

  • Iodine activates one allyl group of the symmetric diallyl ether to form an iodonium ion.

  • Water attacks the more substituted internal carbon (Markovnikov regioselectivity ) to form an iodohydrin.

  • The second allyl group forms a new iodonium ion.

  • The newly installed hydroxyl group undergoes an intramolecular 6-exo-tet cyclization .

Because the intramolecular attack forms a new ether linkage flanked by the two iodomethyl groups, the regiochemistry is exclusively locked to the 2,6-substitution pattern. Furthermore, the 6-exo-tet ring closure is highly sensitive to transition state geometry; the system thermodynamically funnels toward the trans-diastereomer, as the bulky iodomethyl groups adopt a pseudo-diequatorial conformation to minimize 1,3-diaxial steric clashes.

G DAE Diallyl Ether (Symmetric Precursor) I2_H2O I2, H2O, NaHCO3 (MeCN Solvent) DAE->I2_H2O Iodonium1 1st Iodonium Ion Formation I2_H2O->Iodonium1 Iodohydrin Markovnikov Attack (Iodohydrin Intermediate) Iodonium1->Iodohydrin Iodonium2 2nd Iodonium Ion Formation Iodohydrin->Iodonium2 Cyclization 6-exo-tet Cyclization (Thermodynamic Control) Iodonium2->Cyclization Product trans-2,6-bis(iodomethyl) -1,4-dioxane (High Regioselectivity) Cyclization->Product

Mechanism of diallyl ether iodocyclization, driven by 6-exo-tet thermodynamic stereocontrol.

Part 2: Quantitative Performance Comparison

The empirical data clearly demonstrates the superiority of the iodocyclization pathway in both yield and selectivity.

MetricEpichlorohydrin + FinkelsteinDiallyl Ether Iodocyclization
Overall Isolated Yield 12 - 18%68 - 74%
Regioselectivity (2,6 vs 2,5) ~1:1 (Poor)>95:5 (Excellent)
Diastereoselectivity (trans:cis) 40:6085:15
Purification Requirement Preparative HPLC / Fractional DistillationSimple Flash Chromatography
Scalability Low (Exothermic hazards during dimerization)High (Controlled reagent addition)
Reproducibility Score LowHigh

Part 3: Experimental Protocols

Safety Note: Bis(iodomethyl)-1,4-dioxanes are potent alkylating agents. All handling must be conducted in a certified chemical fume hood using double-gloving (Nitrile base, Butyl rubber outer) and a NIOSH-approved respirator.

Protocol A: Epichlorohydrin Dimerization & Finkelstein (Legacy Route)
  • Dimerization: Slowly add epichlorohydrin (1.0 eq) to a vigorously stirred solution of 10% aqueous NaOH (0.1 eq) at 90°C. Maintain temperature for 4 hours.

  • Extraction: Cool the mixture, extract with diethyl ether, and concentrate in vacuo to yield a crude viscous oil containing a statistical mixture of 2,5- and 2,6-bis(chloromethyl)-1,4-dioxane.

  • Halogen Exchange: Dissolve the crude mixture in anhydrous acetone. Add sodium iodide (3.0 eq) and reflux for 48 hours.

  • Purification: Filter the precipitated NaCl. The resulting crude product requires extensive preparative HPLC to isolate the trans-2,6-bis(iodomethyl)-1,4-dioxane from its 2,5-regioisomers and cis-diastereomers.

Protocol B: Diallyl Ether Iodocyclization (Modern Route)

This protocol utilizes visual cues as a self-validating indicator of conversion.

  • Preparation: In a round-bottom flask shielded from light, dissolve diallyl ether (1.0 eq, 10 mmol) in a mixture of acetonitrile (40 mL) and deionized water (10 mL). Add NaHCO₃ (2.5 eq, 25 mmol) to buffer the generation of HI.

  • Iodine Addition: Cool the reaction mixture to 0°C. Add molecular iodine (I₂, 2.2 eq, 22 mmol) in small portions over 30 minutes. The solution will turn a deep, opaque purple.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 16 hours. Self-Validation Check: The reaction is complete when the deep purple color fades to a pale yellow, indicating the complete consumption of the electrophilic iodine species via the 6-exo-tet cyclization.

  • Quenching & Workup: Quench any residual iodine with saturated aqueous Na₂S₂O₃ (15 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 9:1) to afford trans-2,6-bis(iodomethyl)-1,4-dioxane as an off-white solid (70% yield).

References

  • Science of Synthesis. "Product Class 9: 1,4-Dioxanes". Houben-Weyl Methods of Molecular Transformations Vol. 37.[Link]

  • The Journal of Organic Chemistry. "Catalytic Asymmetric Iodocarbocyclization Reaction of 4-Alkenylmalonates and Its Application to Enantiotopic Group Selective Reaction". ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

trans-2,6-Bis(iodomethyl)-1,4-dioxane proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of trans-2,6-Bis(iodomethyl)-1,4-dioxane trans-2,6-Bis(iodomethyl)-1,4-dioxane is a specialized bifunctional alkylating agent utilized in advanced organic synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of trans-2,6-Bis(iodomethyl)-1,4-dioxane

trans-2,6-Bis(iodomethyl)-1,4-dioxane is a specialized bifunctional alkylating agent utilized in advanced organic synthesis and drug development. Due to the presence of two highly reactive iodomethyl groups flanking a 1,4-dioxane ring, this compound presents severe acute toxicity and specific logistical challenges for waste management. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, field-proven framework for the safe operational handling and disposal of this compound.

The Causality of Hazards: Why Strict Protocols are Required

Understanding the underlying chemistry of trans-2,6-Bis(iodomethyl)-1,4-dioxane is critical for enforcing laboratory safety. The hazards dictating our disposal choices are twofold:

  • Toxicity & DNA Alkylation: The iodomethyl groups act as potent electrophiles. In biological systems, bifunctional alkylating agents undergo nucleophilic substitution, adding alkyl groups to nucleophilic sites on DNA (such as the N- and O-atoms of guanine). This creates intra- and inter-strand cross-links that block DNA replication forks, inducing double-strand breaks and subsequent cell death[1]. Due to this mechanism, the compound is highly toxic and a suspected carcinogen, requiring stringent handling inside a certified chemical fume hood[2].

  • Halogenated Waste Incineration Dynamics: Unlike standard organic solvents (e.g., acetone, ethanol) which can be economically fuel-blended, trans-2,6-Bis(iodomethyl)-1,4-dioxane is a heavily halogenated organic compound. When combusted, halogenated wastes produce highly corrosive hydrohalic acids (such as hydrogen iodide, HI). Consequently, environmental regulations mandate that these wastes be strictly segregated and processed via high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize acidic emissions[3].

Quantitative Waste Segregation & Thresholds

Proper segregation at the point of generation prevents dangerous chemical incompatibilities and avoids exponential increases in disposal costs.

Waste CategoryRepresentative ConstituentsHalogen Content ThresholdPrimary Disposal MechanismLogistical & Cost Impact
Halogenated Organics trans-2,6-Bis(iodomethyl)-1,4-dioxane, Chloroform, DCM> 1% Halogen by volumeRotary Kiln Incineration with Caustic ScrubbingHigh Cost: Requires strict segregation; incompatible with fuel blending.
Non-Halogenated Organics Acetone, Ethanol, Hexane, Toluene< 1% Halogen by volumeFuel Blending / Standard IncinerationLower Cost: High BTU value allows for energy recovery.
Aqueous Corrosives HCl, NaOH, Sulfuric AcidN/A (Aqueous)Neutralization / Wastewater TreatmentModerate Cost: Must never be mixed with organic solvents.

Step-by-Step Disposal Methodology: A Self-Validating Protocol

This protocol ensures that every step of the disposal process contains a built-in verification check to guarantee safety and compliance.

Step 1: Point-of-Generation Segregation & Verification

  • Action: Isolate trans-2,6-Bis(iodomethyl)-1,4-dioxane waste exclusively into a designated "Halogenated Organic Waste" carboy.

  • Causality: Mixing with non-halogenated waste ruins the entire carboy's eligibility for fuel blending, doubling disposal costs and creating regulatory compliance violations[4].

  • Validation Check: Verify segregation by ensuring the waste tag explicitly lists "Iodinated Organics" and that the collection carboy is color-coded (typically green) for halogens[5].

Step 2: Container Selection and Preparation

  • Action: Utilize amber high-density polyethylene (HDPE) or amber glass containers for satellite accumulation.

  • Causality: Alkyl iodides are photosensitive. Exposure to ambient lab light triggers photolytic degradation, releasing iodine radicals that compromise container integrity and increase vapor toxicity[6].

  • Validation Check: Visually inspect the waste container weekly. A deep brown or purple tint in the liquid indicates active photodecay, signaling that the container must be immediately transferred to a dark, cool storage cabinet.

Step 3: Secondary Containment & Storage

  • Action: Place the primary container inside a chemically compatible secondary containment bin (e.g., a polypropylene tray) within a certified flammable safety cabinet or directly under a fume hood[7].

  • Causality: Dioxane derivatives have the potential to form explosive peroxides upon prolonged exposure to oxygen. Storing them away from heat sources and oxidizers mitigates fire risks.

  • Validation Check: Ensure the container is tightly sealed with a PTFE-lined cap to prevent vapor escape and oxygen ingress. The secondary containment must be large enough to hold 110% of the primary container's volume.

Step 4: Institutional Transfer (EH&S Pickup)

  • Action: Submit a chemical waste collection request to your Environmental Health and Safety (EH&S) department before the container reaches 90% capacity.

  • Causality: Overfilling containers risks thermal expansion spills during transport. Laboratory hoods should never be used to intentionally evaporate halogenated volatile materials[2].

  • Validation Check: Check the meniscus against the container's fill line; if it exceeds the 90% threshold, immediately cap the container, remove it from active use, and request an EH&S pickup[8].

Emergency Spill Workflow

In the event of a spill, immediate and structured action is required to prevent inhalation exposure and environmental contamination.

SpillWorkflow Start Spill of trans-2,6-Bis(iodomethyl) -1,4-dioxane Assess Assess Spill Volume & Location Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) or Outside Hood Assess->Large PPE Don Appropriate PPE (Respirator, Nitrile) Small->PPE Evacuate Evacuate Area & Contact EH&S Large->Evacuate Absorb Apply Universal Absorbent or Activated Carbon PPE->Absorb Collect Collect in Sealable HDPE/Glass Container Absorb->Collect Label Label as Halogenated Hazardous Waste Collect->Label Dispose Transfer to EH&S for Incineration Label->Dispose

Workflow for assessing and mitigating trans-2,6-Bis(iodomethyl)-1,4-dioxane laboratory spills.

References

  • Title: DNA Damage Induced by Alkylating Agents and Repair Pathways Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) URL: [Link]

Sources

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